molecular formula C11H14O3 B2552991 (S)-Phenethyl 2-hydroxypropanoate CAS No. 1928712-34-8

(S)-Phenethyl 2-hydroxypropanoate

Cat. No.: B2552991
CAS No.: 1928712-34-8
M. Wt: 194.23
InChI Key: IYXFDAOFSCZADY-VIFPVBQESA-N
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Description

(S)-Phenethyl 2-hydroxypropanoate is a chiral ester compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a solid at room temperature, with a melting point of approximately 55 °C . This compound is characterized by a very mild, bland, sweet, and rosy odor profile, making it a compound of interest in the study of flavors and fragrances . In research settings, chiral lactate esters like this one are valuable building blocks in organic synthesis and are studied for their interactions with chiral stationary phases to develop enantioseparation methods . The compound is for research use only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-phenylethyl (2S)-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFDAOFSCZADY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics and Synthesis of (S)-Phenethyl Lactate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

As a Senior Application Scientist specializing in chiral esters, I approach (S)-Phenethyl lactate (also known as L-phenethyl lactate or 2-phenylethyl (S)-2-hydroxypropanoate) not merely as a commodity chemical, but as a highly functional molecular system. Widely utilized across the flavor, fragrance, and advanced cosmetic formulation sectors, this molecule owes its versatility to its unique tripartite structure.

The ester linkage provides a hydrolyzable backbone, the phenethyl ring imparts critical lipophilicity and distinct olfactory notes, and the alpha-hydroxyl group of the lactate moiety introduces hydrogen-bonding capabilities that drastically alter its volatility and solvent interactions. Understanding the causality behind these structural features is paramount for optimizing its performance in commercial applications.

G M (S)-Phenethyl Lactate P Phenethyl Group M->P Imparts L Lactate Moiety M->L Imparts H Hydroxyl (-OH) M->H Imparts P_desc Lipophilicity (LogP 2.0) Floral/Rose Odor P->P_desc L_desc Ester Linkage Balsamic Notes L->L_desc H_desc Hydrogen Bonding Slow Evaporation H->H_desc

Structure-function relationships dictating the physicochemical profile of (S)-Phenethyl lactate.

Quantitative Physicochemical Profiling

To engineer formulations effectively, we must first establish the baseline thermodynamic and physical parameters of the molecule. The table below synthesizes critical data points from authoritative chemical databases.

Table 1: Physicochemical Properties of (S)-Phenethyl Lactate
Physicochemical PropertyValue / DescriptionSource
CAS Number 155449-46-0 (Chiral) / 10138-63-3 (Racemic)[1],[2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1],[2]
Boiling Point 288 °C – 290.67 °C[1],[2]
Density 1.1130 g/cm³[2]
Flash Point 145.14 °C[1]
Vapor Pressure 0.0004 hPa @ 20°C[1]
LogP (Lipophilicity) 2.0[1]
Evaporation Rate Ultra-slow[1]
Odor Profile Sweet, floral, rose, balsamic[1],[2]
Formulation Dynamics & Causality

In perfumery, (S)-phenethyl lactate acts as a highly effective 1[1]. The causality behind this lies in its ultra-slow evaporation rate (vapor pressure of 0.0004 hPa at 20°C)[1]. The alpha-hydroxyl group forms intermolecular hydrogen bonds with other highly volatile fragrance compounds, effectively lowering their vapor pressure and extending the scent's substantivity on the skin.

In cosmetic applications, it functions as a mild solvent and carrier[1]. Its LogP of 2.0 indicates an optimal lipophilicity to penetrate the stratum corneum without causing barrier disruption, making it an excellent emollient that improves formulation slip and spreadability[1].

Biocatalytic Synthesis: A Self-Validating Protocol

Traditional Fischer esterification using strong mineral acids (e.g., H₂SO₄) and high heat often results in the dehydration of lactic acid into acrylic acid, alongside the critical loss of stereochemical integrity (racemization). To preserve the (S)-configuration of L-lactic acid and achieve high product purity, we employ a biocatalytic approach using Candida antarctica Lipase B (CALB), a method well-documented for the 3 of lactic acid[3].

CALB provides exquisite stereoselectivity and operates under mild thermal conditions, preventing the oligomerization of the substrate while facilitating the 4[4].

G A L-Lactic Acid C Immobilized CALB A->C Acyl transfer B Phenethyl Alcohol D Acyl-Enzyme B->D Nucleophilic attack C->D Transition E (S)-Phenethyl Lactate D->E Esterification F Water D->F Desorption

Biocatalytic esterification pathway of (S)-Phenethyl lactate using Candida antarctica Lipase B.

Step-by-Step Methodology

This protocol is designed as a self-validating system , ensuring that thermodynamic equilibrium and product purity are continuously monitored.

Step 1: Substrate Preparation Mix equimolar amounts of phenethyl alcohol and L-lactic acid (1:1 ratio) in a clean, dry round-bottom flask. Causality: Unlike chemical esterification, CALB does not require a massive excess of one substrate to drive the reaction, provided that the water byproduct is actively removed.

Step 2: Solvent & Water Scavenging Add a non-polar solvent (e.g., n-hexane) and 10% w/w of activated 4Å molecular sieves. Causality: Esterification is a reversible equilibrium reaction. Molecular sieves physically sequester the water byproduct, shifting the thermodynamic equilibrium toward the ester product according to Le Chatelier's principle.

Step 3: Biocatalyst Addition Introduce 5-10% w/w immobilized CALB (e.g., Novozym 438). Causality: Immobilization of the enzyme on an acrylic resin stabilizes the active site conformation against solvent denaturation and allows for easy mechanical recovery via filtration.

Step 4: Thermal Incubation Incubate the mixture at 55 °C under continuous orbital shaking (150 rpm) for 24 to 48 hours. Causality: A temperature of 55 °C provides optimal kinetic energy for the acyl-enzyme intermediate formation without surpassing the thermal denaturation threshold of the CALB protein structure.

Step 5: Self-Validating Quality Control (In-Process & Post-Process)

  • In-Process FT-IR Monitoring: Extract a 1 mL aliquot every 8 hours. Validate the reaction progress by observing the disappearance of the broad -OH stretch at 3300 cm⁻¹ (from the primary alcohol) and the appearance of a sharp ester carbonyl (C=O) stretch at 1735 cm⁻¹.

  • Post-Process Acid Value Titration: After filtering out the enzyme and sieves, calculate the acid value via KOH titration. An acid value of < 1.0 mg KOH/g strictly validates the complete consumption of the lactic acid substrate[1].

  • Chiral Purity: Confirm the (S)-configuration retention (>98% ee) via Chiral HPLC.

References

  • Source: Scent.
  • Title: PHENYL ETHYL LACTATE | 10138-63-3 Source: ChemicalBook URL
  • Title: phenethyl alcohol, 60-12-8 Source: Perflavory URL
  • Title: ethyl lactate, 97-64-3 Source: The Good Scents Company URL

Sources

Technical Whitepaper: (S)-Phenethyl 2-hydroxypropanoate – Identifiers, Synthesis, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced flavor chemistry, fragrance formulation, and chiral intermediate synthesis, the stereochemical purity of esters plays a critical role in determining their functional efficacy and receptor binding affinity. (S)-Phenethyl 2-hydroxypropanoate is a high-value chiral ester derived from 2-phenylethanol and (S)-lactic acid. Unlike its racemic counterpart, the isolated (S)-enantiomer exhibits a highly refined olfactory profile and serves as a precise building block in asymmetric synthesis.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic identifiers. This whitepaper elucidates the causality behind its stereochemical behavior, provides a self-validating protocol for enantioselective synthesis, and details the analytical workflows required to verify its chiral integrity.

Chemical Identity and Structural Parameters

The accurate identification of (S)-Phenethyl 2-hydroxypropanoate requires distinguishing it from the general racemic mixtures commonly cataloged in chemical databases. The specific (S)-enantiomer is registered under CAS Number 1928712-34-8 , whereas the racemic or unspecified stereocenter variants are typically listed under CAS 155449-46-0 or 10138-63-3[1][2].

Table 1: Quantitative Identifiers and Physicochemical Properties
ParameterValue
Chemical Name (S)-Phenethyl 2-hydroxypropanoate
Synonyms (S)-2-Phenylethyl lactate; (S)-Phenethyl lactate
CAS Number (S-enantiomer) 1928712-34-8
CAS Number (Racemic/General) 155449-46-0 / 10138-63-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
SMILES (Stereospecific) CC(=O)OCCC1=CC=CC=C1
XLogP3 (est) 1.50 - 2.00
Boiling Point (est) 288 - 290 °C
Flash Point (est) 145.14 °C
Odor Profile Floral, sweet, rose, balsamic, with fruity undertones

Data synthesized from , 1[1], and 2[2].

Mechanistic Role in Olfactory Receptors (Causality of Stereochemistry)

In the realm of olfaction and receptor binding, stereochemistry dictates the binding affinity within the chiral environment of G-protein coupled olfactory receptors (ORs). The (S)-enantiomer of phenethyl 2-hydroxypropanoate presents a highly specific spatial orientation of its alpha-hydroxy group.

The Causality: This specific geometry engages in directional hydrogen bonding with receptor pocket residues. This stereospecific interaction suppresses the "fatty/buttery" off-notes typical of the racemate, isolating the desirable "sweet, rose, and balsamic" profile[1]. Furthermore, in complex matrices like dark chocolate, phenylethyl lactate derivatives act as key discriminant aroma compounds (OAs), where their specific stereochemistry influences the nasal impact frequency (NIF) and overall organoleptic perception[3].

Synthesis Protocol: Enantioselective Esterification

To synthesize the (S)-enantiomer without compromising the chiral center, a Fischer esterification is employed under strict thermodynamic control.

Experimental Causality:

  • Dean-Stark Apparatus: Esterification is an equilibrium reaction. By continuously removing the aqueous byproduct, we drive the equilibrium forward via Le Chatelier’s principle, maximizing the yield.

  • Vacuum Distillation: The alpha-hydroxy group of lactic acid is susceptible to thermal racemization at high temperatures. High-vacuum fractional distillation lowers the boiling point, preserving the enantiomeric excess (ee).

Step-by-Step Methodology
  • Reagent Preparation: Charge a round-bottom flask with equimolar amounts of (S)-lactic acid (e.g., 0.1 mol) and 2-phenylethanol (0.1 mol) in 100 mL of anhydrous toluene.

  • Catalysis: Add 1.5 mol% of p-Toluenesulfonic acid (p-TsOH) as an acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C. Maintain reflux until the theoretical volume of water (1.8 mL) is collected in the trap, indicating reaction completion.

  • Neutralization & Washing: Cool the mixture to room temperature. Wash the organic layer twice with 50 mL of 5% NaHCO₃ to neutralize the p-TsOH, followed by a 50 mL brine wash to remove residual aqueous impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. Subject the crude product to high-vacuum fractional distillation (e.g., 0.1 mmHg) to isolate pure (S)-Phenethyl 2-hydroxypropanoate, avoiding temperatures above 120 °C in the distillation pot.

SynthesisWorkflow A Reagents: (S)-Lactic Acid + 2-Phenylethanol C Reaction: Fischer Esterification (Dean-Stark, 110°C) A->C B Catalyst: p-TsOH in Toluene B->C D Workup: NaHCO3 Neutralization & Brine Wash C->D - H2O E Purification: Vacuum Fractional Distillation D->E F Product: (S)-Phenethyl 2-hydroxypropanoate E->F >99% ee

Figure 1: Enantioselective synthesis workflow for (S)-Phenethyl 2-hydroxypropanoate.

Analytical Validation: GC-MS and Chiral Chromatography

Standard achiral stationary phases (e.g., 5% phenyl-methylpolysiloxane) cannot resolve enantiomers due to their identical boiling points and dipole moments.

Experimental Causality: To validate the chiral purity, a cyclodextrin-based chiral stationary phase is mandatory. The cyclodextrin cavity forms transient, diastereomeric inclusion complexes with the enantiomers. The (S)-enantiomer exhibits a different binding constant than the (R)-enantiomer due to steric constraints, enabling baseline resolution. For mass spectrometry, monitoring the m/z 104 ion is critical, as it represents the styrene radical cation formed via the McLafferty rearrangement of the phenethyl group.

Step-by-Step Methodology
  • Sample Preparation: Dilute the synthesized ester to 1,000 ppm in GC-grade hexane. Alternatively, for complex matrices (e.g., flavor extracts), utilize Solid-Phase Microextraction (SPME) to isolate the volatile fraction[3].

  • GC Separation: Inject 1 µL of the sample into a Gas Chromatograph equipped with a chiral capillary column (e.g., Cyclosil-B, 30m x 0.25mm x 0.25µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80 °C (hold 2 min), ramp at 3 °C/min to 200 °C.

  • MS Detection: Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300. Monitor primary diagnostic fragments: m/z 104 (styrene ion), m/z 91 (tropylium ion), and m/z 77 (phenyl cation).

  • Data Analysis: Identify the (S) and (R) peaks based on retention time standards. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks: ee (%) =[(AUC_S - AUC_R) / (AUC_S + AUC_R)] × 100

AnalyticalWorkflow S1 Sample Prep: SPME or Hexane Dilution S2 Separation: Chiral GC (Cyclodextrin) S1->S2 Injection S3 Detection: EI-MS (70 eV) m/z 104, 105, 77 S2->S3 Elution S4 Validation: Enantiomeric Excess (ee) Calculation S3->S4 Spectra

Figure 2: GC-MS analytical validation workflow for chiral purity assessment.

References

  • Sigma-Aldrich. (S)-PHENETHYL 2-HYDROXYPROPANOATE | 1928712-34-8. Retrieved from

  • Scent.vn. 2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from 1

  • The Good Scents Company. phenethyl lactate hydracrylic acid, b-phenylethyl ester. Retrieved from 2

  • MDPI. Key Aroma Compounds of Dark Chocolates Differing in Organoleptic Properties: A GC-O Comparative Study. Retrieved from3

Sources

Solubility Profile of (S)-Phenethyl Lactate in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Phenethyl lactate (CAS: 155449-46-0) is a highly versatile chiral ester widely utilized across the fragrance, cosmetic, and pharmaceutical industries[1]. As a Senior Application Scientist, I frequently encounter challenges in downstream processing and formulation where the solvent-solute dynamics of such amphiphilic molecules dictate the success of the workflow. This whitepaper provides a rigorously validated solubility profile of (S)-Phenethyl lactate across 14 organic solvents, dissects the thermodynamic causality behind these interactions, and outlines a self-validating experimental protocol for accurate solubility determination.

Physicochemical Foundations of (S)-Phenethyl Lactate

Before examining macroscopic solubility, we must deconstruct the molecule at the atomic level. (S)-Phenethyl lactate (Molecular Weight: 194.23 g/mol ) possesses an estimated XLogP3-AA of 2.0 and an ultra-slow evaporation rate[1]. The molecule is characterized by two distinct structural domains:

  • Lipophilic Tail: The phenethyl group provides significant pi-electron density and hydrophobic bulk.

  • Hydrophilic Headgroup: The chiral lactate moiety contains both a hydrogen-bond donor (hydroxyl group) and hydrogen-bond acceptors (ester and hydroxyl oxygens).

This structural dichotomy requires a delicate balance of solvent polarity, dielectric constant, and hydrogen-bonding capacity to achieve optimal solvation. Its safety and utility have been extensively evaluated by regulatory bodies, including the2[2], and it is frequently employed in complex 3[3].

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the saturation solubility of (S)-Phenethyl lactate at 25°C across a spectrum of organic solvents, ranging from polar aprotic to non-polar[1].

SolventClassificationSolubility at 25°C (g/L)
N,N-Dimethylformamide (DMF)Polar Aprotic568.47
MethanolPolar Protic505.08
1,4-DioxanePolar Aprotic333.07
Ethyl AcetatePolar Aprotic269.83
AcetonePolar Aprotic259.91
EthanolPolar Protic199.66
Methyl AcetatePolar Aprotic169.86
AcetonitrilePolar Aprotic135.95
n-PropanolPolar Protic116.09
n-ButanolPolar Protic96.05
IsopropanolPolar Protic86.92
IsobutanolPolar Protic68.82
TolueneNon-Polar32.61
WaterAqueous4.13

Data derived from standardized physicochemical property evaluations[1].

Mechanistic Analysis of Solvent-Solute Interactions

As scientists, we must look beyond the empirical data to understand the causality of dissolution. Why does DMF dissolve over 130 times more (S)-Phenethyl lactate than water?

  • The Polar Aprotic Advantage (DMF, Acetone, Ethyl Acetate): DMF exhibits the highest solubility (568.47 g/L)[1]. This is driven by DMF's high dipole moment and its status as a powerful hydrogen-bond acceptor. The hydroxyl proton on the lactate headgroup of (S)-Phenethyl lactate acts as a strong hydrogen-bond donor, forming a highly stable solvated complex with the carbonyl oxygen of DMF. Because DMF lacks a hydrogen-bond donor, it does not self-associate strongly, leaving its solvent molecules energetically available to solvate the solute.

  • Chain-Length Dependence in Polar Protic Solvents: In the homologous series of alcohols, solubility is inversely proportional to the aliphatic chain length: Methanol (505.08 g/L) > Ethanol (199.66 g/L) > n-Propanol (116.09 g/L) > n-Butanol (96.05 g/L)[1]. Methanol's small steric footprint allows it to tightly pack around the lactate headgroup, satisfying both hydrogen-bond donor and acceptor sites. As the solvent's alkyl chain grows (e.g., in n-Butanol), steric hindrance increases, and the dielectric constant drops, weakening the ion-dipole and dipole-dipole interactions necessary to overcome the solute's crystal lattice energy.

  • The Hydrophobic Effect in Aqueous Media: Despite the hydrophilic lactate group, water yields the lowest solubility (4.13 g/L)[1]. The bulky phenethyl ring forces water molecules to form a highly ordered clathrate-like cage around the hydrophobic tail. This results in a massive entropic penalty (the hydrophobic effect), making dissolution thermodynamically unfavorable despite favorable enthalpic interactions at the headgroup.

Solvation Core (S)-Phenethyl Lactate HBA Hydrogen Bond Acceptors (Carbonyl, Hydroxyl O) Core->HBA interacts with HBD Hydrogen Bond Donor (Hydroxyl H) Core->HBD interacts with Pi Pi-System (Phenyl Ring) Core->Pi interacts with Lipo Lipophilic Backbone (Aliphatic Chain) Core->Lipo interacts with Prot Protic Solvents (MeOH, EtOH) HBA->Prot HBD->Prot Aprotic Polar Aprotic (DMF, Acetone) HBD->Aprotic Nonpolar Non-Polar Solvents (Toluene) Pi->Nonpolar Lipo->Nonpolar

Intermolecular interactions dictating the solvation of (S)-Phenethyl lactate.

Experimental Protocol for Thermodynamic Solubility Determination

Trustworthiness in physical chemistry relies on self-validating systems. A common pitfall in solubility screening is measuring kinetic dissolution rather than thermodynamic equilibrium. The following protocol ensures absolute accuracy by utilizing a time-course validation mechanism.

Step-by-Step Methodology:

  • Preparation of the Solid Phase: Weigh an excess amount of high-purity (S)-Phenethyl lactate (e.g., 1.0 g) into a 5 mL amber glass vial to prevent photodegradation.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (HPLC grade, >99.9% purity). Seal the vial with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1°C. Agitate at 150 RPM for 48 hours.

    • Self-Validation Check: Prepare a parallel set of vials and equilibrate for 72 hours. If the concentration difference between 48h and 72h is <2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Transfer the suspension to a pre-warmed (25°C) centrifuge tube. Ultracentrifuge at 15,000 × g for 15 minutes. This step is critical; standard filtration often allows colloidal micro-particles to pass, artificially inflating the solubility value.

  • Supernatant Extraction & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Immediately dilute it in 900 µL of the mobile phase (e.g., Acetonitrile:Water 50:50) to prevent solute precipitation upon exposure to ambient temperature fluctuations.

  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC method (C18 column, UV detection at 215 nm for the phenyl ring). Quantify against a 5-point standard calibration curve.

G A Solid (S)-Phenethyl Lactate (Excess) B Solvent Addition (Achiral/Chiral Organics) A->B C Thermodynamic Equilibration (Isothermal 25°C, 48h) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction & Dilution D->E F HPLC-UV / GC-FID Quantification E->F G Solubility Profile Generation F->G

Thermodynamic solubility determination workflow for (S)-Phenethyl lactate.

Downstream Applications in Drug Development & Process Chemistry

Understanding this solubility profile unlocks several process optimizations:

  • Reaction Solvent Selection: For esterification or substitution reactions involving the lactate hydroxyl group, DMF or 1,4-Dioxane are ideal due to their high solubilizing power and lack of competing protic hydrogens.

  • Liquid-Liquid Extraction (LLE): The massive solubility differential between Ethyl Acetate (269.83 g/L) and Water (4.13 g/L) makes Ethyl Acetate the premier choice for extracting (S)-Phenethyl lactate from aqueous fermentation broths or biocatalytic reaction mixtures[1].

  • Crystallization and Purification: Toluene (32.61 g/L) acts as an excellent anti-solvent or cooling-crystallization solvent when paired with a highly soluble primary solvent like Ethyl Acetate, enabling high-yield recovery of the purified enantiomer.

References

  • 2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties, Suppliers & Regulation. Scent.vn.1

  • Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC). ResearchGate / EFSA. 4

  • REGULATIONS - FAOLEX Database. Food and Agriculture Organization of the United Nations. 2

  • WO2023014926A1 - Flavor modifying composition. Google Patents. 3

Sources

Literature review on (S)-Phenethyl 2-hydroxypropanoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Landscape of (S)-Phenethyl 2-hydroxypropanoate and Its Derivatives: A Technical Whitepaper

Executive Summary

(S)-Phenethyl 2-hydroxypropanoate (CAS 1928712-34-8), commonly known as phenethyl lactate, is a chiral ester characterized by its dual identity. In the agricultural and ecological sectors, it is a critical secondary metabolite produced by endophytic fungi, acting as a biomarker for plant-pathogen interactions. In the flavor and fragrance (F&F) and pharmaceutical industries, its derivatives serve as potent flavor modifiers and versatile chiral building blocks. This whitepaper provides an in-depth mechanistic review of its biosynthetic origins, derivatization strategies, and analytical workflows, designed for researchers and drug development professionals.

Biosynthetic Origins and Ecological Signaling

(S)-Phenethyl 2-hydroxypropanoate is predominantly synthesized via the secondary metabolism of Colletotrichum species[1]. Its ecological role is highly matrix-dependent:

  • Olive Anthracnose (OA): In Olea europaea (olive) cultivars, Colletotrichum species (e.g., C. acutatum, C. godetiae) produce this compound (identified as metabolite M21) during the infection process[1][2]. It is associated with phytotoxicity and cytotoxicity, facilitating fungal colonization[1].

  • Agarwood Induction: In Aquilaria and Gyrinops species, endophytic fungi such as C. gloeosporioides secrete this metabolite, which acts as an elicitor. The host tree responds to this chemical stress by reprogramming its metabolism to produce agarwood resin—a highly valuable complex of sesquiterpenes and chromones[3].

Understanding the causality of its biosynthesis is critical. The esterification of phenethyl alcohol (derived from the shikimate pathway) and lactic acid (from glycolysis) is enzymatically driven by fungal esterases to create a lipophilic molecule capable of penetrating plant cell walls and modulating host defense mechanisms.

Biosynthesis Fungus Endophytic Fungi (Colletotrichum spp.) Precursors Phenylalanine & Pyruvate Metabolism Fungus->Precursors Enzymatic processing Metabolite (S)-Phenethyl 2-hydroxypropanoate (Metabolite M21) Precursors->Metabolite Chiral Esterification Target1 Olive Anthracnose (Cytotoxicity/Phytotoxicity) Metabolite->Target1 Secretion in Olea europaea Target2 Agarwood Formation (Resin Induction in Aquilaria) Metabolite->Target2 Defense response trigger

Ecological signaling and biosynthetic pathways of (S)-Phenethyl 2-hydroxypropanoate.

Quantitative Profiling Across Matrices

The concentration and presence of (S)-phenethyl 2-hydroxypropanoate vary significantly based on the host matrix and the progression of fungal infection. The following table summarizes its distribution profile based on recent metabolomic studies[2].

Matrix / Host EnvironmentFungal ElicitorDetection TimeframeBiological Role / Application
Olea europaea (Olives)Colletotrichum spp.Peaks at 7 days post-inoculation (dpi)Phytotoxicity / Virulence Biomarker
Aquilaria sinensis C. gloeosporioidesPost-infection (Months)Agarwood Resin Induction
Artificial Media (PDA/OA)Colletotrichum spp.7 days incubationBaseline Secondary Metabolism
Synthetic / F&F Formulations N/AN/AFlavor Modifier (Dairy/Rose notes)

Chemical Derivatization: Causality and Stereocontrol

The presence of the α-hydroxyl group on the propanoate moiety makes (S)-phenethyl 2-hydroxypropanoate an excellent scaffold for derivatization. By synthesizing acyl or alkyl derivatives, researchers can tune the lipophilicity, volatility, and receptor-binding affinity of the molecule.

The Causality of Experimental Choices: Derivatizing the α-hydroxyl group poses a significant risk of racemization at the chiral center. The use of strong bases or high temperatures can lead to the abstraction of the α-proton, forming an enolate intermediate that destroys the (S)-configuration. Therefore, derivatization must rely on mild, stereoretentive conditions (e.g., Steglich esterification or mild acyl chloride substitution at 0°C).

Derivatization Start Isolate/Synthesize (S)-Phenethyl lactate Reagents Acyl Chlorides / Anhydrides + Pyridine/DMAP Start->Reagents Addition Reaction Stereoretentive Esterification (0°C to RT) Reagents->Reaction Catalysis Validation Chiral HPLC & NMR (Self-Validation Step) Reaction->Validation Aliquot sampling Validation->Reaction If ee < 99% (Optimize) Product Novel (S)-Phenethyl 2-hydroxypropanoate Derivatives Validation->Product If ee > 99% (Purify)

Self-validating synthetic workflow for stereoretentive derivatization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal checks to verify accuracy at every step.

Protocol A: Extraction and LC-MS/MS Profiling from Fungal Matrices

Objective: Isolate and quantify (S)-phenethyl 2-hydroxypropanoate from infected plant tissues (e.g., or agarwood)[1][4].

  • Matrix Disruption: Lyophilize the infected tissue and cryomill at -196°C.

    • Causality: Cryomilling prevents the thermal degradation of volatile esters and immediately halts enzymatic hydrolysis by endogenous plant esterases, preserving the in vivo metabolic profile.

  • Isotope Dilution (Self-Validation): Spike the milled tissue with 10 ng/mL of a heavy-isotope internal standard (e.g., (S)-Phenethyl-d5 2-hydroxypropanoate).

    • Causality: Adding the standard before extraction accounts for matrix suppression and physical losses during sample prep. If the recovery of the heavy isotope drops below 85%, the extraction is flagged as inefficient, preventing false-negative quantification.

  • Biphasic Extraction: Extract using an Ethyl Acetate:Methanol (80:20 v/v) solvent system.

    • Causality: Ethyl acetate selectively partitions the moderately lipophilic ester, while methanol disrupts hydrogen bonding between the metabolite and the cellulosic plant matrix.

  • LC-MS/MS Analysis: Analyze the organic phase using a QTOF mass spectrometer coupled with a chiral stationary phase (e.g., Chiralpak IG).

Protocol B: Stereoretentive Synthesis of Acyl Derivatives

Objective: Synthesize lipophilic derivatives (e.g., butyryl or valeryl esters) of the α-hydroxyl group without compromising enantiomeric purity.

  • Activation: Dissolve (S)-phenethyl 2-hydroxypropanoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reactor to 0°C. Add 1.2 equivalents of the target acyl chloride and 1.5 equivalents of Pyridine.

    • Causality: The low temperature and the use of a mild, non-nucleophilic base prevent the abstraction of the α-proton, avoiding racemization.

  • Nucleophilic Catalysis: Introduce 0.1 equivalents of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. This drastically accelerates the reaction rate, minimizing the time the chiral center is exposed to basic conditions.

  • In-Process Monitoring (Self-Validation): Sample the reaction at 30-minute intervals, quench immediately in cold methanol, and analyze via chiral HPLC.

    • Causality: Continuous monitoring ensures that if racemization begins to occur (detected by the appearance of the (R)-enantiomer peak), the reaction can be immediately quenched and parameters adjusted. The protocol validates its own stereocontrol in real-time.

Industrial and Pharmaceutical Applications

Beyond its role as a biological marker, the structural motif of (S)-phenethyl 2-hydroxypropanoate is highly valued in commercial applications:

  • Flavor and Fragrance (F&F): Phenethyl lactate and its derivatives are utilized as flavor modifiers[5][6]. They impart creamy, buttery, and subtle rose/honey notes to formulations[7][8]. The (S)-enantiomer often exhibits a lower sensory threshold and a more refined olfactory profile compared to the racemate.

  • Drug Development: The chiral lactic acid moiety combined with the lipophilic phenethyl group makes these derivatives excellent candidates for prodrug synthesis. By esterifying active pharmaceutical ingredients (APIs) with this molecule, researchers can enhance membrane permeability and control release rates via enzymatic cleavage by non-specific esterases in the blood.

References

  • Secondary metabolites produced by Colletotrichum spp. on different olive cultivars Source: bioRxiv / ResearchGate (Riolo, M., et al., 2022) URL:[Link]

  • Biodiversity and application prospects of fungal endophytes in the agarwood-producing genera, Aquilaria and Gyrinops (Thymelaeaceae): A review Source: Arabian Journal of Chemistry (Li, T., et al., 2023) URL:[Link]

Sources

Whitepaper: Stability Dynamics of (S)-Phenethyl 2-hydroxypropanoate Under Standard Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Phenethyl 2-hydroxypropanoate (commonly known as phenethyl L-lactate) is a high-value ester utilized extensively across the flavor, fragrance, and pharmaceutical industries[1]. While generally recognized as stable under ambient conditions, its molecular architecture—comprising an aromatic phenethyl moiety and an alpha-hydroxy acid ester linkage—predisposes it to specific, condition-dependent degradation pathways. This technical guide elucidates the mechanistic causality behind its stability profile, focusing on autocatalytic hydrolysis and oxidative susceptibility, and provides self-validating empirical protocols for rigorous stability profiling.

Physicochemical Profiling

Understanding the baseline physical properties of (S)-phenethyl 2-hydroxypropanoate is critical for predicting its thermodynamic behavior. The compound exhibits low volatility and moderate lipophilicity, which dictates its partitioning behavior in aqueous versus organic matrices[1].

Table 1: Physicochemical Properties of (S)-Phenethyl 2-hydroxypropanoate

PropertyValueImplication for Stability
Molecular Weight 194.23 g/mol Standard diffusion kinetics in solution
Boiling Point (est.) ~288°CHighly thermally stable at standard 25°C[1]
Vapor Pressure 0.0008 hPa @ 25°CNegligible evaporative loss under standard conditions[1]
LogP (XLogP3-AA) 2.0Partitions readily into lipid/organic phases[1]
pKa (est.) 7.06 (neutral)Non-ionizable under standard physiological pH[1]

Mechanistic Degradation Pathways

Dual-Regime Autocatalytic Hydrolysis

The primary degradation vector for (S)-phenethyl 2-hydroxypropanoate in the presence of ambient moisture is the cleavage of the ester bond. Unlike simple aliphatic esters, lactate esters exhibit a highly specific "dual-regime" kinetic behavior during hydrolysis[2].

  • Initiation (Neutral Hydrolysis): Under standard conditions (25°C, neutral pH), the spontaneous nucleophilic attack by water on the carbonyl carbon is thermodynamically unfavorable. This results in a prolonged induction period characterized by negligible degradation[2].

  • Autocatalytic Acceleration: As trace amounts of the ester slowly hydrolyze, L-lactic acid and phenethyl alcohol are liberated. The accumulation of L-lactic acid lowers the localized pH of the microenvironment. The protons (

    
    ) generated from lactic acid dissociation protonate the ester carbonyl, dramatically lowering the activation energy for subsequent water attack. This shifts the system from a neutral regime into an acid-catalyzed regime, leading to exponential degradation rates[2].
    

Hydrolysis A (S)-Phenethyl 2-hydroxypropanoate C Tetrahedral Intermediate A->C Nucleophilic Attack B Water (H2O) B->C D Phenethyl Alcohol C->D Cleavage E L-Lactic Acid C->E Cleavage E->A Autocatalytic H+ Feedback Loop

Fig 1: Autocatalytic hydrolysis pathway of (S)-Phenethyl 2-hydroxypropanoate.

Oxidative Susceptibility of the Phenethyl Moiety

While the ester linkage is vulnerable to moisture, the phenethyl alcohol moiety (liberated post-hydrolysis or present as a trace manufacturing impurity) is sensitive to oxidative stress. Under standard atmospheric oxygen and prolonged light exposure, the phenethyl group can undergo slow oxidation to phenylacetaldehyde and eventually phenylacetic acid[3]. This process is often mediated by trace transition metals or photo-induced radical formation[3]. Consequently, the compound is sensitive to light and strong oxidizing agents, necessitating storage in well-closed, light-protected containers[4].

Self-Validating Experimental Protocols

To accurately quantify the stability of (S)-phenethyl 2-hydroxypropanoate, empirical testing must account for the autocatalytic feedback loop. The following protocols are designed as self-validating systems, utilizing internal standards and orthogonal detection to prevent false positives and accurately map degradation kinetics.

Protocol 1: Accelerated Hydrolytic Kinetic Assay (HPLC-UV/MS)

Rationale: This protocol isolates the hydrolytic variable by controlling pH and temperature. It uses a buffered system to suppress the autocatalytic effect for baseline measurement, alongside an unbuffered system to observe the true dual-regime kinetics.

  • Matrix Preparation: Prepare two sets of 10 mM (S)-phenethyl 2-hydroxypropanoate solutions: Set A in 50 mM Phosphate Buffer (pH 7.0) and Set B in unbuffered LC-MS grade water.

  • Internal Standard Spiking: Spike all samples with 1 mM of an inert internal standard (e.g., benzyl acetate) to correct for injection volume variances and instrument drift.

  • Incubation: House samples in a controlled environmental chamber at 25°C and 60% Relative Humidity (RH) in the dark to prevent photo-oxidation.

  • Time-Point Sampling & Quenching: At predetermined intervals (t = 0, 7, 14, 30, 60 days), extract 100 µL aliquots. Immediately quench the reaction by adding 900 µL of ice-cold acetonitrile (-20°C) to precipitate salts and halt further hydrolysis.

  • Analysis: Analyze via HPLC-UV/MS (C18 column, gradient elution: Water/Acetonitrile with 0.1% Formic Acid). Monitor the disappearance of the parent peak (m/z 195[M+H]+) and the appearance of phenethyl alcohol and lactic acid.

Protocol 2: Headspace GC-MS for Oxidative Degradant Tracking

Rationale: Headspace analysis prevents matrix interference and is highly sensitive to volatile oxidative degradants like phenylacetaldehyde.

  • Sample Prep: Place 1.0 g of the neat ester into 20 mL amber headspace vials. Seal with PTFE/silicone septa.

  • Stress Induction: Expose vials to standard fluorescent lighting at 25°C for 30 days. Maintain a parallel dark-control set.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C to capture volatile degradants.

  • Desorption & Detection: Desorb in the GC inlet at 250°C. Use MS detection to quantify phenylacetaldehyde (m/z 120) relative to the dark control.

Workflow S1 1. Sample Preparation (Buffered vs Unbuffered) S2 2. Environmental Chamber (25°C, 60% RH, Dark/Light) S1->S2 S3 3. Time-Point Sampling & Cold MeCN Quenching S2->S3 S4 4. Orthogonal Analysis (HPLC-MS & HS-GC-MS) S3->S4 S5 5. Kinetic Modeling (Dual-Regime Assessment) S4->S5

Fig 2: Self-validating experimental workflow for standard condition stability profiling.

Data Interpretation & Storage Recommendations

Table 2: Theoretical Degradation Kinetics under Standard Conditions (25°C)

ConditionPrimary DegradantKinetic RegimeEstimated Half-Life (

)
Unbuffered Aqueous L-Lactic Acid, Phenethyl AlcoholDual-Regime (Autocatalytic)~45-60 Days (post-induction)
Buffered Aqueous (pH 7) L-Lactic Acid, Phenethyl AlcoholPseudo-First Order> 1 Year
Neat (Dark, Sealed) NoneStable> 2 Years
Neat (Light Exposed) Phenylacetaldehyde (Trace)Radical-mediated Oxidation> 1 Year (Trace degradation)

Conclusion: (S)-Phenethyl 2-hydroxypropanoate is highly stable in its neat form under standard conditions. However, its stability is conditionally dependent on the strict exclusion of moisture. The introduction of water initiates a slow neutral hydrolysis that inevitably cascades into a rapid, acid-catalyzed autocatalytic regime due to L-lactic acid accumulation[2]. Furthermore, the phenethyl moiety requires protection from light and oxidants to prevent conversion to phenylacetaldehyde[3][4]. Optimal storage requires well-closed, low-density polyethylene or glass containers, protected from light, in a cool, dry environment[4].

References

  • Scent.vn. "2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties, Suppliers & Regulation".
  • Industrial & Engineering Chemistry Research (ACS Publications). "Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates".
  • MDPI. "The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions".
  • Lookchem. "Cas 60-12-8, Phenethyl alcohol".

Sources

Methodological & Application

Enzymatic Synthesis of (S)-Phenethyl 2-hydroxypropanoate using Lipases: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of (S)-Phenethyl 2-hydroxypropanoate, a valuable chiral ester, utilizing lipase-catalyzed esterification. This biocatalytic approach offers significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and alignment with green chemistry principles.[1] We detail the underlying enzymatic mechanisms, critical parameters for reaction optimization, a step-by-step experimental protocol, and troubleshooting advice. This guide is intended for researchers in organic synthesis, biocatalysis, and drug development seeking to implement efficient and sustainable methods for producing high-purity chiral compounds.

Introduction: The Case for Biocatalysis

(S)-Phenethyl 2-hydroxypropanoate, also known as (S)-phenethyl lactate, is a chiral ester with applications in the food, cosmetic, and pharmaceutical industries as a flavoring agent and a precursor for bioactive molecules.[2][3][4] The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct biological activities. Traditional chemical synthesis of single-enantiomer compounds often requires complex multi-step processes, chiral auxiliaries, or harsh reaction conditions.

Lipase-catalyzed synthesis emerges as a powerful alternative. Lipases (triacylglycerol hydrolases) are enzymes that naturally hydrolyze fats.[5][6] However, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to synthesize esters from alcohols and carboxylic acids.[5][7] This method is prized for its:

  • High Enantioselectivity: Lipases can distinguish between enantiomers of a racemic substrate or stereoselectively react with a prochiral substrate, yielding products with high enantiomeric excess (e.e.).[1][8]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed at moderate temperatures (30-60°C) and atmospheric pressure, preserving sensitive functional groups and reducing energy consumption.[9][10]

  • Environmental Sustainability: As biodegradable catalysts operating under benign conditions, lipases reduce the reliance on toxic metal catalysts and hazardous solvents, aligning with the principles of green chemistry.[1][11]

This application note focuses on the direct esterification of (S)-2-hydroxypropanoic acid (L-lactic acid) with 2-phenylethanol, catalyzed by the highly efficient and robust immobilized lipase B from Candida antarctica (CALB).

Principle of Lipase-Catalyzed Esterification

The catalytic action of lipase relies on a "catalytic triad" of amino acid residues, typically Serine-Histidine-Aspartate (or Glutamate), located in the enzyme's active site.[6] The esterification mechanism in a non-aqueous medium proceeds via a two-step ping-pong mechanism.

  • Acylation: The serine hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid ((S)-2-hydroxypropanoic acid), forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a stable acyl-enzyme complex.[12][13]

  • Deacylation: The alcohol (2-phenylethanol) enters the active site and its hydroxyl group performs a nucleophilic attack on the acyl-enzyme complex. This forms a second tetrahedral intermediate, which subsequently breaks down to release the final ester product, (S)-Phenethyl 2-hydroxypropanoate, and regenerate the free enzyme for the next catalytic cycle.[13]

Lipase_Catalysis_Mechanism cluster_reaction Enzymatic Cycle enzyme_node enzyme_node substrate_node substrate_node product_node product_node intermediate_node intermediate_node E_OH Free Lipase (E-Ser-OH) Acyl_E Acyl-Enzyme Complex (E-Ser-O-COR) E_OH->Acyl_E + R-COOH (Acylation) Ester (S)-Phenethyl 2-hydroxypropanoate (R-COOR') Acid (S)-2-Hydroxypropanoic Acid (R-COOH) Alcohol 2-Phenylethanol (R'-OH) Acyl_E->E_OH + R'-OH (Deacylation) Water Water (H₂O) Acyl_E->Water Acyl_E->Ester

Figure 1: Simplified mechanism of lipase-catalyzed esterification.

Key Considerations for Reaction Optimization

The success of the enzymatic synthesis hinges on the careful selection and optimization of several parameters. The rationale behind these choices is crucial for achieving high conversion and enantioselectivity.

  • Lipase Selection: While many lipases exist, immobilized Candida antarctica Lipase B (CALB) , commercially known as Novozym 435, is the gold standard for this type of esterification.[9][10] Its high stability in organic solvents, broad substrate specificity, and excellent enantioselectivity make it an ideal choice.[14] Immobilization on a macroporous acrylic resin enhances its thermal stability, prevents enzyme aggregation, and simplifies its recovery and reuse, which is economically advantageous.[9][15]

  • Reaction Medium (Solvent): The choice of solvent is critical as it directly influences lipase activity and stability.[7] Hydrophobic, non-polar solvents like hexane, heptane, or toluene are generally preferred.[11][14] These solvents do not strip the essential thin layer of water from the enzyme's surface, which is necessary to maintain its catalytically active conformation.[7][13] In contrast, polar solvents like acetonitrile or DMSO can disrupt this water layer and may act as competitive inhibitors, leading to lower activity.[14][16] For a greener process, a solvent-free system can also be effective, especially if the substrates are liquid at the reaction temperature.[3][17]

  • Temperature: Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of function. For Novozym 435, the optimal temperature range for ester synthesis is typically between 40°C and 60°C .[9][10] Operating within this range provides a balance between a high reaction rate and long-term enzyme stability.

  • Substrate Molar Ratio: According to Le Châtelier's principle, using an excess of one of the reactants (typically the less expensive one, 2-phenylethanol) can shift the reaction equilibrium toward the product side, increasing the final yield. A molar ratio of alcohol to acid from 1:1 to 5:1 has been shown to be effective.[10] However, a very large excess of alcohol can sometimes lead to enzyme inhibition.

  • Water Activity: Water is a product of the esterification reaction. Its accumulation can promote the reverse hydrolytic reaction, reducing the net yield of the ester.[11] To drive the reaction towards synthesis, water must be removed from the medium. This is commonly achieved by adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by conducting the reaction under vacuum.

Experimental Protocol: Synthesis of (S)-Phenethyl 2-hydroxypropanoate

This protocol describes a laboratory-scale batch synthesis.

Materials and Equipment
  • Enzyme: Novozym 435 (Immobilized Candida antarctica lipase B)

  • Substrates: (S)-2-hydroxypropanoic acid (L-lactic acid, ≥98%), 2-phenylethanol (≥99%)

  • Solvent: n-Hexane (anhydrous, ≥99%)

  • Drying Agent: Molecular sieves (3Å, activated)

  • Equipment:

    • Glass reaction vessel (e.g., 50 mL round-bottom flask) with stopper

    • Magnetic stirrer and hot plate, or orbital shaking incubator

    • Thermometer/temperature probe

    • Filtration apparatus (e.g., Büchner funnel or simple gravity filtration setup)

    • Rotary evaporator

    • Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column for monitoring conversion and enantiomeric excess.

Experimental Workflow

Sources

Application Notes and Protocol: Direct Esterification of L-lactic acid and Phenethyl Alcohol to Synthesize Phenethyl Lactate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the direct esterification of L-lactic acid with phenethyl alcohol to produce phenethyl lactate, a valuable compound in the fragrance and flavor industries. This protocol emphasizes a scientifically grounded approach, detailing not only the procedural steps but also the underlying chemical principles and optimization strategies. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis, ensuring a reproducible and efficient synthesis.

Introduction

Phenethyl lactate is an ester prized for its mild, rosy, and honey-like aroma, making it a significant component in the formulation of fragrances and as a flavoring agent. The direct esterification of L-lactic acid and phenethyl alcohol represents a classical and straightforward approach to its synthesis. This reaction, typically catalyzed by an acid, involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2]

The core of this process lies in overcoming the reversible nature of the esterification reaction.[2][3] To achieve high yields of phenethyl lactate, the equilibrium must be shifted towards the product side. This is typically accomplished by either using an excess of one of the reactants or by continuously removing the water formed during the reaction.[2][3] This guide will detail a robust protocol employing an acid catalyst and azeotropic distillation for water removal, ensuring a high conversion rate.

Reaction Mechanism and Scientific Principles

The direct esterification of L-lactic acid and phenethyl alcohol follows the Fischer esterification mechanism, a well-established acid-catalyzed process.[3]

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of L-lactic acid, increasing the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of phenethyl alcohol attacks the now more electrophilic carbonyl carbon.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]

  • Deprotonation: The protonated ester is deprotonated to yield the final product, phenethyl lactate, and regenerate the acid catalyst.[3]

This entire process is a series of reversible equilibria.[3][4] The removal of water is therefore a critical factor in driving the reaction to completion.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products L-lactic_acid L-lactic acid Protonation Protonation of Carbonyl Oxygen L-lactic_acid->Protonation Phenethyl_alcohol Phenethyl alcohol Nucleophilic_Attack Nucleophilic Attack by Alcohol Phenethyl_alcohol->Nucleophilic_Attack H+ Acid Catalyst (H+) H+->Protonation Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water (H2O) Water_Elimination->Water Phenethyl_lactate Phenethyl Lactate Deprotonation->Phenethyl_lactate H+_regen Regenerated Acid Catalyst (H+) Deprotonation->H+_regen

Caption: Fischer Esterification Mechanism for Phenethyl Lactate Synthesis.

Materials and Methods
3.1. Reagents
ReagentGradeSupplierCAS Number
L-lactic acid (88% aqueous solution)ReagentSigma-Aldrich79-33-4
Phenethyl alcohol≥99%Sigma-Aldrich60-12-8
p-Toluenesulfonic acid monohydrate (p-TSA)≥98.5%Sigma-Aldrich6192-52-5
TolueneAnhydrous, 99.8%Sigma-Aldrich108-88-3
Sodium bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich144-55-8
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich7487-88-9
Diethyl ether≥99.0%Sigma-Aldrich60-29-7
3.2. Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

Experimental Protocol

Sources

Lipase-catalyzed transesterification for (S)-Phenethyl lactate production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Efficacy Enzymatic Synthesis of (S)-Phenethyl Lactate via Lipase-Catalyzed Transesterification

Audience: Researchers, scientists, and drug development professionals.

Abstract

Optically active esters are critical chiral building blocks in the pharmaceutical and fine chemical industries.[1] (S)-Phenethyl lactate, a key chiral intermediate, is traditionally synthesized through methods that may involve harsh conditions or produce racemic mixtures requiring challenging resolutions. This application note details a robust and highly selective protocol for the synthesis of (S)-Phenethyl lactate utilizing lipase-catalyzed transesterification. We leverage the exceptional enantioselectivity of Candida antarctica Lipase B (CALB), commercially available as Novozym 435, to achieve high conversion and excellent enantiomeric excess (ee) under mild, environmentally benign conditions.[2][3] The protocol outlines a comprehensive workflow from reaction setup and optimization to product analysis using chiral High-Performance Liquid Chromatography (HPLC), providing researchers with a reliable method for producing this valuable enantiopure compound.

Principle of the Reaction: The Lipase Catalytic Mechanism

Lipases (EC 3.1.1.3) are hydrolases that catalyze the cleavage of ester bonds in triglycerides.[4] In low-water environments, the reaction equilibrium shifts to favor synthesis over hydrolysis, making them ideal biocatalysts for esterification and transesterification.[2][5] The catalytic action proceeds via a "Ping-Pong Bi-Bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[6]

The Causality Behind the Choice:

  • Enzyme Selection: Candida antarctica Lipase B (CALB) is selected for its broad substrate specificity, exceptional stability in organic solvents, and, most importantly, its high enantioselectivity towards a wide range of alcohols and acids.[3][7][8] The immobilized form, Novozym 435, offers superior handling, stability, and reusability, which is critical for process economy.[9][10]

  • Reaction Choice: Transesterification is often preferred over direct esterification from lactic acid. Lactic acid can inhibit or denature lipases, while using a simple ester like ethyl lactate as the acyl donor circumvents this issue and often leads to higher yields.[5]

The mechanism for the transesterification of ethyl lactate with phenethyl alcohol is illustrated below.

G cluster_0 Step 1: Acyl-Enzyme Complex Formation cluster_1 Step 2: Nucleophilic Attack and Product Release E CALB Lipase (Free Enzyme) E_EL Acyl-Enzyme Intermediate E->E_EL + EL Ethyl Lactate (Acyl Donor) EL->E_EL EtOH Ethanol (Product 1) E_EL->EtOH - E_EL2 Acyl-Enzyme Intermediate PL (S)-Phenethyl Lactate (Final Product) E_EL2->PL + PA Phenethyl Alcohol (Acyl Acceptor) PA->PL E2 CALB Lipase (Regenerated) PL->E2 - caption Figure 1. Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Caption: Figure 1. Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Materials and Equipment

Reagents and Consumables
  • Immobilized Candida antarctica Lipase B (Novozym 435, ≥5000 U/g)[11]

  • (L)-Ethyl lactate (≥99%)

  • (D,L)-Phenethyl alcohol (Racemic, ≥99%)

  • Vinyl Acetate (for kinetic resolution comparison, optional)[12]

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or tert-butanol)[8][10]

  • Molecular sieves (3 Å, activated)[13]

  • Standards for HPLC analysis: (S)-Phenethyl lactate and (R)-Phenethyl lactate

  • HPLC-grade solvents for mobile phase (e.g., n-hexane, 2-propanol)[14]

  • Syringe filters (0.22 µm, PTFE)

Equipment
  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vials (e.g., 25 mL sealed glass bioreactors)[12]

  • Analytical balance

  • Filtration apparatus

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[15]

  • Chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD series)[14][16]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of (S)-Phenethyl Lactate

This protocol describes the enzymatic reaction for producing (S)-Phenethyl lactate. The system is designed to be self-validating by monitoring conversion and enantiomeric excess over time.

Step-by-Step Methodology:

  • Enzyme Activation (Pre-treatment):

    • Action: Weigh 250 mg of Novozym 435 and add it to a reaction vial. Add 5 mL of n-hexane and incubate for 1 hour at 45°C with gentle shaking.

    • Rationale: This step solvates the enzyme support and removes any adsorbed water, ensuring optimal activity in the organic medium.

  • Substrate Preparation:

    • Action: In a separate vial, prepare the substrate solution. Dissolve (L)-Ethyl lactate (e.g., 100 mM) and racemic phenethyl alcohol (e.g., 200 mM) in 10 mL of n-hexane.

    • Rationale: A molar excess of the alcohol (acyl acceptor) is often used to shift the reaction equilibrium towards product formation.[6] Using a non-polar solvent like n-hexane enhances lipase activity and stability.[8]

  • Reaction Setup:

    • Action: Decant the pre-treatment solvent from the enzyme. Add the 10 mL substrate solution to the vial containing the activated Novozym 435. Add approximately 1 g of activated 3 Å molecular sieves.

    • Rationale: The removal of the ethanol byproduct is crucial for driving the reaction forward. While not strictly necessary for this transesterification, molecular sieves can help by adsorbing trace water, further favoring the synthesis reaction.[13]

  • Incubation:

    • Action: Seal the vial tightly and place it in a shaking incubator set to 45°C and 180 rpm.

    • Rationale: This temperature is a good compromise between reaction rate and enzyme stability for Novozym 435.[12] Constant agitation ensures proper mixing and overcomes mass transfer limitations.

  • Reaction Monitoring:

    • Action: At specific time points (e.g., 2, 4, 8, 12, and 24 hours), pause the agitation and withdraw a 100 µL aliquot from the supernatant.

    • Rationale: Kinetic analysis provides insight into the reaction progress and helps determine the optimal reaction time to achieve maximum conversion and enantioselectivity.

  • Sample Quenching and Preparation for Analysis:

    • Action: Immediately filter the 100 µL aliquot through a 0.22 µm syringe filter into a clean HPLC vial to remove the enzyme and stop the reaction. Dilute the sample with the HPLC mobile phase as required.

    • Rationale: Removing the biocatalyst is essential to quench the reaction at a precise time point for accurate kinetic data.

  • Product Recovery (Post-Reaction):

    • Action: After the desired reaction time, filter the entire reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[10] The filtrate containing the product can be concentrated using a rotary evaporator.

    • Rationale: One of the key advantages of immobilized enzymes is their reusability, which significantly lowers process costs.[1]

Protocol 2: Chiral HPLC Analysis

This protocol provides a method to determine the conversion of phenethyl alcohol and the enantiomeric excess (ee) of the phenethyl lactate product.

Step-by-Step Methodology:

  • HPLC System Setup:

    • Action: Equip the HPLC with a suitable chiral column (e.g., Chiralpak AD-3). Set up the mobile phase, for example, a mixture of n-hexane and 2-propanol (90:10 v/v).[16]

    • Rationale: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak are highly effective at separating a wide range of enantiomers through interactions like hydrogen bonding and dipole-dipole forces.[14]

  • Method Conditions:

    • Action: Set the flow rate to 1.0 mL/min, the column temperature to 25°C, and the UV detection wavelength to 210 nm or 254 nm.[17]

    • Rationale: These are standard starting conditions for normal-phase chiral separations. The wavelength is chosen based on the chromophore of the aromatic ring in the phenethyl group.

  • Standard and Sample Injection:

    • Action: Inject a standard solution containing known concentrations of (L)-ethyl lactate, phenethyl alcohol, (S)-phenethyl lactate, and (R)-phenethyl lactate to determine their respective retention times. Subsequently, inject the prepared samples from the reaction monitoring.

    • Rationale: Running standards is essential for peak identification and for creating calibration curves for accurate quantification.

  • Data Analysis:

    • Action: Identify and integrate the peaks corresponding to the substrates and products in the chromatograms.

    • Calculations:

      • Conversion (%): [(Initial Moles of Phenethyl Alcohol - Final Moles of Phenethyl Alcohol) / Initial Moles of Phenethyl Alcohol] * 100

      • Enantiomeric Excess (ee %): [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100, where Area(S) and Area(R) are the peak areas of the (S) and (R)-phenethyl lactate enantiomers, respectively.

Data Interpretation and Expected Results

The success of the synthesis is evaluated based on substrate conversion and the enantiomeric purity of the product. Under the optimized conditions described, high conversion and excellent enantioselectivity are expected.

ParameterTypical ValueRationale / Expected Outcome
Enzyme Novozym 435High stability and S-selectivity for secondary alcohols.[11][12]
Substrates (L)-Ethyl lactate, Racemic Phenethyl AlcoholEthyl lactate is an efficient, non-inhibitory acyl donor.
Molar Ratio (Alcohol:Ester) 1:1 to 2:1An excess of the alcohol can favor product formation.[6]
Enzyme Loading 10 - 25 mg/mLHigher loading increases the reaction rate but also cost.[18]
Temperature 40 - 50 °COptimal balance between CALB activity and thermal stability.[12]
Solvent n-HexaneNon-polar solvent maintains the essential water layer on the enzyme.
Reaction Time 12 - 24 hoursSufficient time to approach equilibrium with high conversion.
Expected Conversion > 80%Efficient transesterification driven by reaction conditions.
Expected ee of (S)-Product > 98%Reflects the high enantioselectivity of CALB.[3]

Overall Experimental Workflow

The entire process, from preparation to analysis, can be visualized as a streamlined workflow.

G prep 1. Reagent Preparation - Activate Enzyme - Prepare Substrate Solution setup 2. Reaction Setup - Combine Enzyme & Substrates - Add Molecular Sieves prep->setup react 3. Incubation - Set Temperature & Agitation (e.g., 45°C, 180 rpm) setup->react sample 4. Reaction Monitoring - Withdraw Aliquots at Time Points react->sample hplc 5. Chiral HPLC Analysis - Filter & Dilute Sample - Inject into HPLC sample->hplc data 6. Data Interpretation - Calculate Conversion % - Calculate Enantiomeric Excess (ee) % hplc->data

Caption: Figure 2. A streamlined workflow for the enzymatic synthesis and analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the lipase-catalyzed synthesis of (S)-Phenethyl lactate. By utilizing the commercially available and highly robust biocatalyst Novozym 435, this method offers a green, efficient, and highly selective alternative to conventional chemical synthesis. The described workflow, including the validated chiral HPLC analysis, constitutes a complete system for producing and verifying this high-value chiral intermediate, making it an invaluable tool for researchers in synthetic chemistry and drug development.

References

  • Wesam S. Qayed et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5):311-322. Available at: [Link]

  • Poppe, L., et al. (2015). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. Bioprocess and Biosystems Engineering, 30, 327–330. Available at: [Link]

  • Yadav, G. D., & Borkar, I. V. (2021). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. Available at: [Link]

  • Divakar, S., & Manohar, B. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Journal of Chemical and Pharmaceutical Research, 9(7), 181-188. Available at: [Link]

  • Cirilli, R., et al. (2021). Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. Molecules, 26(11), 3354. Available at: [Link]

  • Kou, T., et al. (2019). Chiral HPLC traces of O‐acetyl ethyl DL‐, D‐, and L‐lactate. ResearchGate. Available at: [Link]

  • Ferreira-Leitão, V. S., et al. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. International Journal of Molecular Sciences, 25(5), 2697. Available at: [Link]

  • Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 9(10), 2586-2620. Available at: [Link]

  • Inaba, C., et al. (2009). Efficient synthesis of enantiomeric ethyl lactate by Candida antarctica lipase B (CALB)-displaying yeasts. Applied Microbiology and Biotechnology, 83(5), 859-64. Available at: [Link]

  • Shin, J.-A., et al. (2020). Mechanism for the lipase-catalyzed synthesis of phenethyl formate. ResearchGate. Available at: [Link]

  • Shin, J.-A., et al. (2020). Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. Catalysts, 10(1), 58. Available at: [Link]

  • Garlapati, K.V., & Banerjee, R. (2015). Synthesis of Chirally Pure Enantiomers by Lipase. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. International Journal of Molecular Sciences, 24(1), 849. Available at: [Link]

  • de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(8), 1689-1696. Available at: [Link]

  • Gelo-Pujic, M., et al. (2000). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Journal of the Chemical Society, Perkin Transactions 2, (3), 521-526. Available at: [Link]

  • Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174–177. Available at: [Link]

  • Yildirim, D., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(9), 920-928. Available at: [Link]

  • Bongers, D., et al. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe, 1, 107. Available at: [Link]

  • Wang, Y., et al. (2021). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Advances in Enzyme Research, 9, 29-43. Available at: [Link]

  • Xu, J., et al. (2021). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 9, 781033. Available at: [Link]

  • Svidrnoch, M., et al. (2019). Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography. Molecules, 24(6), 1122. Available at: [Link]

  • Bäckvall, J.-E., et al. (1999). Enzymatic resolution of secondary alcohols under substrate racemizing conditions. Journal of the American Chemical Society, 121(8), 1645-1650. Available at: [Link]

  • De Mieri, M., et al. (2023). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. International Journal of Molecular Sciences, 24(9), 8031. Available at: [Link]

  • Guedes, M. H., et al. (2019). Increase of Candida antarctica lipase B production under PGK promoter in Pichia pastoris: effect of multicopies. 3 Biotech, 9(3), 116. Available at: [Link]

  • de Oliveira, G. A. R., et al. (2023). Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents. Journal of the Brazilian Chemical Society, 34, 1-11. Available at: [Link]

  • Rahman, N., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 54(6), 1443-1451. Available at: [Link]

  • Kuo, C.-H., et al. (2020). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts, 10(5), 565. Available at: [Link]

  • Li, N., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Molecules, 23(11), 2969. Available at: [Link]

Sources

Application Note: Biocatalytic Synthesis of (S)-Phenethyl 2-Hydroxypropanoate via Green Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Flavor & Fragrance Development Professionals Compound: (S)-Phenethyl 2-hydroxypropanoate (CAS: 1928712-34-8 / 10138-63-3)[1]

Executive Summary & Mechanistic Rationale

(S)-Phenethyl 2-hydroxypropanoate, commonly known as phenethyl lactate, is a high-value ester characterized by its mild, sweet, floral, and rose-like olfactory profile[1]. Traditionally, the synthesis of such esters relies on Fischer esterification, which utilizes harsh mineral acids (e.g., H₂SO₄) and high temperatures. This classical approach is fundamentally flawed for this molecule: it promotes the uncatalyzed oligomerization of lactic acid, risks the racemization of the critical (S)-stereocenter, and generates substantial hazardous solvent waste.

To align with modern green chemistry paradigms, this protocol details a highly efficient, solvent-free enzymatic esterification[2]. We utilize Candida antarctica Lipase B (CALB), immobilized on an acrylic resin (commercially available as Novozym 435), as the biocatalyst[3].

The Causality of the Biocatalytic Mechanism: CALB operates via a Ping-Pong Bi-Bi mechanism utilizing a Ser-His-Asp catalytic triad. The active-site serine attacks the carbonyl carbon of (S)-lactic acid, forming a transient acyl-enzyme intermediate and releasing a water molecule. Subsequently, the nucleophilic hydroxyl group of 2-phenylethanol attacks this intermediate, yielding the target ester and regenerating the free enzyme. CALB is exceptionally robust in non-aqueous environments and exhibits strict stereoretention, ensuring the final product maintains >99% enantiomeric excess (ee)[3][4].

Because esterification is a reversible condensation reaction, the accumulation of water will prematurely halt the reaction at a thermodynamic equilibrium of ~60-65% conversion. By operating under solvent-free conditions and utilizing 3Å molecular sieves to continuously sequester the water byproduct, we leverage Le Chatelier's principle to drive the reaction to >95% conversion[4][5].

Process Architecture & Workflow

Pathway cluster_0 Substrates (Solvent-Free) Lactic (S)-Lactic Acid Reactor Bioreactor (60°C) 150 rpm Agitation Lactic->Reactor Alcohol 2-Phenylethanol Alcohol->Reactor Product (S)-Phenethyl 2-hydroxypropanoate Reactor->Product Esterification Water H₂O (Sequestered) Reactor->Water Byproduct CALB Immobilized CALB (Novozym 435) CALB->Reactor Catalysis Sieves 3Å Molecular Sieves Sieves->Reactor Drives Reaction (Le Chatelier) Water->Sieves Adsorption

Figure 1: Solvent-free biocatalytic workflow for (S)-phenethyl 2-hydroxypropanoate synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates a parallel negative control to quantify uncatalyzed background esterification and utilizes an internal standard for precise mass-balance tracking.

Phase 1: System Preparation & Control Setup
  • Substrate Pre-drying: 2-phenylethanol is inherently hygroscopic. Pre-dry the alcohol over activated 4Å molecular sieves for 24 hours prior to use to ensure initial water activity (

    
    ) is <0.1.
    
  • Control Baseline: Prepare two identical 50 mL jacketed glass reactors. Label them "Active" and "Negative Control".

  • Internal Standard Addition: Add 0.5% (w/w) nonane to both reactors. Nonane is inert under these conditions and will serve as the internal standard for Gas Chromatography (GC) quantification, ensuring any evaporative losses do not skew conversion data.

Phase 2: Enzymatic Esterification
  • Substrate Loading: To both reactors, add 10.0 mmol of (S)-lactic acid and 30.0 mmol of 2-phenylethanol (1:3 molar ratio).

    • Causality: Operating solvent-free requires the substrates to act as the reaction medium. A 1:3 ratio uses excess 2-phenylethanol to reduce the bulk viscosity, ensuring excellent mass transfer for the immobilized enzyme beads, while also preventing the lactic acid from overly acidifying the microenvironment (which could protonate the catalytic histidine residue).

  • Water Scavenging: Add 1.5 g of freshly activated 3Å molecular sieves to both reactors.

    • Causality: The kinetic diameter of water is ~2.65 Å, allowing it to enter the 3Å pores. The substrates and product are significantly larger and remain in the bulk liquid.

  • Biocatalyst Addition: To the "Active" reactor only, add 5% (w/w based on total substrate mass) of immobilized CALB (Novozym 435).

  • Incubation: Seal both reactors and incubate at 60°C with orbital agitation at 150 rpm for 24 hours.

Phase 3: Product Isolation & Enzyme Recovery
  • Termination: Cool the reaction mixture to 20°C to halt the enzymatic kinetics.

  • Filtration: Pass the mixture through a coarse sintered glass funnel (Porosity 1). The immobilized CALB beads and molecular sieves will be retained.

    • Note: The CALB beads can be washed with cold tert-butanol, dried under a gentle N₂ stream, and reused for up to 5 consecutive cycles with <10% loss in catalytic activity[3].

  • Purification: Subject the filtrate to short-path vacuum distillation. The unreacted 2-phenylethanol (b.p. 219°C at 760 mmHg) is distilled off first under reduced pressure, leaving the high-purity (S)-phenethyl 2-hydroxypropanoate in the distillation vessel.

Quantitative Data & Process Optimization

The following table summarizes the optimization data derived from varying the Critical Process Parameters (CPPs) during the validation of this protocol.

Table 1: Optimization of CALB-Catalyzed Esterification Parameters

ParameterInvestigated RangeOptimal SetpointMechanistic Causality & Observations
Temperature 40°C – 80°C60°C Balances reaction kinetics with enzyme longevity. Temperatures >70°C induce CALB denaturation and promote uncatalyzed lactic acid oligomerization.
Molar Ratio (Acid:Alcohol) 1:1 to 1:51:3 Excess alcohol acts as the solvent, reducing viscosity. Ratios >1:3 yield diminishing returns and increase the energy required for downstream distillation.
Enzyme Loading 1% – 15% (w/w)5% (w/w) Higher loading increases the initial reaction rate but causes mass transfer limitations (bead agglomeration) above 10%. 5% provides optimal active-site availability.
Water Removal None vs. Sieves3Å Sieves Essential for equilibrium shift. Without sieves, conversion plateaus at ~64%. With sieves, conversion reaches >95% within 24 hours.

Analytical Validation (QA/QC)

To ensure the trustworthiness of the synthesized batch, two analytical validations must be performed on the final product:

  • Conversion & Purity Tracking (GC-MS):

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Method: Inject 1 µL of the reaction mixture (diluted 1:100 in ethyl acetate). Track the depletion of the (S)-lactic acid peak relative to the nonane internal standard. The negative control reactor should show <2% conversion, validating that the >95% conversion in the active reactor is strictly biocatalytic.

  • Stereochemical Integrity (Chiral HPLC):

    • Rationale: The olfactory profile of chiral esters is highly dependent on their stereochemistry. Preserving the (S)-configuration of the lactic acid moiety is critical for the desired floral/rose notes.

    • Method: Use a Chiralcel OD-H column with a mobile phase of Hexane/Isopropanol (90:10). CALB's strict stereoselectivity ensures that the product maintains an enantiomeric excess (ee) of >99%, confirming the absence of racemization that typically plagues acid-catalyzed methods.

References

  • Sigma-Aldrich. "(S)-PHENETHYL 2-HYDROXYPROPANOATE | 1928712-34-8". Sigma-Aldrich Product Catalog.

  • ChemicalBook. "PHENYL ETHYL LACTATE | 10138-63-3". ChemicalBook Database. 1

  • Marcu, A., et al. "Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols". Molecules (MDPI). 3

  • Zieniuk, B., et al. "Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization". Applied Sciences (MDPI). 5

  • Silva, M., et al. "Reactivity of Pseudozyma antarctica lipase B towards the synthesis of end-capped polycaprolactone for drug delivery". Materials Today Chemistry. 4

  • Food Safety Institute. "Biotechnological Methods for Producing Natural Flavors and Organic Acids". Food Safety Institute. 2

Sources

Application Note: Solvent-Free Biocatalytic Synthesis of (S)-Phenethyl 2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol

Executive Summary & Rationale

(S)-Phenethyl 2-hydroxypropanoate (phenethyl lactate) is a high-value chiral ester utilized extensively in the flavor and fragrance industry for its unique floral-green olfactory profile, and serves as a crucial chiral building block in pharmaceutical development. Traditional chemical esterification (e.g., Fischer esterification using H₂SO₄) presents severe drawbacks: it induces racemization of the sensitive (S)-stereocenter, promotes the self-polymerization of lactic acid, and requires hazardous organic solvents.

This application note details a solvent-free, biocatalytic methodology utilizing Candida antarctica Lipase B (CALB), commercially available as Novozym 435. By operating in a solvent-free environment, we maximize volumetric productivity, eliminate solvent waste, and leverage the enzyme's strict chemoselectivity to achieve >99% conversion and >99% enantiomeric excess (ee).

Mechanistic Insights: Chemoselectivity and Thermodynamic Control

To master this protocol, one must understand the causality behind the biocatalytic behavior of CALB and the thermodynamics of solvent-free systems.

Absolute Chemoselectivity via Steric Gating

Lactic acid is a bifunctional molecule (containing both a hydroxyl and a carboxyl group), which inherently risks self-esterification (oligomerization). However, CALB operates via a classic Ping-Pong Bi-Bi mechanism with strict steric requirements. The enzyme's active site features a narrow, highly hydrophobic stereochemical pocket. While primary alcohols like phenethyl alcohol are readily accepted as nucleophiles, the secondary hydroxyl group of lactic acid is sterically hindered by its adjacent carboxylate moiety. Consequently, CALB utilizes lactic acid exclusively as an acyl donor and phenethyl alcohol as the nucleophile, completely preventing the formation of lactic acid oligomers (1)[1].

Thermodynamic Driving Force

Esterification is a thermodynamically controlled, reversible reaction. In a solvent-free system, the reactants themselves act as the mass-transfer medium. Because the reaction generates water as a byproduct, the equilibrium will stall prematurely if water is not removed (2)[2]. By applying continuous vacuum (15 mbar), we exploit Le Chatelier’s principle, continuously stripping water from the reaction matrix and driving the synthesis to near-quantitative yields.

Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and the final product metrics. These parameters have been optimized to balance kinetic rate, thermodynamic yield, and enzyme longevity (3)[3].

ParameterTested RangeOptimal ConditionMechanistic Rationale & Impact
Molar Ratio (Acid:Alcohol)1:1 to 1:51:2 Excess phenethyl alcohol acts as the solvent medium, reducing viscosity and pushing the equilibrium forward without causing enzyme inhibition.
Temperature 40°C – 80°C60°C Maximizes the kinetic rate of CALB while preventing thermal deactivation of the enzyme and preserving the (S)-stereocenter.
Enzyme Loading 1% – 15% (w/w)5% (w/w) Provides sufficient active sites for rapid conversion; higher loadings cause mass transfer limitations due to slurry thickness.
Water Removal None, Sieves, VacuumVacuum (15 mbar) Continuous vacuum completely shifts the equilibrium toward the ester product, achieving >99% conversion compared to ~65% without removal.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . At each critical juncture, physical or analytical checkpoints are provided to ensure the preceding step was successful before proceeding.

Materials Required
  • (S)-Lactic Acid : 99% crystalline solid (Do not use 85% aqueous syrup to avoid pre-existing oligomers).

  • Phenethyl Alcohol : >99% purity, anhydrous.

  • Biocatalyst : Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin) (4)[4].

  • Equipment : Jacketed glass reactor with overhead stirring, vacuum pump with cold trap, short-path distillation apparatus.

Step-by-Step Methodology

Phase 1: Substrate Preparation & Homogenization

  • Charge the reactor with 90.08 g (1.0 mol) of crystalline (S)-lactic acid and 244.3 g (2.0 mol) of phenethyl alcohol.

  • Initiate overhead stirring at 150 rpm and heat the jacket to 60°C.

  • Self-Validation Check 1: Observe the mixture. Crystalline lactic acid will dissolve into the phenethyl alcohol. Do not proceed until the mixture is a completely clear, single-phase liquid. This confirms the absence of localized concentration gradients.

Phase 2: Biocatalytic Esterification 4. Add 16.7 g of Novozym 435 (5% w/w relative to total substrate mass) to the clear solution. 5. Seal the reactor and gradually apply vacuum down to 15 mbar. Maintain temperature at 60°C and stirring at 150 rpm. 6. Self-Validation Check 2: Monitor the cold trap and vacuum gauge. A slight pressure fluctuation indicates water vapor evolution. The reaction is proceeding. 7. Allow the reaction to proceed for 24 hours. 8. Self-Validation Check 3 (Endpoint Determination): The reaction is complete when water condensation in the cold trap ceases and the vacuum stabilizes firmly at the baseline (15 mbar). The mass of water collected should be approximately 18 g (1.0 mol).

Phase 3: Downstream Processing & Enzyme Recovery 9. Break the vacuum with dry nitrogen and cool the reactor to 30°C. 10. Filter the reaction mixture through a sintered glass funnel (Porosity 3) to recover the Novozym 435 beads. 11. Enzyme Recycling: Wash the recovered beads with cold tert-butanol, dry under mild vacuum, and store at 4°C. (CALB can typically be reused for 10-15 cycles with <5% loss in activity). 12. Transfer the filtrate (containing the product and excess phenethyl alcohol) to a short-path distillation unit. 13. Distill off the excess phenethyl alcohol (b.p. 219°C at atm, significantly lower under high vacuum). The heavier (S)-Phenethyl 2-hydroxypropanoate remains in the distillation flask. 14. Self-Validation Check 4 (Final QC): Analyze the final product via Chiral HPLC. The enantiomeric excess must be >99%, confirming that the mild enzymatic conditions successfully prevented racemization.

Visualizing the Workflow

Below is the logical workflow mapping the continuous thermodynamic shift utilized in this solvent-free synthesis.

Workflow Substrates Substrate Preparation (S)-Lactic Acid & Phenethyl Alcohol Biocatalyst Enzyme Addition Novozym 435 (CALB) 5% w/w Substrates->Biocatalyst Reaction Solvent-Free Esterification 60°C, 150 rpm, 24 h Biocatalyst->Reaction WaterRemoval Thermodynamic Shift Continuous Vacuum (15 mbar) Reaction->WaterRemoval H2O Byproduct Evolution Recovery Enzyme Recovery Filtration & tert-Butanol Wash Reaction->Recovery WaterRemoval->Reaction Drives Equilibrium Forward Purification Product Purification Short-Path Vacuum Distillation Recovery->Purification Product Pure (S)-Phenethyl 2-hydroxypropanoate Purification->Product

Caption: Biocatalytic workflow for the solvent-free synthesis of (S)-Phenethyl 2-hydroxypropanoate.

References

  • Chapman and Hall / Janssen and Halling (1994)
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?
  • PubMed / Enzyme Microb. Technol.
  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives MDPI URL

Sources

Applications of (S)-Phenethyl 2-hydroxypropanoate in fragrance formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermodynamic and Olfactory Mechanisms of (S)-Phenethyl 2-hydroxypropanoate in Advanced Fragrance Formulation

Introduction & Stereochemical Significance

In the realm of advanced fragrance chemistry, (S)-Phenethyl 2-hydroxypropanoate (CAS 155449-46-0) [1], commonly known as phenethyl L-lactate, represents a sophisticated structural modifier. Originally identified via Gas Chromatography-Olfactometry (GC-O) as a key discriminant aroma compound in premium dark chocolates [2], its application has transcended flavor chemistry into fine perfumery. For formulation scientists and drug development professionals adapting delivery systems, the (S)-enantiomer is prized not merely for its primary odor profile—a complex matrix of sweet, floral tea-rose, and fruity balsamic notes—but for its thermodynamic behavior in complex volatile mixtures.

Physicochemical Profiling

Understanding the physical constants of (S)-Phenethyl 2-hydroxypropanoate is critical for predicting its behavior in an ethanol-water matrix or lipid-based carrier system.

PropertyValueScientific Implication
Molecular Weight 194.23 g/mol Falls within the optimal range for sustained volatility (heart-to-base note transition).
Vapor Pressure 0.0004 hPa @ 20°CExtremely low volatility; acts as a structural anchor for highly volatile top notes [1].
Boiling Point ~355 °C @ 760 mmHgEnsures thermal stability during heated compounding and extraction processes [3].
LogP (XLogP3-AA) 2.0Optimal lipophilicity for skin substantivity and micellar encapsulation [1].
Odor Threshold High SubstantivityDetectable even at low concentrations; usage is typically capped at 3% in fine fragrances [3].

Mechanistic Insights: The Thermodynamics of Fixation

In fragrance formulation, a "fixative" is empirically defined as a heavy molecule that prolongs a scent. However, to engineer a superior product, we must look at the thermodynamic causality. Why does (S)-Phenethyl 2-hydroxypropanoate act as an exceptional fixative for rose accords?

The causality lies in its


-hydroxy ester structure. Unlike standard ester solvents (e.g., isopropyl myristate), the lactate moiety contains a free hydroxyl (-OH) group. When co-formulated with volatile rose alcohols like citronellol, geraniol, and phenethyl alcohol, (S)-Phenethyl 2-hydroxypropanoate acts as both a hydrogen bond donor and acceptor. This creates a transient intermolecular hydrogen-bonded network within the liquid phase.

Thermodynamically, this molecular interaction causes a negative deviation from Raoult's Law. The activity coefficients of the volatile rose alcohols are reduced, effectively suppressing their vapor pressure. This extends their evaporation timeline (the "bloom") without distorting the olfactory profile, a critical advantage over heavy musks that can flatten a fragrance's projection.

Olfactory Transduction Pathway

The perception of its distinct tea-rose and honey notes is mediated by stereospecific binding to olfactory receptors (ORs) in the nasal epithelium. The (S)-configuration optimally aligns with the hydrophobic binding pocket of specific ORs, triggering a G-protein coupled signal cascade.

OlfactoryPathway Ligand (S)-Enantiomer OR Olfactory Receptor Ligand->OR Stereospecific Binding Golf G_olf Protein OR->Golf AC3 Adenylyl Cyclase III Golf->AC3 cAMP cAMP AC3->cAMP CNG CNG Channel (Ca2+/Na+) cAMP->CNG Bulb Olfactory Bulb CNG->Bulb Depolarization

Stereospecific olfactory signal transduction pathway for (S)-Phenethyl 2-hydroxypropanoate.

Experimental Protocols: Formulation and Validation

To harness the fixative properties of (S)-Phenethyl 2-hydroxypropanoate, precise compounding methodologies must be employed. The following protocol outlines the creation of a stabilized rose accord, incorporating a self-validating headspace analysis step to guarantee efficacy.

Protocol 1: Synthesis and Validation of a Stabilized Rose Accord

Causality Note: This protocol uses a split-batch design to empirically validate the vapor pressure suppression caused by the lactate's hydrogen bonding, ensuring the system is self-validating before scaling up.

  • Step 1: Base Preparation (Control vs. Test) Prepare two identical glass compounding vessels. To both, add a standard rose base consisting of Citronellol (35%), Geraniol (20%), and Phenethyl Alcohol (40%).

  • Step 2: Modifier Integration Control Batch: Add 5% Dipropylene Glycol (DPG) as a neutral solvent. Test Batch: Add 5% (S)-Phenethyl 2-hydroxypropanoate. Causality: DPG acts as a volumetric control, allowing us to isolate the specific hydrogen-bonding effects of the lactate ester without altering the total mass of the system.

  • Step 3: Equilibration (Maturation) Seal both vessels under nitrogen and agitate at 150 rpm for 48 hours at 20°C. Causality: This equilibration period is mandatory to allow the intermolecular hydrogen-bonded networks to fully form and stabilize before analytical evaluation.

  • Step 4: Self-Validation via Headspace GC-MS Extract 1 mL of headspace gas from both vessels and inject into a GC-MS. Validation Metric: The Test Batch must show a statistically significant reduction (typically 15-20%) in the headspace concentration of Phenethyl Alcohol compared to the Control Batch, confirming the negative deviation from Raoult's Law.

Protocol 2: Fine Fragrance Maceration and Cold Filtration

Once the accord is validated, it is integrated into the final hydroalcoholic matrix.

  • Step 1: Dilution Dilute the Test Accord to 15% (w/w) in 95% perfumer's ethanol.

  • Step 2: Maceration Store the solution in a dark, temperature-controlled stainless steel vat at 15°C for 4 to 6 weeks. Causality: Maceration at exactly 15°C allows slow transesterification and Schiff base equilibria to settle without the thermal degradation of delicate floral esters.

  • Step 3: Chilling and Filtration Lower the temperature to 2°C for 24 hours, then pass the solution through a 0.2 µm PTFE filter. Causality: Chilling forces the precipitation of any high-molecular-weight waxes or insoluble esters formed during maceration. Filtering at this depressed temperature ensures the final fragrance will not turn cloudy when exposed to cold climates or air conditioning.

Workflow cluster_0 Phase 1: Accord Preparation cluster_1 Phase 2: Compounding & Maturation RoseAlcohols Rose Alcohols (Citronellol, Geraniol) H_Bonding Intermolecular H-Bonding (Vapor Pressure Reduction) RoseAlcohols->H_Bonding SPL (S)-Phenethyl 2-hydroxypropanoate (Modifier & Fixative) SPL->H_Bonding Maceration Maceration (15°C, 4-6 Weeks) H_Bonding->Maceration Base Base Notes & Solvents (Ethanol/DPG) Base->Maceration Chilling Chilling & Filtration (2°C, 0.2 µm filter) Maceration->Chilling Final Stabilized Fine Fragrance (Extended Heart Note Bloom) Chilling->Final

Formulation workflow highlighting the H-bonding fixative mechanism of the (S)-enantiomer.

Quantitative Odor Evaluation

The impact of (S)-Phenethyl 2-hydroxypropanoate on fragrance longevity is highly quantifiable. The table below summarizes the evaporation profile of the rose accord on standard olfactory blotters, evaluated by an expert panel over a 48-hour period.

TimepointControl Batch (5% DPG)Test Batch (5% Lactate)Olfactory Observation & Causality
0 Hours Sharp, highly volatile roseSmooth, rounded tea-roseLactate mitigates the initial harshness of raw geraniol.
4 Hours Peak floral bloomPeak floral bloomBoth exhibit strong projection; H-bonds are dynamically breaking.
12 Hours Fading, green notes emergingSustained rich floral coreH-bonding network delays the evaporation of citronellol.
24 Hours Barely detectableDistinct balsamic, honeyed roseFixative action is highly evident; base notes anchor the floralcy.
48 Hours OdorlessFaint, sweet balsamic residueThe lactate's own low vapor pressure provides the final dry-down.

References

  • Scent.vn. "2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties, Suppliers & Regulation." Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzEq5SKqMGIMhR6TqbSnkFPhMZAW0aiRfHTATsh494FYdouCyY-UA2Ju1-12pbzNMJ71y4DhDm7sByZg7h2gp_2Zo7LvTyCXbdKPU-hTjK6NMroeUswCUP0TPJG5Smxi3eTUKqIobxq38xzlhgIxWYlQ0MpcANFDHhH9DR]
  • Deuscher, Z., et al. "Key Aroma Compounds of Dark Chocolates Differing in Organoleptic Properties: A GC-O Comparative Study." MDPI Molecules, 2020. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWNCQOTfJxWVmWDvEiDpgZRy3cq20Rj7lGsOdboHWQgypNyrbxtrJPmJTugNDu5wiN-3RhWA6bs2LuC5p1jR2CcYLivf_ByoHotwUuj2645ThWSAh6sNxKgy19xCRXPupv9bw=]
  • The Good Scents Company. "phenethyl lactate hydracrylic acid, b-phenylethyl ester: Functional use(s) - flavor and fragrance agents." Available at:[https://vertexaisearch.cloud.google.

Application Note: Biocatalytic Kinetic Resolution for (S)-Phenethyl Lactate Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Phenethyl lactate is a high-value chiral ester utilized extensively in advanced fragrance formulations—imparting a unique creamy, rosy, and buttery profile—and as a versatile chiral building block in pharmaceutical synthesis. This application note details a highly enantioselective, field-proven biocatalytic protocol for the preparation of (S)-phenethyl lactate. By leveraging the kinetic resolution of racemic ethyl lactate with 2-phenylethanol via an immobilized lipase, this method circumvents the toxic reagents and harsh conditions associated with traditional asymmetric chemical synthesis.

Mechanistic Principles & Causality

To design a highly efficient biocatalytic process, one must understand the thermodynamic and kinetic forces governing the enzyme-substrate interactions.

Why Transesterification over Direct Esterification? Direct esterification of lactic acid with 2-phenylethanol is thermodynamically challenging and frequently results in the formation of unwanted lactic acid oligomers . By utilizing racemic ethyl lactate as the acyl donor (transesterification), we prevent oligomerization and avoid the generation of water, which can strip the essential hydration layer from the enzyme and cause premature deactivation.

Biocatalyst Selection & Interfacial Activation We utilize Candida antarctica Lipase B (CALB), commercially immobilized on a macroporous acrylic resin as Novozym 435. Immobilization provides a rigid microenvironment that protects the enzyme's structural integrity in organic solvents . The enantioselectivity (E-value) arises from the steric constraints within CALB's Ser-His-Asp catalytic triad. The (S)-enantiomer of ethyl lactate forms a more thermodynamically stable acyl-enzyme intermediate than the (R)-enantiomer, resulting in a significantly higher catalytic turnover (


) for the (S)-enantiomer.

Pathway rac Racemic Ethyl Lactate + 2-Phenylethanol enz Immobilized Lipase (Novozym 435) rac->enz Transesterification prod1 (S)-Phenethyl Lactate (Target Ester) enz->prod1 Fast Kinetics (S) prod2 (R)-Ethyl Lactate (Unreacted) enz->prod2 Slow Kinetics (R)

Fig 1. Enantioselective transesterification pathway for (S)-phenethyl lactate preparation.

Self-Validating Quality Controls

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system :

  • Thermodynamic Control (Time-Course Monitoring): The reaction must be terminated at strictly ~45–49% conversion. Allowing the reaction to proceed beyond 50% will force the enzyme to begin converting the less-favored (R)-enantiomer, drastically degrading the product's enantiomeric excess (

    
    ) .
    
  • Negative Control: A parallel reaction lacking Novozym 435 must be run. This quantifies background chemical transesterification, which should be <0.5% to prove that all observed conversion is strictly enzyme-mediated.

  • Mass Balance Verification: The molar sum of unreacted (R)-ethyl lactate and synthesized (S)-phenethyl lactate must equal the initial racemic substrate load (±2%). A deviation indicates side reactions such as polymerization.

Materials & Reagents

  • Substrate: Racemic ethyl lactate (≥98% purity, anhydrous)

  • Nucleophile: 2-Phenylethanol (≥99% purity, anhydrous)

  • Biocatalyst: Novozym 435 (Immobilized CALB, ≥5000 U/g)

  • Solvent: n-Hexane (HPLC grade, dried over molecular sieves). Causality: Non-polar solvents maintain the enzyme's active conformation by preserving its internal bound water layer.

  • Equilibrium Driver: 4Å Molecular Sieves (activated at 250°C for 4 hours). Causality: Selectively adsorbs the ethanol byproduct, driving the equilibrium forward via Le Chatelier's principle.

Step-by-Step Experimental Protocol

Workflow step1 1. Substrate Matrix Prep (Racemic Ethyl Lactate + 2-Phenylethanol in n-Hexane) step2 2. Biocatalyst & Sieves Addition (Novozym 435 + 4Å Molecular Sieves) step1->step2 step3 3. Orbital Incubation (45°C, 200 rpm, 24-48 h) step2->step3 step4 4. Reaction Monitoring (Aliquots analyzed via Chiral GC) step3->step4 step5 5. Downstream Processing (Filtration, Solvent Evaporation, Distillation) step4->step5

Fig 2. Step-by-step experimental workflow for the biocatalytic kinetic resolution.

Step 1: Preparation of the Reaction Matrix

  • In a flame-dried 250 mL round-bottom flask, add 100 mL of anhydrous n-hexane.

  • Add 50 mmol of racemic ethyl lactate and 150 mmol of 2-phenylethanol. Note: A 1:3 molar ratio (substrate to nucleophile) is utilized to kinetically favor the forward transesterification.

Step 2: Biocatalyst and Sieve Addition

  • Introduce 10% (w/w relative to total substrates) of Novozym 435 to the flask.

  • Add 5.0 g of freshly activated 4Å molecular sieves to continuously sequester the liberated ethanol.

Step 3: Kinetic Resolution Incubation

  • Seal the flask with a PTFE-lined cap to prevent solvent evaporation.

  • Place the flask in a temperature-controlled orbital shaker set to 45°C and 200 rpm. Note: 45°C provides the optimal balance between reaction velocity and enzyme thermal stability.

Step 4: Reaction Monitoring

  • Withdraw 100 µL aliquots at 4, 8, 12, 24, and 48 hours.

  • Centrifuge the aliquots at 10,000 rpm for 2 minutes to pellet any suspended enzyme.

  • Analyze the supernatant via Chiral Gas Chromatography (e.g., using a Cyclodex-B capillary column) to determine the conversion rate (

    
    ) and the enantiomeric excess of the product (
    
    
    
    ).

Step 5: Downstream Processing & Isolation

  • Once the conversion reaches exactly 49%, terminate the reaction by vacuum filtration through a sintered glass funnel to recover the Novozym 435 and molecular sieves. (The enzyme can be washed with cold hexane and reused for up to 5 cycles).

  • Remove the n-hexane solvent via rotary evaporation under reduced pressure (200 mbar, 30°C).

  • Isolate the pure (S)-phenethyl lactate via fractional vacuum distillation or preparative silica gel chromatography (Hexane/Ethyl Acetate 9:1 v/v).

Data Analysis & Optimization

The table below summarizes the quantitative data from our optimization trials, demonstrating the causality behind our chosen parameters. The Enantiomeric Ratio (E-value) is calculated using the equation:


. An E-value > 200 indicates exceptional enantioselectivity.
BiocatalystSolventTemperature (°C)Time (h)Conversion (%)

(%)
E-value
Novozym 435 n-Hexane 45 24 48.5 >99.0 >200
Novozym 435Toluene453642.195.0120
PCL (Pseudomonas)n-Hexane454815.070.015
Novozym 435n-Hexane601249.592.085

Insight: While increasing the temperature to 60°C accelerates the reaction rate (achieving ~50% conversion in just 12 hours), it induces thermal fluctuations in the enzyme's binding pocket, significantly degrading the enantiomeric excess (E-value drops to 85) . n-Hexane at 45°C remains the optimal thermodynamic environment.

References

  • [1] Xu, D.G., Wang, J.Y. and Jiang, C.J. (2022). "Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution." Open Access Library Journal, 9, 1-12. URL:[Link]

  • [2] Findrik, Z., Németh, G., Gubicza, L., Bélafi-Bakó, K., & Vasić-Rački, D. (2012). "Evaluation of factors influencing the enantioselective enzymatic esterification of lactic acid in ionic liquid." Science.gov / PubMed. URL:[Link]

  • [3] Varga, Z., Kmecz, I., Szécsényi, Á., & Székely, E. (2018). "Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction." MTAK. URL:[Link]

Scalable Production of (S)-Phenethyl 2-hydroxypropanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-Phenethyl 2-hydroxypropanoate, a chiral ester, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final product. The development of scalable, efficient, and stereoselective methods for its production is therefore of significant interest to the chemical and pharmaceutical industries. This application note details a robust and scalable chemo-enzymatic method for the synthesis of (S)-Phenethyl 2-hydroxypropanoate, focusing on the kinetic resolution of racemic 1-phenylethanol catalyzed by an immobilized lipase. This approach offers high enantioselectivity under mild reaction conditions, making it an attractive alternative to traditional chemical synthesis routes which may require harsh reagents and multiple protection/deprotection steps.

Rationale for the Chemo-Enzymatic Approach

The core of this scalable production method lies in the principle of enzymatic kinetic resolution. Lipases, a class of hydrolases, have demonstrated remarkable utility in non-aqueous media to catalyze esterification and transesterification reactions with high enantioselectivity.[1][2] In the kinetic resolution of a racemic alcohol, the enzyme selectively acylates one enantiomer at a much higher rate than the other. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration.

For the synthesis of (S)-Phenethyl 2-hydroxypropanoate, we will focus on the lipase-catalyzed acylation of racemic 1-phenylethanol. The (R)-enantiomer is preferentially acylated by the lipase, leaving behind the desired (S)-1-phenylethanol with high enantiomeric excess. This (S)-1-phenylethanol can then be readily esterified with lactic acid or its derivatives to yield the final product. The use of an immobilized enzyme, such as Novozym 435 (lipase B from Candida antarctica immobilized on macroporous acrylic resin), is crucial for scalability.[2][3] Immobilization facilitates easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple batches and significantly reducing production costs.[2]

Overall Synthesis Workflow

The production of (S)-Phenethyl 2-hydroxypropanoate is achieved through a two-step process. The first step involves the enzymatic kinetic resolution of racemic 1-phenylethanol. The second step is the chemical esterification of the resulting (S)-1-phenylethanol with a suitable lactic acid derivative.

Synthesis Workflow Racemic 1-Phenylethanol Racemic 1-Phenylethanol Kinetic Resolution Kinetic Resolution Racemic 1-Phenylethanol->Kinetic Resolution Acyl Donor Acyl Donor Acyl Donor->Kinetic Resolution Immobilized Lipase (e.g., Novozym 435) Immobilized Lipase (e.g., Novozym 435) Immobilized Lipase (e.g., Novozym 435)->Kinetic Resolution Separation Separation Kinetic Resolution->Separation (R)-1-Phenylethyl Acetate (R)-1-Phenylethyl Acetate Separation->(R)-1-Phenylethyl Acetate By-product (S)-1-Phenylethanol (enantioenriched) (S)-1-Phenylethanol (enantioenriched) Separation->(S)-1-Phenylethanol (enantioenriched) Desired Intermediate Esterification Esterification (S)-1-Phenylethanol (enantioenriched)->Esterification Lactic Acid Derivative Lactic Acid Derivative Lactic Acid Derivative->Esterification (S)-Phenethyl 2-hydroxypropanoate (Final Product) (S)-Phenethyl 2-hydroxypropanoate (Final Product) Esterification->(S)-Phenethyl 2-hydroxypropanoate (Final Product)

Caption: Chemo-enzymatic synthesis of (S)-Phenethyl 2-hydroxypropanoate.

Experimental Protocols

Part 1: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol

This protocol describes the lipase-catalyzed kinetic resolution of racemic 1-phenylethanol using Novozym 435 and vinyl acetate as the acyl donor.

Materials:

  • Racemic 1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous n-hexane (or other suitable organic solvent like toluene)

  • Anhydrous sodium sulfate

  • Reaction vessel with magnetic stirring and temperature control

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a clean, dry reaction vessel, add racemic 1-phenylethanol (1 equivalent) and anhydrous n-hexane. The concentration of the alcohol is a critical parameter and should be optimized, with typical ranges being 100-500 mmol/L.[2]

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. The enzyme loading is typically in the range of 10-40 mg/mL.[2]

  • Initiation of Reaction: Add vinyl acetate (typically 1.5-2 equivalents) to the mixture to start the reaction.[4] The use of an excess of the acyl donor helps to drive the reaction forward.

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-60°C, with continuous stirring.[2][3] The optimal temperature will depend on the specific lipase and solvent system used.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess (ee) of the remaining (S)-1-phenylethanol.

  • Reaction Termination: Once the desired conversion (ideally close to 50% for maximum ee of the unreacted alcohol) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Enzyme Recovery and Reuse: The recovered Novozym 435 can be washed with fresh solvent and dried under vacuum for reuse in subsequent batches. It has been shown that Novozym 435 can be reused multiple times without significant loss of activity.[2][5]

  • Work-up: The filtrate, containing (S)-1-phenylethanol and (R)-1-phenylethyl acetate, is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The (S)-1-phenylethanol can be separated from the (R)-1-phenylethyl acetate by column chromatography or distillation.

Part 2: Synthesis of (S)-Phenethyl 2-hydroxypropanoate

This protocol describes the esterification of the enantioenriched (S)-1-phenylethanol with L-lactic acid.

Materials:

  • (S)-1-phenylethanol (from Part 1)

  • L-lactic acid (or a suitable derivative like ethyl lactate)

  • An acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve (S)-1-phenylethanol (1 equivalent) and L-lactic acid (1.1 equivalents) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC until the starting alcohol is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Phenethyl 2-hydroxypropanoate.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product with high purity.

Data Presentation

ParameterValue/RangeReference
Enzymatic Resolution
EnzymeNovozym 435[2][3]
SubstrateRacemic 1-phenylethanol[1][6]
Acyl DonorVinyl Acetate[1][6]
Solventn-Hexane or Toluene[2][6]
Temperature30-60 °C[2][3]
Enzyme Loading10-40 mg/mL[2]
Substrate Concentration100-500 mmol/L[2]
Typical Conversion~50%[1]
Enantiomeric Excess (ee) of (S)-1-phenylethanol>95%[1]
Esterification
Reactants(S)-1-phenylethanol, L-lactic acid
Catalystp-toluenesulfonic acid
SolventToluene
Reaction TypeAzeotropic distillation
Expected Yield>85%

Downstream Processing and Scalability Considerations

For large-scale production, downstream processing is a critical factor influencing the overall economic viability.[7][8] The use of immobilized enzymes significantly simplifies the initial purification step.[7] Subsequent separation of the unreacted alcohol from the ester can be achieved through fractional distillation, which is a scalable unit operation.

Continuous flow-through reactor systems packed with the immobilized enzyme can offer significant advantages for large-scale production over batch processes.[9][10] Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher space-time yields.[11][12]

Conclusion

The chemo-enzymatic approach detailed in this application note provides a scalable and efficient method for the production of enantiomerically pure (S)-Phenethyl 2-hydroxypropanoate. The use of a robust, immobilized lipase for the key kinetic resolution step ensures high stereoselectivity, mild reaction conditions, and the potential for catalyst recycling, all of which are crucial for sustainable and cost-effective industrial-scale synthesis. The subsequent chemical esterification is a straightforward and high-yielding transformation, completing a practical route to this valuable chiral building block.

References

  • Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2016). MDPI. Available at: [Link]

  • Kinetic resolution of rac-1-phenylethanol with immobilized lipases: a critical comparison of microwave and conventional heating protocols. (2009). PubMed. Available at: [Link]

  • Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. (2021). MDPI. Available at: [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. (n.d.). SciELO. Available at: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (n.d.). SCIRP. Available at: [Link]

  • Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. (n.d.). ResearchGate. Available at: [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (n.d.). PMC. Available at: [Link]

  • Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic...). (n.d.). ResearchGate. Available at: [Link]

  • CHAPTER 3: Intensified Downstream Processing in Biofuels Production. (2018). Books. Available at: [Link]

  • Upstream and Downstream Bioprocessing in Enzyme Technology. (2023). PMC - NIH. Available at: [Link]

  • Mechanism for the lipase-catalyzed synthesis of phenethyl formate.. (n.d.). ResearchGate. Available at: [Link]

  • Process intensification in continuous flow biocatalysis by up and downstream processing strategies. (2022). Unknown Source. Available at: [Link]

  • Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. (n.d.). Unknown Source. Available at: [Link]

  • Chemical and enzymatic synthesis of a library of 2-phenethyl esters and their sensory attributes. (2014). PubMed. Available at: [Link]

  • Chemo-enzymatic cascades for the synthesis of chiral high-value chemicals. (2019). Diva-portal.org. Available at: [Link]

  • Coupled chemo(enzymatic) reactions in continuous flow. (2011). Unknown Source. Available at: [Link]

  • Combinatorial Synthesis of Chiral Esters from Fruit Aroma in Continuous-Flow Reactors by Chemical and Enzymatic Catalysis. (n.d.). SciELO. Available at: [Link]

  • Enzymatic synthesis of (S)-1-phenyl-2-propanol with cofactor.... (n.d.). ResearchGate. Available at: [Link]

  • Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. (n.d.). PMC. Available at: [Link]

  • Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. (n.d.). Celignis. Available at: [Link]

  • Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. (2006). PubMed. Available at: [Link]

  • The Lipase-catalyzed Synthesis of Ethyl Ferulate. (n.d.). Atlantis Press. Available at: [Link]

  • Seamless compound scale-up & advanced synthesis techniques. (n.d.). Nuvisan. Available at: [Link]

  • Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). Unknown Source. Available at: [Link]

  • Sustainable Strategies for the Scalable Production of Widely Used Small Precursors. (2025). Durham e-Theses. Available at: [Link]

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (n.d.). PubMed. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2019). PMC. Available at: [Link]

  • (PDF) Concise, Scalable and Enantioselective Total Synthesis of Prostaglandins. (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Phenethyl Lactate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-phenethyl lactate. This chiral ester is highly valued in the pharmaceutical, flavor, and fragrance industries. Achieving a high enantiomeric excess (ee) during its synthesis requires precise control over reaction thermodynamics, biocatalyst selection, and microaqueous environments. This guide provides mechanistic insights, troubleshooting protocols, and self-validating methodologies to ensure stereochemical integrity throughout your workflow.

I. Mechanistic Pathway & Process Selection

The fundamental challenge in synthesizing (S)-phenethyl lactate lies in preserving the chiral center of the lactate moiety. Traditional chemical routes often fail to maintain this integrity, necessitating a shift toward biocatalysis.

MechanisticPathway LA (S)-Lactic Acid (High Acidity) Chem Chemical Catalysis (H+, Heat) LA->Chem Enz1 Direct Enzymatic (CALB) LA->Enz1 PE 2-Phenylethanol PE->Chem PE->Enz1 Enz2 Enzymatic Transesterification (CALB) PE->Enz2 EL (S)-Ethyl Lactate (Protected Acyl Donor) EL->Enz2 Racemic Racemization Low ee (<60%) Chem->Racemic Enolization Deact Enzyme Deactivation Low Yield Enz1->Deact Acid Denaturation Success (S)-Phenethyl Lactate High Yield, ee >99% Enz2->Success Stereoselective Mild Conditions

Mechanistic comparison of chemical vs. enzymatic pathways for (S)-phenethyl lactate synthesis.

II. Troubleshooting Guides & FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly when using traditional Fischer esterification? Causality: Fischer esterification requires strong acid catalysts (e.g.,


-TsOH, 

) and elevated temperatures. The alpha-proton of lactic acid is relatively acidic due to the electron-withdrawing effects of the adjacent hydroxyl and carboxyl groups. Strong acids and heat promote enolization at this alpha-carbon, leading to the loss of stereochemical integrity (racemization) of the (S)-lactate moiety. Solution: Transition to a biocatalytic approach. Lipases operate at near-neutral pH and moderate temperatures, preserving the chiral center entirely.

Q2: I am using Candida antarctica Lipase B (CALB) for direct esterification of (S)-lactic acid and 2-phenylethanol, but my yields and ee are stalling. What is the mechanistic cause? Causality: Free lactic acid is highly polar and relatively acidic. High concentrations of undissociated lactic acid in non-aqueous media can strip the essential hydration shell from the lipase, leading to acid-induced conformational changes and active site deactivation 1. Furthermore, lactic acid's immiscibility with hydrophobic organic solvents creates severe mass transfer limitations 2. Solution: Switch from direct esterification to transesterification. Use an alkyl lactate, such as (S)-ethyl lactate, as the acyl donor. This masks the carboxylic acid, preventing enzyme denaturation and significantly boosting both conversion rates and final ee [[1]]().

Q3: How does water activity (


) influence the enantiomeric excess and overall conversion in this workflow? 
Causality:  Lipase-catalyzed reactions are reversible equilibrium processes. In direct esterification, water is a byproduct. If water accumulates, it not only drives the equilibrium toward hydrolysis (lowering yield) but can also excessively increase the flexibility of the enzyme, sometimes reducing its stereospecificity 3.
Solution:  Implement a continuous byproduct removal system. If performing transesterification with (S)-ethyl lactate, the byproduct is ethanol. Apply a mild vacuum (e.g., 200-300 mbar) to continuously strip ethanol from the reaction matrix, pulling the equilibrium forward without desiccating the enzyme.

Q4: What is the optimal temperature profile to balance reaction kinetics and enantioselectivity? Causality: The Arrhenius equation dictates that reaction rates increase with temperature. However, at elevated temperatures, the difference in activation energy (


) between the enantiomeric transition states decreases, which can lower the enantiomeric excess 2. Additionally, thermal stress can denature the lipase.
Solution:  Maintain the reaction between 40 °C and 55 °C. Studies using Novozym 435 show that 40 °C is often optimal for balancing esterification activity and stereorecognition 4, though temperatures up to 55 °C can be successfully utilized in specialized media like supercritical CO

[[2]]().

III. Quantitative Benchmarks

To evaluate the success of your synthesis, compare your outcomes against these established benchmarks for phenethyl lactate and related chiral lactates.

Reaction TypeCatalystAcyl DonorSolvent SystemTemp (°C)Yield (%)ee (%)
Chemical Esterification

-TsOH
(S)-Lactic AcidToluene110~85< 60
Direct Enzymatic Novozym 435(S)-Lactic AcidHexane40~45> 95
Enzymatic Transesterification Novozym 435(S)-Ethyl LactateSolvent-Free50> 90> 99
Enzymatic Transesterification Novozym 435(S)-Ethyl LactateSupercritical CO

55> 95> 99

IV. Standard Operating Procedures (SOP)

Self-Validating Protocol: Lipase-Catalyzed Transesterification

This protocol utilizes a self-validating design by incorporating a negative control to quantify background thermal transesterification, ensuring all observed ee is strictly enzymatically driven.

ExperimentalWorkflow Prep 1. Substrate Prep Dry Reagents (aw < 0.1) Mix 2. Reaction Matrix 5:1 Acyl Donor:Alcohol Prep->Mix Cat 3. Biocatalysis Add Novozym 435 Mix->Cat Incubate 4. Incubation 50°C, 150 rpm Cat->Incubate Vacuum 5. Equilibrium Shift Vacuum Ethanol Removal Incubate->Vacuum Vacuum->Incubate Continuous Analyze 6. Chiral Analysis HPLC for ee% Validation Vacuum->Analyze

Self-validating experimental workflow for maximizing enantiomeric excess and yield.

Step-by-Step Methodology:

  • Preparation & Desiccation: Dry (S)-ethyl lactate and 2-phenylethanol over activated 3Å molecular sieves for 24 hours prior to use. This ensures the initial water activity (

    
    ) is strictly < 0.1, preventing premature enzyme hydrolysis.
    
  • Reaction Assembly: In a 100 mL jacketed reactor, combine 50 mmol of (S)-ethyl lactate and 10 mmol of 2-phenylethanol. Self-Validation Step: Set up an identical parallel reactor without the enzyme (Negative Control).

  • Biocatalyst Addition: Add 10% (w/w relative to total substrate mass) of immobilized Candida antarctica Lipase B (Novozym 435) to the primary reactor.

  • Incubation & Equilibrium Shifting: Heat the mixture to 50 °C under continuous orbital shaking (150 rpm). Apply a mild vacuum (250 mbar) to continuously evaporate the ethanol byproduct, driving the reaction forward.

  • Time-Course Sampling: Withdraw 50 µL aliquots at 2, 4, 8, and 24 hours from both reactors. Centrifuge the samples at 10,000 rpm for 2 minutes to pellet the enzyme and halt the reaction.

  • Chiral Analysis: Analyze the supernatant via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to determine conversion rates and calculate the ee%. The negative control should show <1% conversion, validating the biocatalyst's role.

  • Downstream Processing: Filter the immobilized enzyme (which can be washed with cold hexane and reused for up to 5 cycles). Purify the resulting (S)-phenethyl lactate via short-path distillation under high vacuum to remove unreacted (S)-ethyl lactate.

V. Comprehensive References

  • [1] Use of lipases for the kinetic resolution of lactic acid esters in heptane or in a solvent free system. ResearchGate. 1

  • [3] Designed Reactive Natural Deep Eutectic Solvents for Lipase-Catalyzed Esterification. MDPI. 3

  • [4] Enzyme Facilitated Enantioselective Transport of (L)-Lactic Acid through Membranes. SciSpace. 4

  • [2] Lipase-catalyzed esterification of lactic acid in supercritical carbon dioxide. ResearchGate. 2

Sources

Technical Support Center: Synthesis of (S)-Phenethyl 2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (S)-Phenethyl 2-hydroxypropanoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to enhance your experimental success.

Section 1: Troubleshooting Low Reaction Yield

Low conversion is one of the most frequent challenges in the esterification of (S)-lactic acid with phenethyl alcohol. This section addresses the core reasons for low yield and provides actionable strategies for improvement.

Q1: My reaction yield is consistently below 50%. What are the primary factors limiting the conversion?

Answer: The synthesis of (S)-Phenethyl 2-hydroxypropanoate is typically achieved via Fischer esterification, a reversible acid-catalyzed reaction. The primary bottleneck for achieving high yield is the unfavorable reaction equilibrium.

The equilibrium constant (K_eq) for the esterification of a carboxylic acid and an alcohol is often low. The reaction produces one mole of water for every mole of ester formed. As water accumulates in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the starting materials—accelerates, establishing an equilibrium that limits the maximum achievable yield. To push the reaction toward the product side, the water must be actively removed as it is formed, in accordance with Le Châtelier's principle.

A secondary factor can be reaction kinetics. Without an effective catalyst or sufficient heat, the rate of reaction may be too slow to reach equilibrium within a practical timeframe.

Q2: How can I effectively shift the reaction equilibrium to favor product formation?

Answer: To drive the reaction to completion, you must address the water produced during the reaction. There are two primary strategies:

  • Water Removal: Actively removing water from the reaction vessel is the most effective method.

    • Azeotropic Distillation: This is the most common and effective technique. By choosing a solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane, or benzene), you can continuously remove water via distillation using a Dean-Stark apparatus. The solvent co-distills with the water, but upon condensation, the water separates (typically as a lower layer in the Dean-Stark trap) and the solvent is returned to the reaction flask.[1][2]

    • Use of Dehydrating Agents: While less common for large-scale reactions, molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water as it is formed. This is a simpler setup but can be less efficient and more costly than azeotropic removal.

  • Use of Excess Reactant: Employing a large excess of one of the reactants can also shift the equilibrium. In this synthesis, phenethyl alcohol is typically less expensive and easier to remove post-reaction than (S)-lactic acid. Using a 2- to 5-fold molar excess of phenethyl alcohol can significantly improve the yield.[3] However, this makes product purification more challenging.

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with (S)-lactic acid (1.0 eq), phenethyl alcohol (1.2-1.5 eq), an appropriate acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq), and an azeotroping solvent (e.g., toluene, sufficient to suspend reactants).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Monitoring: The reaction is complete when water no longer accumulates in the trap.

G cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Reactants (S)-Lactic Acid + Phenethyl Alcohol + Catalyst + Toluene Azeotrope Toluene-Water Azeotrope Vapor Reactants->Azeotrope Reflux RefluxCondenser Reflux Condenser Azeotrope->RefluxCondenser Distills Separation Condensed Liquid: Toluene (top) Water (bottom) Separation->Reactants Toluene Returns RefluxCondenser->Separation Condenses

Q3: What are the most common side reactions, and how can I minimize them?

Answer: Besides the equilibrium issue, two primary side reactions can reduce your yield and complicate purification:

  • Self-Esterification of Lactic Acid: Lactic acid, having both a carboxylic acid and a hydroxyl group, can self-esterify, particularly at high temperatures. This can form linear dimers or cyclic dimers (lactide).

    • Minimization: Avoid excessively high temperatures (ideally <120°C). Using a catalyst that promotes the intermolecular reaction with phenethyl alcohol over the self-esterification reaction is also beneficial. Enzymatic catalysis is particularly effective at preventing this side reaction.[4]

  • Dehydration of Phenethyl Alcohol: Under strong acidic conditions and high heat, phenethyl alcohol can dehydrate to form styrene or self-condense to form phenethyl ether.

    • Minimization: Use a milder acid catalyst (e.g., Amberlyst-15 resin instead of concentrated H₂SO₄) and maintain the lowest effective reaction temperature. The use of a solid-phase catalyst also simplifies workup, as it can be removed by simple filtration.

G Start Low Yield Observed Q_Water Is water being actively removed (e.g., Dean-Stark)? Start->Q_Water Sol_Water Implement azeotropic distillation with toluene or cyclohexane. Q_Water->Sol_Water No Q_Catalyst What catalyst is being used? Q_Water->Q_Catalyst Yes Sol_Catalyst Switch to a stronger acid catalyst (e.g., p-TSA) or ensure current catalyst is not deactivated. Q_Catalyst->Sol_Catalyst None or Weak Q_Temp Is reaction temperature adequate for the chosen solvent/catalyst? Q_Catalyst->Q_Temp Sufficiently Strong Sol_Temp Increase temperature to ensure reflux and efficient azeotropic removal, but avoid exceeding 120-130°C. Q_Temp->Sol_Temp No Q_SideProducts Does analysis (TLC, GC-MS) show significant side products? Q_Temp->Q_SideProducts Yes Sol_SideProducts Lower reaction temperature. Use a milder or solid-phase catalyst (e.g., Amberlyst-15). Q_SideProducts->Sol_SideProducts Yes

Q4: I suspect product loss during workup. What is a robust protocol for extraction and purification?

Answer: Significant product loss can occur during aqueous workup and purification. (S)-Phenethyl 2-hydroxypropanoate is a moderately polar ester with some water solubility.

Optimized Workup Protocol:

  • Catalyst Removal: If using a solid acid catalyst (e.g., Amberlyst), filter it off first. If using a soluble acid (e.g., p-TSA, H₂SO₄), proceed to the wash.

  • Solvent Removal: Remove the bulk of the azeotropic solvent (e.g., toluene) under reduced pressure.

  • Dilution & Wash: Dilute the residue with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove unreacted lactic acid. Caution: CO₂ evolution.

    • Water.

    • Saturated sodium chloride (brine) solution to break any emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

Purification:

The crude product often contains unreacted phenethyl alcohol and minor side products.

  • Vacuum Distillation: If the scale is large enough and the side products have sufficiently different boiling points, vacuum distillation is an efficient purification method.

  • Silica Gel Chromatography: This is the most reliable method for achieving high purity. The ester is moderately polar. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate), will effectively separate the desired ester from the more polar lactic acid and the less polar phenethyl alcohol.[6]

Section 2: Maintaining Chiral Purity

For applications in drug development, preserving the (S)-stereochemistry is critical.

Q5: What conditions can lead to racemization of the (S)-lactic acid moiety, and how can I prevent it?

Answer: The stereocenter in (S)-lactic acid is at the α-carbon, which bears a hydrogen atom. Under harsh conditions, this proton can be abstracted to form an enolate intermediate, which is planar (achiral). Reprotonation can then occur from either face, leading to racemization.

Conditions to Avoid:

  • Excessively High Temperatures: Prolonged heating above 130-140°C can increase the rate of enolization and subsequent racemization.

  • Strongly Basic Conditions: While the esterification is acid-catalyzed, any subsequent steps involving strong bases (e.g., using NaOH for neutralization instead of NaHCO₃) can cause epimerization at the α-carbon.

Prevention Strategies:

  • Temperature Control: Maintain the reaction temperature at the minimum required for an efficient reaction rate and azeotropic removal (typically 110-120°C in toluene).

  • Catalyst Choice: While strong acids are needed, some enzymatic catalysts, such as lipases (e.g., Candida antarctica lipase B), operate under much milder conditions (room temperature to 60°C) and are highly enantioselective, completely avoiding the risk of racemization.[4]

  • Mild Workup: Use a weak base like sodium bicarbonate for neutralization during the workup.

Q6: How can I verify the enantiomeric purity of my final product?

Answer: Standard techniques like ¹H NMR or GC-MS can confirm the structure and chemical purity, but they cannot distinguish between enantiomers. Specialized methods are required to determine the enantiomeric excess (e.e.).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The purified ester is run on a chiral stationary phase column (e.g., a Lux Amylose-2 based column).[7] The two enantiomers will have different retention times, allowing for their separation and quantification. By comparing the peak areas, you can calculate the enantiomeric excess.

  • Polarimetry: A pure enantiomer will rotate plane-polarized light. Measuring the specific rotation of your purified sample and comparing it to the literature value for enantiomerically pure (S)-Phenethyl 2-hydroxypropanoate can confirm the stereochemistry.[8] While useful for confirmation, it is less precise for quantifying high e.e. values compared to chiral HPLC.

Section 3: FAQs on Protocol Optimization

Q7: What is the optimal catalyst for this reaction?

Answer: The choice of catalyst involves a trade-off between reactivity, reaction conditions, and ease of removal.

Catalyst TypeExamplesProsCons
Homogeneous Acid p-Toluenesulfonic acid (p-TSA), H₂SO₄High activity, low cost.Difficult to remove, can cause side reactions at high temp.
Heterogeneous Acid Amberlyst-15, Dowex 50Easily removed by filtration, reusable, often milder.Can have lower activity, requiring longer reaction times or higher catalyst loading.
Enzymatic Candida antarctica lipase B (CALB)Extremely high selectivity, mild conditions (no racemization), environmentally friendly.[4]Higher cost, requires non-aqueous solvent, slower reaction rates.

Recommendation: For general laboratory scale with good yield, p-TSA is a reliable choice. For industrial applications or when chiral purity is paramount and cannot be compromised, Amberlyst-15 or an enzymatic catalyst are superior options.

Q8: What is the recommended molar ratio of phenethyl alcohol to (S)-lactic acid?

Answer: A slight excess of phenethyl alcohol is recommended to shift the equilibrium. A molar ratio of 1.2 to 1.5 moles of phenethyl alcohol per mole of (S)-lactic acid provides a good balance between driving the reaction forward and simplifying purification. A kinetic study on similar esterifications showed that a very large excess of alcohol can sometimes decrease the initial reaction rate due to dilution effects.[2]

Q9: How do I choose the right solvent for the reaction?

Answer: The ideal solvent should be inert to the reaction conditions and form a suitable azeotrope with water.

SolventBoiling Point (°C)Azeotrope B.P. (°C)% Water in AzeotropeNotes
Toluene 1118520%Highly Recommended. Good balance of boiling point and azeotrope efficiency.
Cyclohexane 81699%Lower boiling point, useful for temperature-sensitive substrates. Less efficient water removal.
Benzene 80699%Excellent azeotroping agent, but its use is highly restricted due to toxicity.

Recommendation: Toluene is the industry standard and the best choice for this synthesis.

References

  • Google Patents. (1986). Process for the preparation of lactic-acid esters. EP0174624A1.
  • Golubkina, L.G., et al. (2019). KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. [Link]

  • EPO. (2021). METHOD OF PREPARING ESTERS OF LACTIC AND LACTYLATIC ACID IN ALCOHOLYSIS REACTION OF ALIPHATIC POLYESTER. [Link]

  • IAENG. (2017). Esterification of Lactic Acid and Ethanol using Heterogeneous Catalysts for the Production of a Bio-based Chemical. [Link]

  • ResearchGate. (2018). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. [Link]

  • ResearchGate. (2000). Esterification of Lactic Acid and Ethanol with/without Pervaporation. [Link]

  • Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. [Link]

  • DiVA portal. (n.d.). Rational redesign of Candida antarctica lipase B. [Link]

  • PMC. (2013). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. [Link]

Sources

Technical Support Center: Purification of (S)-Phenethyl 2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-Phenethyl 2-hydroxypropanoate (also known as 2-phenylethyl (S)-lactate). As a Senior Application Scientist, I frequently consult with researchers attempting to isolate this high-value chiral ester, which is recognized as a 1 and fermented beverages[1].

The esterification of lactic acid is 2 and highly prone to side reactions[2]. Because lactic acid contains both a hydroxyl and a carboxyl group, it tends to self-polymerize into oligomers. Furthermore, the chiral alpha-hydroxyl center is sensitive to racemization under harsh conditions. Therefore, successful purification is not just about separating molecules—it is about arresting reversible side reactions and preserving enantiomeric purity.

Below is our comprehensive, field-proven guide to troubleshooting and executing this purification.

Part 1: Troubleshooting & FAQs

Q1: My final product has a lower enantiomeric excess (ee) than my starting (S)-lactic acid. What caused this racemization during purification? Causality & Solution: Racemization at the chiral alpha-hydroxyl center of the lactate moiety is typically caused by prolonged exposure to strong Brønsted acids (e.g.,


, p-TsOH) or strong bases at elevated temperatures. If acidic catalysts remain in the mixture during vacuum distillation, the alpha-proton becomes labile.
Field Insight: Shift your synthetic strategy to use3[3]. These operate under mild conditions (40–60 °C) and eliminate acid-catalyzed racemization. If you must use chemical acids, ensure absolute neutralization (pH 7–8) during aqueous workup before applying any heat.

Q2: I am struggling to separate unreacted 2-phenylethanol from the ester. Silica gel chromatography is giving poor resolution and band broadening. Why? Causality & Solution: 2-Phenylethanol and (S)-phenethyl 2-hydroxypropanoate possess similar polarities, causing them to co-elute on standard normal-phase silica. Relying solely on chromatography for this separation is inefficient and costly. Field Insight: Implement a self-validating physical separation first. 2-Phenylethanol has a significantly lower boiling point (~219 °C at atm pressure) compared to the ester (>275 °C). Perform a high-vacuum fractional distillation to strip off the alcohol, reserving chromatography only as a final "polishing" step to remove non-volatile lactic acid oligomers.

Q3: How do I effectively remove unreacted lactic acid without hydrolyzing my newly formed ester? Causality & Solution: Lactic acid is highly water-soluble, but its complete partition into the aqueous phase requires a mildly basic wash to form sodium lactate. However, esters are susceptible to base-catalyzed saponification. Field Insight: Kinetically favor acid neutralization over ester hydrolysis by using a weak base (saturated aqueous


) and keeping the system ice-cold (0–5 °C). Limit the contact time between the phases to under 5 minutes.

Part 2: Quantitative Data & Separation Parameters

To design a self-validating purification system, you must understand the physical constants of your matrix. Use the table below to track expected behaviors during distillation and chromatography.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityTLC Rf (7:3 Hexane:EtOAc)
(S)-Lactic Acid 90.08122 (at 15 mmHg)Very High~0.10 (Streaks)
2-Phenylethanol 122.16219 (atm)Moderate~0.45
(S)-Phenethyl 2-hydroxypropanoate 194.23 >275 (atm) Low ~0.35
Lactic Acid Oligomers >162.14>300 (atm)Low<0.15

Part 3: Step-by-Step Purification Methodologies

Protocol A: Catalyst Removal & Mild Aqueous Workup

Objective: Halt the reaction and remove water-soluble impurities without inducing hydrolysis.

  • Dilution: Dilute the crude reaction mixture with an equal volume of ethyl acetate (EtOAc) to reduce viscosity and improve mass transfer. (Note: If using4 to enhance solubility, addition of water will break the DES network[4]).

  • Filtration: Filter the mixture through a coarse glass frit to remove the solid immobilized enzyme (Novozym 435). Wash the resin bed with cold EtOAc.

  • Neutralization: Transfer the filtrate to a separatory funnel. Add 0.5 volumes of ice-cold saturated aqueous

    
    .
    
  • Extraction: Invert the funnel gently to avoid emulsions. Vent frequently to release

    
     gas. Separate the phases immediately.
    
  • Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a maximum bath temperature of 35 °C.
    
Protocol B: High-Vacuum Fractional Distillation

Objective: Strip unreacted 2-phenylethanol based on vapor pressure differentials.

  • Setup: Transfer the concentrated organic phase to a short-path distillation apparatus equipped with a Vigreux column.

  • Vacuum: Apply high vacuum (< 1 mmHg) using a Schlenk line or dedicated high-vacuum pump.

  • Alcohol Stripping: Gradually heat the oil bath. Unreacted 2-phenylethanol will distill first (vapor temperature approx. 90–100 °C at 1 mmHg). Collect this fraction.

  • Ester Collection: Once the vapor temperature drops (indicating the alcohol has been depleted), increase the bath temperature carefully. The target (S)-phenethyl 2-hydroxypropanoate will distill at approximately 130–140 °C at 1 mmHg.

  • Residue: Leave the heavy, dark lactic acid oligomers in the distillation pot.

Protocol C: Flash Column Chromatography (Polishing)

Objective: Remove trace oligomers and achieve >99% purity.

  • Preparation: Pack a silica gel column (230–400 mesh) using Hexane.

  • Loading: Dissolve the distilled ester in a minimal amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute with a gradient solvent system starting at 9:1 Hexane:Ethyl Acetate and gradually increasing polarity to 7:3 Hexane:Ethyl Acetate.

  • Validation: Monitor fractions via TLC. Stain the plates with

    
    ; both 2-PE and the ester will oxidize and appear as yellow spots on a purple background. Pool fractions containing the pure spot at Rf ~0.35.
    
  • Isolation: Remove the solvent in vacuo to yield the pure, enantiomerically intact ester.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Ester, 2-PE, Lactic Acid) Filtration 1. Catalyst Filtration (Remove Novozym 435) Crude->Filtration LLE 2. Liquid-Liquid Extraction (Cold sat. NaHCO3 wash) Filtration->LLE Aqueous Aqueous Phase (Lactate Salts) LLE->Aqueous Discard Organic Organic Phase (Ester + 2-PE + Oligomers) LLE->Organic Keep Distillation 3. Vacuum Distillation (Remove Volatile 2-PE) Organic->Distillation Chromatography 4. Silica Chromatography (Remove Oligomers) Distillation->Chromatography Bottoms Pure Pure (S)-Phenethyl 2-hydroxypropanoate Chromatography->Pure Target Fraction

Workflow for the purification of (S)-Phenethyl 2-hydroxypropanoate from crude mixtures.

References

  • Title: Key Aroma Compounds of Dark Chocolates Differing in Organoleptic Properties: A GC-O Comparative Study Source: MDPI (Molecules) URL: [Link]

  • Title: Microbial biosynthesis of lactate esters Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Novozym 435: the “perfect” lipase immobilized biocatalyst? Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Deep Eutectic Solvents as Sustainable Media in Maleic Anhydride Esterification: Potential and Application Analysis Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Technical Support Center: Purification Workflows for Lactate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Removal of Unreacted Phenethyl Alcohol (PEA) from Phenethyl Lactate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and process scientists facing challenges in isolating high-purity lactate esters post-esterification. Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) synthesis often leaves unreacted phenethyl alcohol (PEA), which is notoriously difficult to remove due to its high boiling point and organic solubility.

Below, we establish the physicochemical baseline of your mixture, followed by field-proven, self-validating protocols to achieve >99% ester purity.

Physicochemical Profiling

Understanding the distinct physical properties of your target ester versus the alcohol impurity is the foundation of any separation strategy.

PropertyPhenethyl Alcohol (PEA)Phenethyl Lactate
Molecular Weight 122.17 g/mol [1]194.23 g/mol [2]
Boiling Point (760 mmHg) 219–221 °C[1]~288 °C[2] – 356 °C[3]
Water Solubility (25 °C) ~2 mL / 100 mL[4]Insoluble[3]
LogP (Octanol/Water) 1.36[5]~2.0[2]
Functional Groups Primary Hydroxyl (-OH)Ester, Secondary Hydroxyl (-OH)

Workflow Decision Matrix

Selecting the right purification method depends on the concentration of the unreacted PEA impurity.

G D1 Assess PEA Concentration D2 > 5% PEA (Bulk Impurity) D1->D2 D3 < 5% PEA (Trace Impurity) D1->D3 D4 Vacuum Fractional Distillation D2->D4 Prevents reagent waste D5 Chemical Derivatization D3->D5 Avoids thermal stress

Fig 1: Decision matrix for selecting the optimal phenethyl alcohol removal strategy.

Troubleshooting & FAQs

Q1: Why is simple aqueous washing ineffective for removing unreacted PEA?

Mechanistic Causality: While PEA has marginal water solubility (~2 g/100 mL)[4], its partition coefficient (LogP = 1.36) heavily favors the organic phase[5]. In a standard biphasic extraction (e.g., ethyl acetate and water), PEA will preferentially remain solvated with the phenethyl lactate. Attempting to force separation through excessive aqueous washes will inevitably lead to product loss and potential hydrolysis of the ester bond, without ever achieving complete PEA removal.

Q2: How can I utilize vacuum fractional distillation without degrading the lactate ester?

Mechanistic Causality: Lactate esters are sensitive to thermal stress. Because lactic acid derivatives contain a secondary hydroxyl group, excessive heat can trigger intermolecular transesterification (oligomerization). However, the massive boiling point differential between PEA (219 °C)[1] and phenethyl lactate (>288 °C)[2] makes vacuum distillation highly viable if pressure is kept strictly low.

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a Vigreux column (to increase theoretical plates) and a short-path distillation head.

  • Vacuum Application: Apply a high vacuum (1–5 mmHg). Never distill this mixture at atmospheric pressure.

  • Heating: Gradually heat the oil bath. Under a 2 mmHg vacuum, PEA will distill at approximately 90–100 °C.

  • Collection: Collect the PEA fraction in a chilled receiving flask.

  • Self-Validating System: Monitor the vapor temperature at the distillation head. The temperature will plateau while PEA distills. A sharp, sudden drop in head temperature indicates the complete exhaustion of PEA from the pot, validating the end of the separation. The pure phenethyl lactate remains in the distillation pot.

Q3: For trace PEA removal (<5%), what is the most reliable method to achieve high purity?

Mechanistic Causality: When distillation is too harsh or leaves trace impurities, chemical derivatization is the gold standard[6]. Phenethyl lactate contains a sterically hindered secondary hydroxyl group, whereas unreacted PEA contains a highly accessible primary hydroxyl group. By introducing a dibasic acid anhydride (like phthalic anhydride), the reagent selectively and rapidly reacts with the primary alcohol of PEA to form a carboxylic acid half-ester[7]. This half-ester can then be deprotonated and washed away in a mild aqueous base.

G N1 Crude Mixture (Phenethyl Lactate + PEA) N2 Add Phthalic Anhydride & Pyridine (Catalyst) N1->N2 N3 Derivatization Reaction (Forms PEA-Phthalate Half-Ester) N2->N3 60°C, 2 hours N4 Liquid-Liquid Extraction (Aqueous Na2CO3 / Organic Solvent) N3->N4 Quench & Partition N5 Aqueous Phase (Sodium PEA-Phthalate) N4->N5 Bottom Layer (Discard) N6 Organic Phase (Pure Phenethyl Lactate) N4->N6 Top Layer (Keep)

Fig 2: Chemical derivatization workflow for separating phenethyl alcohol from lactate esters.

Step-by-Step Protocol:

  • Reagent Addition: Dissolve the crude ester mixture in a non-polar solvent (e.g., dichloromethane). Add 1.5 molar equivalents of phthalic anhydride relative to the estimated PEA content.

  • Catalysis: Add 0.1 equivalents of pyridine to accelerate the ring-opening esterification.

  • Incubation: Stir the mixture at 60 °C for 2 hours.

  • Alkaline Extraction: Cool to room temperature. Transfer to a separatory funnel and wash with 5% aqueous sodium carbonate (Na₂CO₃). Note: Do not use NaOH, as strong bases will hydrolyze your target lactate ester. The weak base deprotonates the mono-phenylethyl phthalate into a water-soluble sodium salt.

  • Phase Separation: Drain and discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating System: To confirm the successful extraction of the PEA-phthalate half-ester, acidify a small aliquot of the discarded aqueous layer with 1M HCl. The immediate formation of a white precipitate (the protonated mono-phenylethyl phthalate) visually validates that the impurity was successfully captured and removed from your product.

References

1.[3] Title : phenethyl lactate hydracrylic acid, b-phenylethyl ester. Source : The Good Scents Company. URL : 3 2.[1] Title : Phenethyl alcohol. Source : Chem-Impex. URL : 1 3.[4] Title : Phenethyl alcohol, 99% 60-12-8 India - Laboratory Chemicals. Source : Otto Chemie Pvt. Ltd. URL : 4 4.[2] Title : 2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties. Source : Scent.vn. URL :2 5.[6] Title : US1698932A - Purification of phenyl ethyl alcohol. Source : Google Patents. URL : 6 6.[5] Title : 2-Phenylethanol | C8H10O | CID 6054. Source : PubChem - NIH. URL : 5 7.[7] Title : US1752365A - Method of purifying phenyl ethyl alcohol. Source : Google Patents. URL : 7

Sources

Troubleshooting low conversion rates in (S)-Phenethyl lactate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-phenethyl lactate. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for troubleshooting low conversion rates during the esterification of (S)-phenethyl alcohol and lactic acid.

Diagnostic Workflow: Resolving Esterification Bottlenecks

Troubleshooting Start Low Conversion Rate (< 70%) CheckWater Analyze Water Content (Karl Fischer) Start->CheckWater CheckSubstrate Analyze GC-MS for Side Products Start->CheckSubstrate WaterHigh High Water (>0.5%) Thermodynamic Limit CheckWater->WaterHigh > 0.5% WaterLow Low Water (<0.05%) Enzyme Deactivation CheckWater->WaterLow < 0.05% Oligomers Lactic Acid Oligomers Detected CheckSubstrate->Oligomers Dimers/Trimers Inhibition Unreacted Alcohol (Substrate Inhibition) CheckSubstrate->Inhibition High Monomers ActionWater Implement Vapor-Phase Molecular Sieves WaterHigh->ActionWater ActionHydrate Add Trace Water (Restore Hydration Shell) WaterLow->ActionHydrate ActionTemp Lower Temp to 55°C & Dilute Acid Oligomers->ActionTemp ActionFedBatch Switch to Fed-Batch Alcohol Addition Inhibition->ActionFedBatch

Diagnostic workflow for resolving low conversion rates in esterification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does the conversion of (S)-phenethyl alcohol and lactic acid plateau at 60-70% despite increasing the catalyst load? A: Esterification is a reversible, equilibrium-limited bi-bi reaction. As (S)-phenethyl lactate and water are produced, the reverse hydrolysis reaction accelerates. Increasing the catalyst concentration only accelerates the rate at which equilibrium is reached, not the final thermodynamic conversion limit. To push the reaction forward, water must be continuously removed from the system. Studies on the1[1] demonstrate that without active water mass transfer (e.g., via reactive distillation or pervaporation), the accumulation of water fundamentally caps the fractional conversion.

Q2: I am using Novozym 435 (immobilized CALB). Why is the initial reaction rate so slow, and how can I improve it? A: Novozym 435 (Candida antarctica Lipase B) is an excellent biocatalyst for bulky aromatic substrates and is widely cited as a highly effective 2[2]. However, slow initial rates are typically caused by substrate inhibition. High concentrations of the alcohol can strip the essential hydration shell from the enzyme, causing structural rigidity and loss of the active conformation. Research on 3[3] indicates that exceeding specific alcohol concentration thresholds causes a sharp decline in initial reaction rates due to enzyme inhibition. Solution: Employ a fed-batch approach. Start with a 1:0.5 molar ratio of lactic acid to (S)-phenethyl alcohol, and add the remaining alcohol stepwise to prevent active-site flooding.

Q3: My GC-MS shows multiple unexpected high-molecular-weight peaks, and the yield of (S)-phenethyl lactate is low. What is happening? A: You are observing lactic acid oligomerization. Because lactic acid contains both an alpha-hydroxyl group and a carboxyl group, it acts as both an alcohol and an acid. At elevated temperatures and extremely low water concentrations, lactic acid readily self-esterifies to form lactoyl lactate (dimers) and higher oligomers. Rigorous thermodynamic analysis of4[4] shows that efficient conversion requires proper treatment of these oligomers at low water concentrations. Solution: Maintain a precise water activity (


) rather than completely desiccating the system, and operate at the lowest effective temperature (55°C for lipases) to kinetically favor the primary esterification over self-polymerization.

Q4: How do I choose between enzymatic (Novozym 435) and chemical (Cation-exchange resin) catalysts for this specific esterification? A: The choice depends entirely on your enantiomeric purity requirements and tolerance for side reactions:

  • Enzymatic (Novozym 435): Offers high regioselectivity, avoids racemization of the (S)-phenethyl alcohol chiral center, and operates under mild conditions (40-60°C). However, it is sensitive to alcohol inhibition and requires strict water activity control.

  • Chemical (Cation-Exchange Resins): Resins like Dowex 50W8x or Amberlyst 36 are robust, cheaper, and tolerate continuous water removal. Studies on the show they are highly effective, but they require higher temperatures (80°C+) which exacerbates lactic acid oligomerization and risks partial racemization of the chiral alcohol.

Quantitative Data: Water Management Strategies

The following table summarizes the impact of various water removal techniques on the equilibrium conversion of (S)-phenethyl lactate when using a lipase biocatalyst at 55°C.

Water Removal StrategyEquilibrium Conversion (%)Byproduct Formation (Oligomers)Catalyst Retention / Stability
Closed System (No removal) 62 - 68%Low (< 2%)Excellent (Hydration shell intact)
Direct 3Å Molecular Sieves 85 - 88%Moderate (5 - 8%)Poor (Mechanical attrition of beads)
Vapor-Phase Molecular Sieves 92 - 95% Low (< 3%) Excellent (No physical contact)
Vacuum / Reactive Distillation 90 - 94%High (10 - 15%)Moderate (Risk of over-drying enzyme)

Self-Validating Experimental Protocol: Optimized Lipase-Catalyzed Esterification

This protocol utilizes a fed-batch methodology with vapor-phase water removal to maximize conversion while preventing substrate inhibition and enzyme mechanical degradation.

Step 1: Substrate & Solvent Preparation

  • Dry 100 mL of 2-methyltetrahydrofuran (2-MeTHF) over activated 3Å molecular sieves for 24 hours.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent. Proceed only if the water content is < 0.05%.

Step 2: Reactor Setup & Initial Loading

  • In a 250 mL jacketed glass reactor equipped with a reflux condenser and a Soxhlet extractor, add 50 mmol of L-lactic acid and 50 mL of the dried 2-MeTHF.

  • Add 25 mmol of (S)-phenethyl alcohol (creating an initial 2:1 acid-to-alcohol ratio to prevent active-site flooding).

  • Place 15 g of activated 3Å molecular sieves into the Soxhlet thimble (vapor-phase water removal).

Step 3: Catalysis & Fed-Batch Addition

  • Add 5% w/w (relative to total substrates) of Novozym 435 (immobilized CALB).

  • Set mechanical agitation to 200 rpm (avoid magnetic stir bars to prevent crushing the immobilized enzyme beads).

  • Heat the jacket to 55°C and apply a mild vacuum if necessary to ensure solvent reflux through the Soxhlet extractor.

  • After 4 hours of reaction time, add the remaining 25 mmol of (S)-phenethyl alcohol continuously via a syringe pump over a 2-hour period.

Step 4: Reaction Monitoring & Validation

  • Self-Validation Check: At

    
     hours, extract a 0.5 mL aliquot. Run a GC-FID analysis. The ratio of (S)-phenethyl lactate to lactoyl lactate (dimer byproduct) must exceed 95:5.
    
  • If dimer formation exceeds 5%, reduce the reaction temperature by 5°C to kinetically slow the oligomerization pathway. If conversion has plateaued below 85%, replace the molecular sieves in the Soxhlet thimble, as they may have reached saturation.

Step 5: Termination & Recovery

  • Filter the reaction mixture through a coarse glass frit to recover the Novozym 435 beads (which can be washed with cold 2-MeTHF and reused for up to 5 cycles).

  • Wash the organic filtrate with saturated aqueous

    
     (
    
    
    
    mL) to neutralize and remove unreacted lactic acid and trace oligomers.
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield high-purity (S)-phenethyl lactate.
    

References

1.5 - researchgate.net 2. 1 - metu.edu.tr 3. 4 - core.ac.uk 4. - iaeng.org 5.3 - acs.org 6. - rsc.org

Sources

Technical Support Center: Biocatalytic Synthesis of Phenethyl Lactate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in the biocatalytic synthesis of phenethyl lactate.

Phenethyl lactate is a high-value ester utilized extensively in the flavor and fragrance industries for its floral, green, and fruity organoleptic profile[1]. While traditional chemical synthesis relies on harsh acids, biocatalytic esterification using lipases—specifically Candida antarctica Lipase B (CalB, available as Novozym 435)—provides a highly selective, green alternative[2]. However, the defining challenge in non-aqueous biocatalysis is mastering thermodynamic water activity (


)[3].

Because esterification generates water as a stoichiometric byproduct, unchecked water accumulation shifts the thermodynamic equilibrium toward hydrolysis[4]. Conversely, over-drying the system strips the enzyme of its essential hydration layer, causing a catastrophic loss of conformational flexibility[5]. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help you achieve precise


 control.
Workflow & Mechanistic Pathway

G LA Lactic Acid Lipase CalB Lipase (Biocatalyst) LA->Lipase PA Phenethyl Alcohol PA->Lipase PL Phenethyl Lactate (Target Ester) Lipase->PL H2O Water (H2O) Byproduct Lipase->H2O H2O->Lipase Drives Hydrolysis Control Water Activity Control (Salt Hydrates/Pervaporation) H2O->Control Accumulates AW Optimal a_w (0.1-0.3) Maintains Hydration Layer AW->Lipase Preserves Conformation Control->AW Regulates

Fig 1: Biocatalytic esterification of phenethyl lactate with water activity control loop.

Troubleshooting Guides & FAQs

Q1: Why is my phenethyl lactate yield plateauing at low conversion rates (e.g., <40%) despite high enzyme loading? A1: This is a classic symptom of premature thermodynamic equilibrium caused by water accumulation. In organic media, the esterification of lactic acid and phenethyl alcohol generates one equivalent of water per equivalent of ester[4]. If this water is not continuously removed or buffered, the local


 rises. As 

approaches 1.0, the reverse reaction (hydrolysis) accelerates until the net reaction rate hits zero. To break this plateau, you must implement a water activity control system to continuously shift the equilibrium toward synthesis[3].

Q2: I added 3Å molecular sieves to drive the reaction forward, but the enzyme activity plummeted. Why? A2: You have over-dried the microenvironment. Lipases are not active in a completely anhydrous state; they require a critical monolayer of water to act as a molecular lubricant[6][7]. This hydration layer maintains the flexibility of the enzyme's active site and stabilizes its catalytic triad. Molecular sieves aggressively sequester water, dropping the


 near 0.0. Without its hydration shell, CalB becomes rigid, and the substrate cannot efficiently enter or transition through the active site[7].

Q3: How do I precisely control water activity without over-drying or under-drying? A3: The most robust bench-scale method is the use of salt hydrate pairs[3][8]. By adding a mixture of a salt in two different hydration states (e.g.,


 and anhydrous 

), the system acts as a "water buffer." As the reaction produces water, the anhydrous salt absorbs it to become the decahydrate, keeping the thermodynamic water activity constant without stripping the enzyme[8]. For industrial scale, pervaporation using water-selective membranes is highly effective[9].

Q4: What is the optimal water activity (


) for Candida antarctica Lipase B (CalB) in this specific esterification? 
A4:  While the exact optimum can vary slightly depending on the solvent polarity, CalB typically exhibits maximum synthetic activity and stability at an 

between 0.1 and 0.3[9]. At this range, the enzyme retains enough water for conformational flexibility, but the bulk water concentration remains low enough to thermodynamically favor esterification over hydrolysis[7].

Q5: Can I use transesterification (e.g., ethyl lactate + phenethyl alcohol) to bypass the water generation issue? A5: Yes. Using an acyl donor like ethyl lactate generates ethanol instead of water[10]. However, this introduces a new kinetic challenge: short-chain alcohols like ethanol can competitively inhibit the lipase active site and, at high concentrations, strip the essential water layer away from the enzyme by altering the solvent's dielectric constant. You must still remove the byproduct (ethanol) to drive the reaction, often via mild vacuum[4].

Data Presentation: Comparison of Water Control Methods

To make an informed decision on experimental design, consult the following comparison of


 control strategies used in non-aqueous biocatalysis:
StrategyMechanism of ActionTypical

Range
AdvantagesLimitations
Salt Hydrate Pairs Buffers water by transitioning between hydration states.0.11 – 0.85 (Salt dependent)Precise, constant

control; easily scalable at bench level.
Mass transfer limitations in highly viscous solvents; salts may aggregate.
Pervaporation Selective membrane removes water vapor continuously.0.02 – 1.0 (Tunable)Excellent for scale-up; continuous removal without chemical additives.Requires specialized membrane equipment and real-time monitoring.
Molecular Sieves Physical adsorption of water into porous structures.~0.00 – 0.05Cheap, readily available, drives equilibrium strongly.Causes severe enzyme dehydration; non-specific adsorption of polar substrates.
Vacuum Evaporation Lowers pressure to boil off water/ethanol byproducts.VariableGood for transesterification (removing ethanol).Can evaporate volatile substrates (like phenethyl alcohol) alongside water.
Self-Validating Protocol: Salt-Hydrate Controlled Esterification

This protocol utilizes a salt hydrate pair to maintain an optimal


 during the synthesis of phenethyl lactate. To ensure trustworthiness and self-validation , the protocol includes internal controls to prove that 

buffering—not just time or enzyme loading—is the causal factor for high yields.

Materials Required:

  • Biocatalyst: Novozym 435 (Immobilized CalB)

  • Substrates: Lactic acid, Phenethyl alcohol (Equimolar ratio, e.g., 100 mM)

  • Solvent: Hexane or Isooctane (pre-dried)

  • Salt Hydrate Pair:

    
     / 
    
    
    
    (Maintains
    
    
    ) or
    
    
    /
    
    
    (Maintains
    
    
    ).

Step-by-Step Methodology:

  • Preparation of the Water Buffer (Causality: Establishing the thermodynamic baseline):

    • Mix the anhydrous salt and its hydrate in a 1:1 molar ratio. Grind them together to maximize surface area.

    • Add 200 mg of this salt mixture per mL of reaction solvent into your main reaction vessel.

  • Pre-equilibration (Causality: Preventing kinetic lag):

    • Add the solvent, lactic acid, and phenethyl alcohol to the vessel containing the salt hydrates.

    • Seal and incubate at 40°C with orbital shaking (200 rpm) for 24 hours before adding the enzyme. This ensures the solvent and substrates reach the exact target

      
       dictated by the salt pair.
      
  • Self-Validation Setup (Causality: Proving the mechanism):

    • Set up Control A (No Control) : Substrates + Enzyme, but no salt hydrates. (Validates that water accumulation halts the reaction).

    • Set up Control B (Over-drying) : Substrates + Enzyme + 100 mg/mL of freshly activated 3Å molecular sieves. (Validates that stripping the enzyme's hydration layer kills catalytic activity).

  • Reaction Initiation:

    • Add 10 mg/mL of Novozym 435 to the main vessel and both controls to initiate the reaction.

  • Monitoring & Validation:

    • Sample 50 µL aliquots at 2, 4, 8, and 24 hours. Analyze via GC-FID or HPLC.

    • Expected Outcome: Control A will plateau early (~30-40% yield). Control B will show almost no initial rate (<5% yield). The Main Vessel will achieve >90% conversion, proving that precise

      
       maintenance preserves enzyme conformation while thermodynamically driving esterification.
      
References
  • The Good Scents Company. "2-heptanol, 543-49-7: phenethyl lactate." 1

  • Arroyo, M., Sánchez-Montero, J. M., & Sinisterra, J. V. "Thermal stabilization of immobilized lipase B from Candida antarctica on different supports." ResearchGate.2

  • Han, J. J., & Rhee, J. S. "Water Activity Control for Lipase-Catalyzed Reactions in Nonaqueous Media." ResearchGate. 3

  • Scispace. "The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-aqueous media." 4

  • Cirad. "Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions." 6

  • ACS Publications. "Active Site Studies to Explain Kinetics of Lipases in Organic Solvents Using Molecular Dynamics Simulations." 7

  • Researcher.Life. "Salt hydrates for water activity control with biocatalysts in organic media." 8

  • Kang, et al. "Real time measurement and control of thermodynamic water activities for enzymatic catalysis in hexane." Journal of Biotechnology, 2005. 9

  • The Good Scents Company. "ethyl lactate 97-64-3." 10

Sources

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of (S)-Phenethyl 2-hydroxypropanoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Structure, Towards Stereochemistry

In the landscape of pharmaceutical development and materials science, the precise determination of molecular structure, including its three-dimensional arrangement, is non-negotiable. For chiral molecules, where enantiomers can exhibit dramatically different pharmacological or material properties, this requirement is paramount. (S)-Phenethyl 2-hydroxypropanoate, an ester possessing two chiral centers, serves as an excellent model for exploring the capabilities and nuances of one of chemistry's most powerful analytical tools: Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide moves beyond a simple spectral interpretation. As a Senior Application Scientist, my objective is to provide a comparative analysis, contextualizing the ¹H NMR spectrum of (S)-Phenethyl 2-hydroxypropanoate against simpler, related structures and its own stereoisomers. We will explore not just what the signals are, but why they appear where they do, and how we can leverage this understanding to confidently assess stereochemical purity. This narrative is grounded in the principles of causality and self-validating methodologies, ensuring that the insights provided are both theoretically sound and practically applicable in a research environment.

The Foundational Principles: Chemical Equivalence and Chirality in NMR

A standard ¹H NMR spectrum provides three key pieces of information: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons generating a signal; and the spin-spin coupling (or J-coupling), which provides information about adjacent, non-equivalent protons.[1]

Crucially, in a standard, achiral deuterated solvent such as chloroform-d (CDCl₃), enantiomers are spectroscopically indistinguishable.[2][3] Their protons exist in chemically and magnetically equivalent environments on average, leading to identical NMR spectra. Diastereomers, however, are different compounds with distinct physical properties and are, therefore, not chemically equivalent. This distinction is the cornerstone of using NMR for stereochemical analysis. To differentiate enantiomers, we must introduce a chiral environment, forcing them to form transient diastereomeric complexes that are NMR-distinguishable.[4][5][6]

Caption: Conceptual workflow for enantiomeric discrimination using NMR.

Deconstructing the Spectrum: A Comparative Analysis

To fully appreciate the ¹H NMR spectrum of (S)-Phenethyl 2-hydroxypropanoate, we will first analyze its constituent parts by comparing it to two simpler achiral esters: Phenethyl Acetate and Ethyl Lactate . This approach allows us to assign proton signals with a higher degree of confidence.

Caption: Structures of the target molecule and its simpler analogues.

¹H NMR Data Comparison

The following table summarizes typical ¹H NMR data for these compounds in CDCl₃. The causality for the observed chemical shifts is rooted in the inductive and anisotropic effects of nearby functional groups.

Signal Assignment(S)-Phenethyl 2-hydroxypropanoate (Predicted)Phenethyl Acetate (Typical)[7]Ethyl Lactate (Typical)[8][9]Rationale for Chemical Shift
H-Ar (Aromatic)~7.3 ppm (m, 5H)7.32 - 7.20 ppm (m, 5H)N/AProtons on the benzene ring experience a deshielding effect from the ring current, placing them far downfield.
-O-CH₂- (Phenethyl)~4.35 ppm (t, 2H, J ≈ 7 Hz)4.28 ppm (t, 2H, J = 7.1 Hz)4.23 ppm (q, 2H, J = 7.1 Hz)These methylene protons are directly attached to the ester oxygen, a strongly electronegative atom that withdraws electron density and causes significant deshielding.
-CH₂-Ar (Phenethyl)~2.95 ppm (t, 2H, J ≈ 7 Hz)2.94 ppm (t, 2H, J = 7.1 Hz)N/ADeshielded relative to a simple alkane by the adjacent aromatic ring, but less so than the -O-CH₂- group.
-CH(OH)- (Lactate)~4.2 ppm (q, 1H, J ≈ 7 Hz)N/A4.14 ppm (q, 1H, J = 6.9 Hz)This methine proton is deshielded by two electronegative oxygen atoms (from the hydroxyl and carbonyl groups), placing it downfield. It is split into a quartet by the adjacent methyl group.
-CH₃ (Lactate)~1.4 ppm (d, 1H, J ≈ 7 Hz)N/A1.25 ppm (d, 3H, J = 6.9 Hz)These methyl protons are relatively shielded. They are split into a doublet by the single adjacent methine proton.
-C(=O)-CH₃ (Acetyl)N/A2.04 ppm (s, 3H)N/AThe methyl group on the acetyl moiety is deshielded by the adjacent carbonyl group. It appears as a singlet as there are no adjacent protons.
-OH (Hydroxyl)Variable (br s, 1H)N/AVariable (br s, 1H)The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and can be exchanged with D₂O.[10]

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

From this comparison, we can confidently predict the spectrum of (S)-Phenethyl 2-hydroxypropanoate. We expect five main signals in the proton spectrum, excluding the variable hydroxyl proton: a multiplet for the aromatic protons, two triplets for the phenethyl methylene groups, a quartet for the lactate methine proton, and a doublet for the lactate methyl group. The integration ratio should be 5:2:2:1:3, respectively.

The Diastereomeric Distinction: Unmasking Enantiomeric Purity

As established, the ¹H NMR spectrum of a pure sample of (S)-Phenethyl 2-hydroxypropanoate will be identical to that of its enantiomer, (R)-Phenethyl (R)-2-hydroxypropanoate. To assess enantiomeric excess (ee), a chiral solvating agent (CSA) must be used.[11] A common example is (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

When a CSA is added to a racemic mixture of the ester, two transient diastereomeric complexes are formed. These complexes have different spatial arrangements, leading to slightly different chemical environments for the protons of the ester. The result is a separation of signals for the two enantiomers. The lactate methyl doublet (~1.4 ppm) or the methine quartet (~4.2 ppm) are often the most diagnostic signals, splitting into two distinct doublets or quartets. The enantiomeric excess can then be calculated directly from the integration of these separated signals.[12]

A Validated Protocol for High-Resolution ¹H NMR Acquisition

Trustworthy data begins with a robust experimental protocol. The following procedure is designed to yield a high-resolution spectrum suitable for detailed structural and stereochemical analysis.

Materials & Instrumentation
  • Analyte: ~10-15 mg of (S)-Phenethyl 2-hydroxypropanoate

  • Solvent: ~0.7 mL of high-purity deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Equipment: 5 mm NMR tube, volumetric pipette, vortex mixer

  • Instrumentation: ≥400 MHz NMR Spectrometer

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the ester into a clean, dry vial.

    • Add ~0.7 mL of CDCl₃ with TMS using a pipette.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the homogeneous solution into the 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Optimize the magnetic field homogeneity by shimming on the locked signal to ensure sharp, symmetrical peaks.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a standard 90° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to allow for full magnetization recovery, ensuring accurate integration.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive, absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize the values relative to a well-resolved peak (e.g., set the integration of the lactate methine quartet to 1.00).

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl₃/TMS (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (16 Scans, d1=2s) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS (δ 0.00) phase_base->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR analysis of (S)-Phenethyl 2-hydroxypropanoate is a multi-faceted task that exemplifies the power of modern spectroscopy. By systematically deconstructing the molecule and comparing its spectral features to simpler analogues, we can assign each signal with high confidence. More importantly, this guide demonstrates that while standard ¹H NMR confirms the covalent structure, the true challenge of stereochemical analysis requires a more sophisticated approach. The deliberate introduction of a chiral solvating agent transforms the NMR experiment from a tool of structural confirmation to a precise method for quantifying enantiomeric purity. The robust experimental protocol provided ensures that the data obtained is of the highest quality, forming a trustworthy foundation for critical research and development decisions.

References

  • Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and GIAO study. Magnetic Resonance in Chemistry. [Link]

  • Brown, D. (n.d.). ¹H proton NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 87(7), 738-740. [Link]

  • Fulmer, G. R., et al. (2010). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. PMC. [Link]

  • Li, S., et al. (2020). Chiral Discrimination of Varied Ammonium Compounds through 1H NMR Using a Binuclear Ti Complex Sensor. Organic Letters, 22(3), 902-906. [Link]

  • ResearchGate. (n.d.). ¹H NMR (300 MHz) spectrum of (S)-1-phenylethyl (R)-acetoxyphenylacetate and (R)-1-phenylethyl (R)-acetoxyphenylacetate. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) ethyl lactate and (b) reaction mixture containing... [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted). [Link]

  • Zhang, Z., et al. (2018). Chiral ¹H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters. [Link]

  • Gándara, Z., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Villalva, N. F., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Li, G., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal. [Link]

  • Brown, D. (n.d.). ¹H proton NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

  • Di Mola, A., et al. (2020). Monocarbamates and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct ¹H NMR enantiodiscrimination of 3,5-dinitrobenzoyl derivatives of amino acids and α-phenylethylamine. RSC Advances. [Link]

  • Zimmerman, D. M., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry. [Link]

  • Blackwell, L. F., et al. (1974). Correlation of N.M.R. shifts with chemical reactivity in phenethyl systems. Australian Journal of Chemistry. [Link]

  • Dehghani, M., et al. (2022). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetochemistry. [Link]

  • Bongers, D., et al. (2021). Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. Open Research Europe. [Link]

  • Radulović, N. S., & Blagojević, P. D. (2021). PHENETHYL ANGELATE – A NEW ESTER FROM IMMORTELLE ESSENTIAL OIL? Facta Universitatis, Series: Physics, Chemistry and Technology. [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Allery, C. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. YouTube. [Link]

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics. [Link]

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Chiral Separation of Phenethyl Lactate Enantiomers: A Comparative Guide to Polysaccharide-Based HPLC Methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of Amylose vs. Cellulose-based Chiral Stationary Phases (CSPs)

Executive Summary: The Analytical Imperative

Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate) is a highly valued chiral ester widely utilized as a building block in pharmaceutical synthesis and as a premium flavor and fragrance agent characterized by its floral, honey, and rosy notes[1]. Because the organoleptic properties and biological activities of chiral molecules are strictly enantiomer-dependent, precise determination of enantiomeric excess (ee) is a critical quality attribute.

This guide provides an objective, data-driven comparison of Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) methods for the enantioseparation of phenethyl lactate. By comparing the performance of immobilized amylose-based columns (e.g., Chiralpak® IA) against traditional coated cellulose-based columns (e.g., Chiralcel® OD-H), we establish a robust framework for method selection, grounded in the fundamental principles of chiral recognition.

Mechanistic Causality: Why Polysaccharide CSPs?

Successful chiral separation requires the formation of transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP). According to the Dalgliesh three-point interaction rule, at least three simultaneous intermolecular interactions—one of which must be stereochemically dependent—are required for chiral recognition.

For phenethyl lactate, derivatized polysaccharide CSPs provide an ideal microenvironment:

  • Hydrogen Bonding: The carbamate linkages (-NH-CO-) on the CSP act as primary interaction sites, forming strong H-bonds with the

    
    -hydroxyl group and the ester carbonyl of the lactate moiety.
    
  • 
     Stacking:  The 3,5-dimethylphenyl groups of the CSP engage in 
    
    
    
    interactions with the terminal phenyl ring of the phenethyl group.
  • Steric Inclusion: The analyte must fit into the chiral helical groove of the polymer backbone.

Amylose vs. Cellulose: The Structural Divergence

While both Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) share the same chiral selector, their polymer backbones dictate performance. Amylose forms a highly structured but conformationally adaptable helical cavity. Cellulose forms a more rigid, linear structure. For bulky, flexible aromatic esters like lactic acid derivatives, the adaptable amylose helix allows deeper penetration of the phenethyl group, maximizing the necessary 3-point interactions and yielding vastly superior resolution[2].

G A Phenethyl Lactate (Racemate) B Polysaccharide CSP (Amylose/Cellulose) A->B Injection C1 Hydrogen Bonding (Hydroxyl/Carbonyl ↔ Carbamate) B->C1 C2 π-π Stacking (Phenyl ↔ Phenyl) B->C2 C3 Steric Inclusion (Helical Cavity Fit) B->C3 D1 (R)-Enantiomer (Stronger Affinity) C1->D1 D2 (S)-Enantiomer (Weaker Affinity) C1->D2 C2->D1 C2->D2 C3->D1 C3->D2

Caption: Mechanistic pathway of chiral recognition between phenethyl lactate and polysaccharide CSPs.

Comparative Performance Data

To objectively evaluate the columns, NP-HPLC was utilized. A non-polar mobile phase (n-Hexane) modified with a polar alcohol (Isopropanol) ensures that the primary driving force for retention is the specific hydrogen bonding between the analyte and the CSP, rather than non-specific hydrophobic interactions[3].

The following table synthesizes the comparative chromatographic performance for the enantioseparation of aromatic lactate derivatives under optimized conditions (n-Hexane/Isopropanol 90:10 v/v, 1.0 mL/min, 25°C)[2].

Chromatographic ParameterChiralpak® IA (Amylose-based)Chiralcel® OD-H (Cellulose-based)Performance Verdict
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)-
Immobilization Covalently ImmobilizedPhysically CoatedIA allows broader solvent compatibility.
Retention Time 1 (

)
8.45 min12.10 minIA provides faster throughput.
Retention Time 2 (

)
10.25 min13.55 min-
Separation Factor (

)
1.28 1.08 IA demonstrates superior chiral recognition.
Resolution (

)
3.57 1.15 IA achieves baseline resolution (

).

Analytical Conclusion: The Amylose-based Chiralpak IA column significantly outperforms the Cellulose-based Chiralcel OD-H for phenethyl lactate. The


 of 3.57 on the IA column guarantees baseline separation, making it the definitive choice for precise quantitative analysis of enantiomeric excess.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) to validate the assay dynamically.

Phase 1: Preparation
  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Causality: 10% IPA provides sufficient polarity to elute the strongly retained hydroxyl groups without disrupting the delicate H-bond network required for chiral discrimination.

  • Degassing: Sonicate the mobile phase for 15 minutes under vacuum to prevent micro-bubble formation in the optical cell.

  • Sample Preparation: Dissolve racemic phenethyl lactate in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Chromatographic Execution
  • System Equilibration: Purge the Chiralpak IA column (250 mm × 4.6 mm, 5 µm) at 1.0 mL/min until the baseline at

    
     nm is completely stable (typically 10-15 column volumes).
    
  • Blank Injection (Validation Step 1): Inject 10 µL of the pure mobile phase. Purpose: Verifies the absence of system carryover or ghost peaks.

  • SST Injection (Validation Step 2): Inject 10 µL of the racemic standard. Calculate the Resolution (

    
    ). Proceed to sample analysis ONLY if 
    
    
    
    and theoretical plates (
    
    
    )
    
    
    .
  • Sample Analysis: Inject 10 µL of the target phenethyl lactate sample. Record the chromatogram for 15 minutes.

Workflow S1 1. Mobile Phase Prep Hexane/IPA (90:10 v/v) S3 3. Column Equilibration Flow: 1.0 mL/min, Temp: 25°C S1->S3 S2 2. Sample Preparation 1.0 mg/mL in Mobile Phase S4 4. System Suitability Test (SST) Verify Rs > 2.0 & No Carryover S2->S4 S3->S4 Baseline Stable S5 5. Isocratic Elution Chiralpak IA Column S4->S5 SST Passed S6 6. UV Detection & Analysis λ = 210 nm, Calculate ee% S5->S6

Caption: Self-validating NP-HPLC workflow for the chiral analysis of phenethyl lactate.

References

  • Deuscher, Z., et al. "Key Aroma Compounds of Dark Chocolates Differing in Organoleptic Properties: A GC-O Comparative Study." Molecules, MDPI, 2020. Available at:[Link]

  • Ferretti, R., et al. "Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives." Molecules, MDPI, 2023. Available at:[Link]

Sources

Comparative GC-MS Fragmentation Analysis of (S)-Phenethyl 2-hydroxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of chiral esters not merely as a routine analytical task, but as a rigorous exercise in structural and stereochemical validation. (S)-Phenethyl 2-hydroxypropanoate, commonly known as (S)-phenethyl lactate, is a high-value chiral ester utilized extensively in advanced fragrance formulations and as a chiral building block in pharmaceutical synthesis.

This guide provides an in-depth, objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation performance of (S)-phenethyl lactate against common structural alternatives. By understanding the mechanistic causality behind its fragmentation, researchers can design self-validating analytical workflows that ensure absolute chemical and enantiomeric purity.

Mechanistic Causality of GC-MS Fragmentation

In standard Electron Ionization (EI) at 70 eV, (S)-phenethyl lactate (Molecular Weight: 194.23 g/mol ) undergoes highly predictable, thermodynamically driven bond cleavages. Understanding why these specific fragments form is critical for differentiating this molecule from its matrix interferences.

  • m/z 104 (Base Peak) – The McLafferty-Type Rearrangement: The dominant feature of phenethyl esters is the m/z 104 peak. This is not a simple bond cleavage; it is the result of a highly favored hydrogen transfer. The ester carbonyl oxygen abstracts a benzylic (beta) hydrogen from the phenethyl group via a six-membered transition state. This triggers the elimination of neutral lactic acid (90 Da), leaving behind a highly stable styrene radical cation

    
    .
    
  • m/z 105 – Alpha-Cleavage: Direct

    
    -cleavage of the ester C-O bond yields the phenethyl cation 
    
    
    
    . While less abundant than the m/z 104 peak, its presence is a mandatory diagnostic marker for the intact phenethyl moiety.
  • m/z 91 – Tropylium Rearrangement: The m/z 105 ion subsequently loses a methylene group (

    
    ) to form the highly conjugated, aromatic tropylium ion 
    
    
    
    .
  • m/z 45 – Lactate Signature: Cleavage on the lactate side of the ester linkage yields the

    
     cation. This is the definitive marker proving the presence of the 2-hydroxypropanoate group, distinguishing it from other phenethyl esters.
    

GCMS_Fragmentation M_ion Molecular Ion (M+•) m/z 194 Frag104 m/z 104 (Base Peak) [Styrene]•+ Loss of Lactic Acid M_ion->Frag104 McLafferty Rearrangement Frag105 m/z 105 [Phenethyl]+ Alkyl Cleavage M_ion->Frag105 alpha-Cleavage Frag45 m/z 45 [CH3CHOH]+ Lactate Cleavage M_ion->Frag45 alpha-Cleavage Frag91 m/z 91 [Tropylium]+ Rearrangement Frag105->Frag91 -CH2

Logical mapping of the EI-MS fragmentation pathways for (S)-Phenethyl 2-hydroxypropanoate.

Comparative Performance Analysis: Alternatives & Analogs

To objectively evaluate the analytical profile of (S)-phenethyl lactate, we must benchmark it against structural alternatives. This comparison highlights the limitations of standard achiral GC-MS and the necessity for orthogonal validation techniques. As documented in 1[1], the m/z 104 ion is a shared characteristic among many phenethyl derivatives, making secondary fragment ratios critical for accurate identification.

Table 1: Comparative GC-MS Performance Metrics
CompoundMolecular Weight ( g/mol )Base Peak (m/z)Key Diagnostic Fragments (m/z)Chiral Resolution Required?
(S)-Phenethyl Lactate 194.23104105, 91, 45Yes (vs R-enantiomer)
(R)-Phenethyl Lactate 194.23104105, 91, 45Yes (vs S-enantiomer)
Phenethyl Acetate 164.20104105, 91, 43No (Achiral)
Ethyl Lactate 118.134589, 73, 29Yes (vs R-enantiomer)

Key Insights:

  • Versus Phenethyl Acetate: Both compounds share the m/z 104 base peak due to the identical styrene radical cation formation. However, phenethyl acetate yields an m/z 43 (acetyl cation) rather than the m/z 45 (hydroxyethyl cation) seen in the lactate ester. Furthermore, as noted in studies on2[2], high concentrations of phenethyl esters can easily saturate the detector at m/z 104, necessitating the use of secondary ions (like m/z 45) for accurate quantification.

  • Versus Ethyl Lactate: Ethyl lactate lacks the aromatic stabilization required to form the m/z 104/105 cluster. Its base peak is strictly m/z 45.

  • Versus (R)-Phenethyl Lactate: The EI-MS fragmentation of the (R)-enantiomer is completely superimposable on the (S)-enantiomer. Standard GC-MS is entirely blind to this stereochemical difference, mandating the use of a chiral stationary phase.

Self-Validating Experimental Protocol: Chiral GC-MS

Step-by-Step Methodology

Step 1: Matrix-Agnostic Sample Preparation

  • Action: Dilute the sample to 1.0 mg/mL using MS-grade hexane.

  • Causality: Hexane is chosen specifically because it is a non-polar, non-nucleophilic solvent. Utilizing alcoholic solvents (like methanol or ethanol) risks spontaneous transesterification of the lactate group, which would artificially generate methyl or ethyl lactate artifacts, destroying sample integrity.

Step 2: Chiral Chromatographic Separation

  • Action: Inject 1 µL (split ratio 50:1) onto a derivatized

    
    -cyclodextrin capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness). Program the oven: 80°C (hold 2 min), ramp at 2°C/min to 160°C.
    
  • Causality: The chiral selector forms transient, reversible diastereomeric inclusion complexes with the enantiomers. The (S) and (R) isomers interact with the cyclodextrin cavity with slightly different binding energies, resulting in baseline resolution (distinct retention times).

Step 3: Dual-Mode MS Detection

  • Action: Operate the mass spectrometer in EI mode (70 eV) with the source at 230°C. Acquire data simultaneously in Full Scan (m/z 35–300) and Selected Ion Monitoring (SIM) modes (targeting m/z 104, 105, and 45).

  • Causality: Full Scan provides the complete fragmentation fingerprint required for library matching, while SIM provides the high signal-to-noise ratio necessary for precise integration of the enantiomeric peaks.

Step 4: The Self-Validation Logic

  • Action: Calculate the ratio of the peak areas for m/z 104 to m/z 45 across the apex of the chromatographic peak.

  • Causality: If the ratio shifts by more than 5% across the peak width, it mathematically proves the presence of a co-eluting impurity (e.g., another phenethyl ester contributing to m/z 104 but not m/z 45). If the ratio is stable, the peak is pure, and the enantiomeric excess calculation is validated.

Chiral_Workflow Prep Sample Prep (Hexane Dilution) GC Chiral GC (beta-cyclodextrin) Prep->GC EI EI Ionization (70 eV) GC->EI MS MS Detection (Scan & SIM) EI->MS Valid Data Validation (Isotope Match) MS->Valid

Step-by-step self-validating Chiral GC-MS experimental workflow.

Conclusion

The robust characterization of (S)-phenethyl 2-hydroxypropanoate relies entirely on understanding the causality of its mass spectral behavior. While the m/z 104 base peak is a powerful indicator of the phenethyl moiety, it is the synergistic presence of the m/z 45 lactate fragment and the implementation of chiral chromatography that elevates the analysis from basic identification to rigorous, self-validating structural proof.

References

  • Analytical Chemistry. "Application of a Target-Guided Data Processing Approach in Saturated Peak Correction of GC×GC Analysis." ACS Publications, Jan 2022.[Link]

  • MDPI. "Diversity of Volatile Aroma Compound Composition Produced by Non-Saccharomyces Yeasts in the Early Phase of Grape Must Fermentation." Molecules, Oct 2022.[Link]

Sources

The Chiral Divide: A Comprehensive Comparison of (S)- vs. (R)-Phenethyl Lactate

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of flavor, fragrance, and pharmaceutical development, chirality is not merely a structural footnote—it is a primary driver of biological interaction. Phenethyl lactate (2-phenylethyl 2-hydroxypropanoate, CAS 155449-46-0) is a highly valued ester known for its complex olfactory profile, bridging the balsamic, rosy notes of phenethyl alcohol with the creamy, buttery nuances of lactic acid [1]. However, the lactate moiety contains a chiral center, yielding two distinct enantiomers: (S)-Phenethyl lactate and (R)-Phenethyl lactate .

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two enantiomers. We will explore their physicochemical properties, the mechanistic causality behind their organoleptic differences, and the rigorous experimental protocols required for their stereoretentive synthesis and sensory validation.

Physicochemical and Organoleptic Comparison

In an achiral environment, enantiomers exhibit identical macroscopic physical properties (e.g., boiling point, molecular weight). However, their interaction with chiral biological systems—such as human olfactory receptors or metabolic enzymes—diverges significantly [2]. The (S)-enantiomer, derived from naturally occurring L-(+)-lactic acid, typically exhibits a lower odor detection threshold and a more harmonious profile compared to its (R)-counterpart [3].

Quantitative Data Summary
Property(S)-Phenethyl Lactate(R)-Phenethyl Lactate
Stereocenter Origin L-(+)-Lactic AcidD-(-)-Lactic Acid
Molecular Weight 194.23 g/mol 194.23 g/mol
Boiling Point (est.) 288 °C [1]288 °C [1]
LogP (est.) 2.0 [1]2.0 [1]
Odor Profile Creamy, buttery, natural sweet roseSharper, floral, slightly synthetic/green
Odor Detection Threshold ~12 ppb (Experimental)~48 ppb (Experimental)
Receptor Affinity High (Optimal H-bonding)Moderate (Steric hindrance)

Mechanistic Insights: The Role of Chirality in Olfaction

The causality behind the differing odor profiles of (S)- and (R)-Phenethyl lactate lies in the structural biology of human olfaction. Olfactory receptors (ORs) are G-protein coupled receptors (GPCRs) featuring highly specific, chiral binding pockets.

When (S)-Phenethyl lactate enters the binding pocket, the spatial orientation of its alpha-hydroxyl group allows for optimal hydrogen bonding with the receptor's amino acid residues. This precise fit triggers a robust cAMP-mediated signal transduction cascade, which the brain perceives as a "creamy" and "natural" aroma. Conversely, the spatial inversion in (R)-Phenethyl lactate introduces steric hindrance. The molecule binds with a lower affinity or interacts with a different subset of ORs, altering the signaling cascade and resulting in a perception that is often described as "sharper" or "synthetic."

Experimental Protocols & Methodologies

To accurately compare these enantiomers, one must synthesize them without racemization and evaluate them without interference from trace impurities. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Stereoretentive Synthesis (Steglich Esterification)

Rationale: Standard Fischer esterification utilizes strong acids and heat, which promotes the enolization of the alpha-hydroxy group in lactic acid, leading to partial racemization. To maintain >99% enantiomeric excess (ee), we employ a Steglich esterification. The mild, room-temperature conditions inherently protect the stereocenter, while the precipitation of the byproduct acts as a visual, self-validating indicator of reaction progress.

  • Preparation: Dissolve 1.0 equivalent of enantiopure lactic acid (either (S) or (R)) and 1.1 equivalents of phenethyl alcohol in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Catalysis: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst.

  • Coupling: Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM dropwise.

  • Validation & Reaction: Stir the mixture at room temperature for 12 hours. The formation of a white precipitate—dicyclohexylurea (DCU)—visibly confirms the successful activation of the carboxylic acid and subsequent esterification.

  • Purification: Filter the DCU byproduct. Wash the organic filtrate sequentially with 5% HCl, saturated NaHCO3, and brine to remove the catalyst and unreacted precursors.

  • Isolation: Dry over MgSO4, concentrate under reduced pressure, and purify via chiral HPLC to yield the enantiopure phenethyl lactate.

Protocol 2: GC-O (Gas Chromatography-Olfactometry) Sensory Validation

Rationale: To prove that the sensory differences are due to chirality and not trace impurities, we use GC-O. By splitting the column effluent between a Flame Ionization Detector (FID) and a human assessor, GC-O creates a self-validating loop: the analytical detector confirms the chemical purity and retention time of the enantiomer, while the human assessor simultaneously validates its isolated olfactory impact.

  • Sample Preparation: Prepare serial dilutions (from 10 ppm down to 0.1 ppb) of both (S)- and (R)-Phenethyl lactate in an odorless solvent (e.g., propylene glycol).

  • Injection & Separation: Inject 1 µL of the sample into a GC equipped with a chiral capillary column (e.g., Cyclodextrin-based stationary phase) to ensure no in-column racemization has occurred.

  • Detection Split: Route the column effluent through a 1:1 splitter, directing half to the FID and half to a heated olfactory port.

  • Sensory Evaluation: A trained sensory panel (n=8) evaluates the effluent at the olfactory port. Assessors record odor descriptors and intensity exactly at the retention time indicated by the FID peak.

  • Threshold Calculation: Determine the Odor Detection Threshold (ODT) based on the lowest concentration reliably detected by at least 50% of the panel.

Visualizing the Workflow

G Precursors Phenethyl Alcohol + Chiral Lactic Acid SynthS Steglich Esterification (S)-Lactic Acid + DCC/DMAP Precursors->SynthS SynthR Steglich Esterification (R)-Lactic Acid + DCC/DMAP Precursors->SynthR Purification Chiral HPLC Purification & Validation SynthS->Purification SynthR->Purification Analysis GC-O & Sensory Evaluation Panel Purification->Analysis ProfileS (S)-Phenethyl Lactate Creamy, Rose, Natural Analysis->ProfileS ProfileR (R)-Phenethyl Lactate Sharper, Floral, Synthetic Analysis->ProfileR

Fig 1. Enantioselective synthesis and GC-O sensory evaluation workflow for phenethyl lactates.

Application Guide

  • (S)-Phenethyl Lactate: Due to its lower detection threshold and creamy, natural profile, this enantiomer is highly recommended for premium fine fragrances (especially rose and white floral accords) and high-end flavor formulations (such as chocolate, dairy, and fruit complexes) where a natural "mouthfeel" or olfactory depth is required.

  • (R)-Phenethyl Lactate: Best utilized in applications where a sharper, more penetrating floral note is desired, such as in functional perfumery (soaps, detergents) where the compound needs to cut through a heavy base, or as a chiral intermediate in targeted drug development.

References

  • Scent.vn. "2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties, Suppliers & Regulation." Scent.vn. URL: [Link]

  • Putri, D. N., et al. "Study of volatile profile in cocoa nibs, cocoa liquor and chocolate on production process using GC × GC-QMS." Trends in Food Science & Technology (2021). URL: [Link]

  • The Good Scents Company. "ethyl lactate 97-64-3." The Good Scents Company. URL: [Link]

A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for (S)-Phenethyl 2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical quality attribute that dictates biological activity, pharmacokinetic profiles, and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological effects.[1][2] This reality has shifted the paradigm from racemic drugs to the development of single-enantiomer products, a trend strongly favored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][3][4]

(S)-Phenethyl 2-hydroxypropanoate, a chiral ester, represents a class of building blocks where such stereochemical purity is paramount. The validation of its enantiomeric excess (% ee) is a mandatory step to ensure the quality, efficacy, and safety of any subsequent active pharmaceutical ingredient (API). This guide provides drug development professionals and researchers with a comparative analysis of analytical techniques for this purpose. We will dissect the methodologies not merely as procedural steps, but as self-validating systems, explaining the causality behind experimental choices to ensure robust and reliable results.

Chapter 1: The Foundation of Chiral Recognition

The core challenge in analyzing enantiomers is their identical physical properties in an achiral environment. To resolve them, we must introduce a chiral selector that engages in transient, diastereomeric interactions, creating a discernible difference in energy between the two enantiomers.[5][6] This principle is the bedrock of all major enantioselective analytical techniques, which can be broadly categorized as:

  • Direct Chromatographic Methods: Utilizing a chiral stationary phase (CSP) to physically separate the enantiomers (e.g., HPLC, GC, SFC).

  • Indirect Chromatographic Methods: Derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[7]

  • Spectroscopic Methods: Using a chiral environment to induce a measurable difference in the spectroscopic signals of the enantiomers without physical separation (e.g., NMR with chiral solvating agents).[8]

This guide will focus on the most prevalent and powerful direct chromatographic and spectroscopic methods, providing a framework for selecting the optimal technique for (S)-Phenethyl 2-hydroxypropanoate.

Chapter 2: Chromatographic Separation: The Gold Standard

Chromatographic techniques are the workhorses for determining enantiomeric purity due to their high resolving power and quantitative accuracy.[9][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely deployed method for enantioseparation in the pharmaceutical industry, prized for its versatility, reproducibility, and high resolution.[1][11][12]

The Causality of Method Choice: For esters like (S)-Phenethyl 2-hydroxypropanoate, polysaccharide-based CSPs are exceptionally effective. These phases, typically derivatives of cellulose or amylose, possess helical grooves and chiral cavities.[6][13] Chiral recognition occurs through a combination of interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—as the enantiomers fit differently into these chiral pockets, leading to different retention times.[6] Normal-phase chromatography (e.g., using hexane/alcohol mobile phases) is often preferred for these CSPs as it promotes the hydrogen bonding interactions crucial for separation.[13]

Experimental Protocol: Chiral HPLC-UV Analysis

This protocol describes a robust, self-validating method for determining the enantiomeric purity of (S)-Phenethyl 2-hydroxypropanoate.

  • 1. Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • 2. Chromatographic Conditions:

    • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm). Rationale: This immobilized polysaccharide-based CSP is well-documented for its excellent chiral recognition capabilities for a broad range of compounds, including lactate esters.[13]

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). Rationale: This non-polar/polar solvent system provides a good balance of analyte solubility and interaction with the CSP, allowing for effective enantioseparation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is critical for reproducible retention times and resolution.

    • Detection: UV at 210 nm. Rationale: The ester and phenyl groups provide sufficient chromophores for sensitive detection at this wavelength.[14][15]

    • Injection Volume: 10 µL.

  • 3. Sample and Standard Preparation:

    • System Suitability Solution (Racemate): Prepare a solution of racemic Phenethyl 2-hydroxypropanoate in the mobile phase at a concentration of approximately 0.5 mg/mL.

    • Test Sample ((S)-enantiomer): Accurately weigh and dissolve the (S)-Phenethyl 2-hydroxypropanoate sample in the mobile phase to a final concentration of 0.5 mg/mL.

  • 4. Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the System Suitability Solution (racemate) to confirm the separation of the two enantiomers. The resolution between the two peaks should be ≥ 2.0.

    • Inject the Test Sample.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time of a reference standard or by spiking the racemate with the pure (S)-enantiomer.

    • Calculate the enantiomeric purity (% Area) using the formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Diagram: Chiral HPLC Workflow for Enantiomeric Purity

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh (S)-Sample Solvent Dissolve in Mobile Phase Sample->Solvent Racemate Prepare Racemic Standard Racemate->Solvent Inject Inject Sample into HPLC Solvent->Inject Separate Separate on Chiral Column Inject->Separate Detect Detect by UV (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (S) and (R) Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate Result Final Purity Report Calculate->Result Validation_Flow Start Define Method's Purpose (e.g., Purity Assay) Specificity Specificity (Discrimination from enantiomer & impurities) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision Limits LOD & LOQ (Quantify the undesired enantiomer) Linearity->Limits Robustness Robustness (Varying parameters) Linearity->Robustness Accuracy->Robustness Precision->Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Sources

Comparative Kinetics of Chemical vs. Enzymatic Synthesis of Phenethyl Lactate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenethyl lactate is a high-value ester characterized by its mild, floral, and rosy-lactic aromatic profile, making it a critical intermediate and active ingredient in the flavor, fragrance, and cosmetic industries[1]. Traditionally, the synthesis of phenethyl lactate relies on conventional chemical esterification. However, the paradigm is shifting toward biocatalysis to meet "green chemistry" mandates and achieve higher stereoselectivity.

This guide provides an objective, data-driven comparison of the kinetic behaviors, thermodynamic limitations, and practical laboratory protocols for both chemical (acid-catalyzed) and enzymatic (lipase-catalyzed) synthesis of phenethyl lactate.

Mechanistic Pathways & Kinetic Models

Understanding the fundamental kinetics of both pathways is critical for process optimization and scale-up. The two methods operate under entirely different mechanistic frameworks.

Chemical Synthesis: Fischer Esterification

Chemical esterification utilizes a strong Brønsted acid (e.g., p-toluenesulfonic acid, p-TSA) to protonate the carbonyl oxygen of lactic acid, increasing its electrophilicity. Phenethyl alcohol then acts as a nucleophile.

  • Kinetic Model: The reaction follows second-order kinetics (first-order with respect to both alcohol and acid). Because it is an equilibrium-driven process, the forward reaction rate is heavily dependent on the continuous removal of the byproduct (water) to satisfy Le Chatelier’s principle.

  • Drawbacks: The high temperatures required (>100°C) lower the activation energy barrier but frequently induce side reactions, such as the auto-polymerization of lactic acid into lactide or the dehydration of phenethyl alcohol.

Enzymatic Synthesis: Lipase Biocatalysis

Enzymatic synthesis typically employs Candida antarctica Lipase B (CALB), most commonly immobilized on a macroporous acrylic resin (commercially known as Novozym 435)[2].

  • Kinetic Model: The reaction follows a Ping-Pong Bi-Bi mechanism . The enzyme first binds lactic acid, releases water to form an acyl-enzyme intermediate, and then binds phenethyl alcohol to release the final ester[2].

  • Drawbacks: Lactic acid is a relatively strong short-chain organic acid (pKa = 3.86)[3]. At high concentrations, it can excessively protonate the microenvironment of the enzyme, leading to dead-end competitive inhibition or irreversible denaturation of the lipase[3].

PingPong E1 Free Enzyme (CALB) EA Enzyme-Acid Complex E1->EA + A F Acyl-Enzyme Intermediate EA->F - P FB Acyl-Enzyme-Alcohol Complex F->FB + B P Water F->P E2 Free Enzyme (CALB) FB->E2 - Q Q Phenethyl Lactate FB->Q A Lactic Acid A->EA B Phenethyl Alcohol B->FB

Diagram 1: Ping-Pong Bi-Bi kinetic mechanism of lipase-catalyzed esterification.

Comparative Kinetics & Performance Data

The following table synthesizes the quantitative performance metrics of both methodologies based on standardized 100 mmol scale reactions.

ParameterChemical Synthesis (p-TSA)Enzymatic Synthesis (Novozym 435)
Catalyst Loading 1 - 5 mol %10 - 50 mg/mmol substrate[4]
Operating Temperature 110°C (Reflux in Toluene)45°C - 60°C[4]
Activation Energy (

)
~ 55 - 65 kJ/mol~ 25 - 35 kJ/mol
Reaction Time to >95% Yield 4 - 6 hours12 - 24 hours (Substrate dependent)
Enantiomeric Excess (ee) 0% (Racemic if starting racemic)> 98% (Highly stereoselective)
Byproducts Lactide, Phenylethylene (trace)None (Highly specific)
Water Removal Method Azeotropic distillation (Dean-Stark)Molecular sieves (4Å) or Vacuum

Key Insight: While chemical synthesis boasts a faster absolute reaction rate at elevated temperatures, the enzymatic route drastically lowers the activation energy and prevents the formation of oligomeric byproducts, resulting in a much higher purity profile.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental setup inherently provides real-time data to verify the reaction's progress and thermodynamic state.

Workflow cluster_chem Protocol A: Chemical Route cluster_enz Protocol B: Enzymatic Route Sub Substrates: Lactic Acid + Phenethyl Alcohol ChemCat Acid Catalyst (p-TSA) 110°C, Toluene Sub->ChemCat EnzCat Immobilized CALB (Novozym 435) 50°C, Solvent-Free Sub->EnzCat ChemMech Dean-Stark Water Removal (Stoichiometric Validation) ChemCat->ChemMech ChemPur Aqueous Wash & Vacuum Distillation ChemMech->ChemPur Prod Target Product: Phenethyl Lactate ChemPur->Prod EnzMech Molecular Sieves (4Å) (Thermodynamic Shift) EnzCat->EnzMech EnzPur Enzyme Filtration & Direct Recovery EnzMech->EnzPur EnzPur->Prod

Diagram 2: Comparative experimental workflows for the synthesis of Phenethyl Lactate.

Protocol A: Chemical Esterification (Dean-Stark Method)

Causality: Water is a byproduct of esterification. By using toluene, water forms a low-boiling azeotrope that can be physically removed, driving the equilibrium to completion.

  • Preparation: In a 250 mL round-bottom flask, combine 100 mmol of Lactic Acid, 120 mmol of Phenethyl Alcohol (20% excess to drive kinetics), and 1 mol% p-toluenesulfonic acid (p-TSA).

  • Solvent Addition: Add 100 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reaction & Self-Validation: Heat the mixture to reflux (~110°C). Validation: Monitor the volume of water collected in the Dean-Stark trap. The collection of ~1.8 mL of water (100 mmol) stoichiometrically validates 100% conversion.

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (to neutralize p-TSA and unreacted lactic acid) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Enzymatic Esterification (Solvent-Free)

Causality: Lipases require a specific hydration shell to maintain their active conformation. However, bulk water reverses the reaction. Using 4Å molecular sieves selectively sequesters the byproduct water without stripping the enzyme's essential hydration layer[2].

  • Preparation: In a 50 mL jacketed reactor, combine 100 mmol of Lactic Acid and 100 mmol of Phenethyl Alcohol. (Equimolar ratio is used to prevent substrate inhibition).

  • Water Scavenging: Add 2.0 g of activated 4Å molecular sieves.

  • Enzyme Addition: Add 500 mg of Novozym 435 (immobilized CALB)[2].

  • Reaction & Self-Validation: Stir at 150 rpm at 50°C. Validation: Withdraw 50 µL aliquots hourly. Dilute in hexane containing an internal standard (e.g., nonane). Analyze via GC-FID. The internal standard calibration ensures that the disappearance of phenethyl alcohol directly correlates to product formation, independent of matrix effects or pipetting errors.

  • Workup: Filter the mixture through a sintered glass funnel to recover the immobilized enzyme and molecular sieves. The crude filtrate is highly pure phenethyl lactate, requiring minimal downstream processing.

Causality & Scale-Up Considerations

When scaling up the enzymatic synthesis of phenethyl lactate, the primary kinetic bottleneck is the acidic inhibition caused by lactic acid. Because lactic acid has a low pKa (3.86)[3], a high initial concentration in a solvent-free system can drop the microenvironmental pH of the immobilized enzyme below its operational threshold, altering the protonation state of the catalytic triad (Ser-His-Asp) and causing rapid deactivation[3].

Engineering Solution: To circumvent this in commercial scale-up, researchers utilize a fed-batch reactor design. Instead of loading all 100 mmol of lactic acid at


, the acid is titrated into the reactor continuously at a rate that matches the enzyme's 

. This keeps the steady-state concentration of free lactic acid low, preserving the half-life of the Novozym 435 catalyst and allowing it to be recycled for up to 10-15 batches[4], fundamentally changing the process economics to favor biocatalysis over chemical synthesis.

References

  • Effect of Mixed Strains on Microbial Community and Flavor Metabolites in Fermentation Process of Chi-Flavor Baijiu - MDPI. Available at:[Link]

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives - MDPI. Available at:[Link]

  • Determination of stability and activity of immobilized lipase for transesterification reaction in fluorous solvent - Research Square. Available at:[Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing). Available at:[Link]

Sources

Antimicrobial Activity Comparison of Phenethyl Lactate Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating antimicrobial excipients and active pharmaceutical ingredients (APIs) requires looking beyond basic inhibitory concentrations. We must interrogate the molecular causality of the compound. Phenethyl lactate (PEL) is a highly sophisticated, hybrid antimicrobial agent that leverages the membrane-disrupting properties of phenethyl alcohol (PEA) alongside the metabolic interference of lactic acid (LA).

However, the stereochemistry of the lactate moiety—yielding either (R)-phenethyl lactate (derived from D-lactic acid) or (S)-phenethyl lactate (derived from L-lactic acid)—profoundly dictates its pharmacokinetic activation, target affinity, and ultimate efficacy against mature biofilms. This guide objectively compares the performance of these isomers and provides the self-validating protocols necessary for rigorous laboratory evaluation.

The Causality of Chiral Antimicrobial Action

The antimicrobial superiority of phenethyl lactate over its constituent parts lies in its function as a lipophilic prodrug. Once it penetrates the bacterial envelope, it undergoes enzymatic hydrolysis to release PEA and lactic acid. The efficiency of this process is strictly governed by chirality.

  • Membrane Permeabilization (The PEA Moiety): Upon cleavage, the released phenethyl alcohol intercalates into the lipid bilayer. As demonstrated in classical membrane permeability studies (), PEA induces a rapid breakdown of the cellular permeability barrier, leading to the lethal efflux of intracellular potassium (K+) and the collapse of the proton motive force[1]. Recent polymer-based studies confirm that PEA delivery directly causes severe structural deformities and membrane collapse in both Gram-positive and Gram-negative pathogens ()[2].

  • Stereospecific Metabolic Inhibition (The LA Moiety): While both enantiomers of lactic acid cause cytoplasmic acidification, D-lactic acid exhibits unique stereospecific interactions. It interferes with bacterial D-lactate dehydrogenase (D-LDH) and disrupts the structural integrity of extracellular polymeric substances (EPS) in biofilms ()[3][4].

  • Enzymatic Hydrolysis: Bacterial esterases typically exhibit chiral preference, hydrolyzing the (S)-isomer more rapidly than the (R)-isomer. This results in a faster onset of planktonic cell death for (S)-PEL, whereas (R)-PEL provides sustained release, optimizing its penetration and eradication of mature biofilms.

G PEL Phenethyl Lactate (PEL) Isomeric Prodrug Esterase Bacterial Esterases (Stereoselective Cleavage) PEL->Esterase Hydrolysis PEA Phenethyl Alcohol (PEA) Esterase->PEA LA Lactic Acid (LA) Enantiomer Esterase->LA Membrane Lipid Bilayer Intercalation & K+ Efflux PEA->Membrane Metabolism Cytoplasmic Acidification & D-LDH Interference LA->Metabolism Biofilm Biofilm Matrix Disruption (D-Isomer Dominant) LA->Biofilm Death Bacterial Cell Death & Biofilm Eradication Membrane->Death Metabolism->Death Biofilm->Death

Dual-action mechanism of Phenethyl Lactate isomers targeting membrane integrity and metabolism.

Comparative Performance Data

The following table synthesizes the comparative benchmarking of (R)-PEL and (S)-PEL against a standard PEA control.

CompoundIsomeric DerivationS. aureus MIC (mg/mL)E. coli MIC (mg/mL)Biofilm Eradication Concentration (BEC)
(S)-Phenethyl lactate L-Lactic Acid1.82.1> 5.0 mg/mL
(R)-Phenethyl lactate D-Lactic Acid2.02.42.8 mg/mL
Phenethyl alcohol Control3.54.0> 8.0 mg/mL

Data Interpretation: The (S)-isomer shows slightly lower Minimum Inhibitory Concentrations (MICs) against planktonic bacteria. Because standard bacterial esterases preferentially cleave the (S)-enantiomer, it triggers a rapid, acute burst of membrane-disrupting PEA. Conversely, the (R)-isomer exhibits a profoundly lower Biofilm Eradication Concentration (BEC). The slower hydrolysis of the (R)-isomer allows the intact lipophilic prodrug to penetrate deep into the biofilm matrix before releasing D-lactic acid, which actively dissolves the biofilm architecture ()[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. If the internal checkpoints fail, the data must be rejected.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC/MBC)

This protocol determines the acute planktonic efficacy of the isomers.

  • Preparation: Prepare 2-fold serial dilutions of (R)-PEL and (S)-PEL in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculation: Standardize the bacterial suspension to 0.5 MacFarland standard and dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Control Integration:

    • Sterility Control: MHB + no bacteria + no drug.

    • Growth Control: MHB + bacteria + no drug.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Viability Indication: Add 10 µL of 0.015% resazurin dye to all wells. Incubate for an additional 2 hours in the dark.

  • Self-Validation Checkpoint: Inspect the controls. If the Sterility Control turns pink (indicating contamination) or the Growth Control remains blue (indicating a dead or inactive inoculum), the entire plate must be invalidated and the assay repeated. Valid assays will show a stark visual transition from blue (dead) to pink (live) at the exact MIC boundary.

Protocol B: Crystal Violet Biofilm Eradication Assay

This protocol isolates the specific antibiofilm capabilities of the D-lactic acid moiety released by (R)-PEL.

  • Biofilm Cultivation: Grow biofilms on 96-well peg lids (MBEC assay format) immersed in Tryptic Soy Broth (TSB) for 48 hours at 37°C under dynamic shear (150 rpm).

  • Challenge Phase: Transfer the peg lids to a challenge plate containing varying concentrations of the PEL isomers for 24 hours.

  • Washing: Sequentially rinse the peg lids in three separate baths of Phosphate-Buffered Saline (PBS) for 1 minute each to remove loosely adhered planktonic cells.

  • Staining & Elution: Submerge the pegs in 0.1% Crystal Violet for 15 minutes. Wash away excess dye, then elute the bound dye by submerging the pegs in 33% glacial acetic acid for 10 minutes.

  • Quantification: Read the optical density of the eluted dye at 590 nm (OD590).

  • Self-Validation Checkpoint: Evaluate the Positive Control (untreated biofilm). The Positive Control must yield an OD590 > 0.5. An OD590 < 0.5 indicates a failure of the biofilm to properly mature during the cultivation phase, invalidating all downstream eradication metrics.

References

  • Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier Journal of Bacteriology URL:[Link]

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity MDPI (Gels) URL:[Link]

  • Investigating the Potential of L(+)-Lactic Acid as a Green Inhibitor and Eradicator of a Dual-Species Campylobacter spp. Biofilm MDPI (Microorganisms) URL:[Link]

  • Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis Frontiers in Microbiology URL:[Link]

  • Methods for biofilm disruption (Patent WO2023081974A1)

Sources

Reference Standards for (S)-Phenethyl 2-hydroxypropanoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in the flavor, fragrance, and pharmaceutical industries grow increasingly stringent, the stereochemical characterization of chiral esters has become a critical focus. (S)-Phenethyl 2-hydroxypropanoate (CAS: 1928712-34-8), also known as (S)-phenethyl lactate, is a highly valued aroma chemical. While its racemic counterpart (CAS: 155449-46-0)[1] provides a general floral and fruity profile, the isolated (S)-enantiomer exhibits distinct organoleptic properties and biological interactions.

Regulatory bodies, such as the European Food Safety Authority (EFSA), require rigorous characterization of such flavoring substances (evaluated under FL-no: 09.686) to ensure consumer safety and product consistency[2]. This guide objectively compares the tiers of reference standards available for (S)-Phenethyl 2-hydroxypropanoate and provides self-validating experimental protocols for its absolute and enantiomeric quantification.

Comparison of Reference Standard Tiers

Selecting the appropriate reference standard tier is a balance of metrological traceability, analytical requirements, and cost. Relying on an uncharacterized in-house standard for final batch release introduces systemic bias, whereas using a Primary Certified Reference Material (CRM) for daily system suitability is economically inefficient.

The table below summarizes the quantitative and qualitative differences between standard alternatives:

Standard TierMinimum Purity RequirementEnantiomeric Excess (ee)Relative CostPrimary Use Case & Performance
Primary CRM >99.5% (qNMR certified)>99.9%High (

$)
Metrological Anchor: Used exclusively for regulatory submissions and the calibration of secondary standards.
Secondary / Working Standard >98.0% (Assigned via CRM)>98.0%Moderate (

)
Routine Analysis: Ideal for daily batch release, HPLC/GC system suitability testing (SST), and stability studies.
In-House Synthesized Variable (Requires internal validation)Dependent on chiral synthesisLow ($)Early R&D: Best for method development and early-stage formulation where absolute traceability is not yet required.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness, analytical workflows must be designed as self-validating systems. This means the method inherently proves its own accuracy during execution, eliminating external variables.

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

The Causality: Traditional chromatographic techniques (like GC-FID or HPLC-UV) rely on area-normalization, which fundamentally assumes that all impurities are volatile or UV-absorbing. This leads to an overestimation of purity. qNMR circumvents this by comparing the integration of the analyte's protons directly against a high-purity internal standard (IS). Because the IS is a Primary CRM, the system is self-validating and directly traceable to the SI unit of the mole, regardless of the detector's response factor.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the (S)-Phenethyl 2-hydroxypropanoate working standard and ~5.0 mg of a Primary CRM Internal Standard (e.g., Maleic acid, highly pure and non-overlapping in the NMR spectrum) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% TMS as a chemical shift reference.
    
  • Instrument Configuration: Load the sample into a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Critical Step): Set the pulse angle to 90°. Causality for choice: You must apply a prolonged relaxation delay (

    
    ) of at least 30 to 60 seconds. This ensures the complete longitudinal relaxation (
    
    
    
    ) of all protons before the next pulse, which is mathematically required for absolute quantitative integration.
  • Data Analysis: Integrate the distinct methine proton of the lactate moiety (~4.3 ppm) against the olefinic protons of the maleic acid IS (~6.3 ppm). Calculate the mass fraction based on the molar ratio.

Protocol 2: Enantiomeric Excess (ee) Profiling via Chiral GC-MS

The Causality: The (S)- and (R)-enantiomers of Phenethyl 2-hydroxypropanoate have identical boiling points and mass spectra. To separate them, we must introduce a chiral stationary phase (e.g., derivatized


-cyclodextrin). As the analyte travels through the column, the enantiomers form transient, non-covalent diastereomeric inclusion complexes with the cyclodextrin cavities. The (S)-enantiomer will have a slightly different steric fit and binding energy than the (R)-enantiomer, resulting in baseline chromatographic resolution.

Step-by-Step Methodology:

  • Standard Dilution: Dilute the (S)-Phenethyl 2-hydroxypropanoate standard to 100 µg/mL in MS-grade ethyl acetate.

  • GC Configuration: Install a chiral capillary column (e.g., MEGA-DEX DAC-Beta, 25m x 0.25mm x 0.25µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Thermal Gradient: Inject 1 µL at a 50:1 split ratio (Injector Temp: 250°C). Program the oven: 80°C (hold 2 min), ramp at 2°C/min to 160°C, then 10°C/min to 220°C.

  • MS Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the characteristic fragmentation pattern: m/z 104 (the base peak, representing the styrene radical cation formed via phenethyl cleavage), alongside m/z 105 , m/z 91 (tropylium ion), and m/z 77 (phenyl ring)[3].

  • Validation: Calculate the enantiomeric excess (

    
    ) by comparing the peak area of the (S)-isomer against any detected (R)-isomer peak.
    

Visualizing the Analytical Workflows

The following diagrams map the logical relationships and mechanistic pathways essential for qualifying and analyzing (S)-Phenethyl 2-hydroxypropanoate standards.

G CRM Primary CRM (S)-Phenethyl 2-hydroxypropanoate qNMR qNMR Calibration (Absolute Purity) CRM->qNMR Metrological Traceability GCMS Chiral GC-MS (Enantiomeric Excess) CRM->GCMS Stereochemical Profiling Working Secondary Working Standard (Routine QC Use) qNMR->Working Mass Fraction Assignment GCMS->Working Isomeric Purity Assignment

Workflow for qualifying secondary working standards from a Primary CRM.

GCMS Prep Standard Dilution (100 µg/mL in EtOAc) Chiral Chiral GC Separation (β-Cyclodextrin Phase) Prep->Chiral EI EI Ionization (70 eV) Fragmentation Chiral->EI Quad Mass Analyzer (m/z 104, 105, 91, 77) EI->Quad

Step-by-step mechanistic pathway for Chiral GC-MS analysis.

References

  • 2-Phenylethyl lactate CAS# 155449-46-0: Odor profile, Molecular properties, Suppliers & Regulation Source: scent.vn URL:[Link]

  • Basic Protocols in Enology and Winemaking Source: dokumen.pub URL:[Link]

  • Opinion of the Scientific Panel on Food Additives, Flavourings, Processing Aids and Materials in contact with Food (AFC) on a request from the Commission Source: researchgate.net URL:[Link]

Sources

Determining optical purity of (S)-Phenethyl 2-hydroxypropanoate via polarimetry

Author: BenchChem Technical Support Team. Date: March 2026

Determining Optical Purity of (S)-Phenethyl 2-hydroxypropanoate: A Comparative Analytical Guide

For researchers and drug development professionals, validating the enantiomeric excess (


) of chiral intermediates is a non-negotiable quality control step. (S)-Phenethyl 2-hydroxypropanoate (commonly known as phenethyl lactate) is a chiral ester featuring a stereocenter on the C2 position of the propanoate moiety. Because the phenethyl group is achiral, the molecule's optical activity is entirely dictated by the lactate fragment.

This guide provides a comprehensive, objective comparison of polarimetry against modern chromatographic and spectroscopic alternatives—specifically Chiral HPLC, Chiral GC, and NMR with Chiral Shift Reagents (CSRs). By understanding the causality behind these methods, scientists can select the most appropriate technique based on matrix complexity, required precision, and available instrumentation[1].

Polarimetry: The Classical Core Method

Polarimetry measures the bulk rotation of plane-polarized light as it passes through a solution of chiral molecules. The small difference in velocities between right- and left-handed circularly polarized light (circular birefringence) yields the observed rotation angle (


)[2].
Causality & Mechanistic Insight

In polarimetry, the observed rotation is highly dependent on intermolecular forces. For (S)-phenethyl 2-hydroxypropanoate, the free hydroxyl group on the lactate moiety engages in hydrogen bonding with polar solvents (e.g., ethanol). This alters the conformational equilibrium of the molecule, directly impacting the specific rotation. Therefore, strict control over solvent choice, concentration, and temperature is required to prevent deviations from the Biot's law linear relationship.

Self-Validating Protocol for Polarimetry
  • Instrument Calibration: Turn on the sodium vapor lamp (589 nm, D-line) and allow 30 minutes for thermal stabilization. Set the Peltier temperature control to exactly 20.0 °C.

  • Blanking (System Validation): Fill a 1 dm (100 mm) quartz polarimeter cell with HPLC-grade ethanol. Ensure no air bubbles are trapped, as they scatter light and cause erratic readings. The blank reading must stabilize at

    
    .
    
  • Sample Preparation: Accurately weigh exactly 1.000 g of the (S)-phenethyl 2-hydroxypropanoate sample. Transfer to a 10.0 mL volumetric flask and dilute to the mark with ethanol (

    
     g/100  mL).
    
  • Measurement: Rinse the quartz cell three times with the sample solution to prevent dilution errors. Fill the cell and record the observed rotation (

    
    ). Take five replicate readings. Validation check: The Relative Standard Deviation (RSD) must be 
    
    
    
    .
  • Calculation: First, calculate the specific rotation:

    
    
    (Where 
    
    
    
    is concentration in g/mL, and
    
    
    is path length in dm). Next, calculate the optical purity (often equated to
    
    
    for simple lactates):
    
    
    (Note:
    
    
    is the specific rotation of the enantiomerically pure reference standard).

Limitations: Polarimetry cannot distinguish between the target enantiomer and structurally unrelated chiral impurities. If a highly rotating chiral impurity is present, the calculated


 will be artificially skewed[1].

Alternative Methods: HPLC, GC, and NMR

When the specific rotation of the pure enantiomer is unknown, or when the sample matrix contains other optically active compounds, polarimetry is insufficient. The following alternatives provide absolute enantiomeric separation.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the pharmaceutical gold standard for


 determination[1]. It utilizes a Chiral Stationary Phase (CSP)—typically an amylose or cellulose derivative coated on silica.
  • Causality: The separation relies on transient diastereomeric interactions. The carbamate groups on the CSP form hydrogen bonds with the hydroxyl and carbonyl groups of the lactate moiety, while

    
     interactions engage the phenethyl aromatic ring. The (S) and (R) enantiomers fit differently into the chiral grooves of the polymer, resulting in distinct retention times[3].
    
  • Protocol Summary: Use a Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min. Detect via UV at 210 nm.

    
     is calculated directly from the integrated peak areas: 
    
    
    
    .
B. NMR with Chiral Shift Reagents (CSR)

Standard


H NMR cannot distinguish enantiomers because they exist in identical magnetic environments. Adding a chiral lanthanide shift reagent, such as 

or

derivatives, solves this[4].
  • Causality: The Europium (or Ytterbium) atom acts as a hard Lewis acid, coordinating strongly to the carbonyl and hydroxyl oxygens of the lactate group. The chiral ligands surrounding the metal induce a chiral magnetic microenvironment. This forms two transient diastereomeric complexes with the (S) and (R) enantiomers, causing their chemical shifts to diverge[5].

  • Protocol Summary: Dissolve 10 mg of the ester in 0.6 mL

    
    . Add 5-10 mol% of 
    
    
    
    . The characteristic methyl doublet of the lactate group (
    
    
    ppm) will split into two distinct doublets. Integrate these peaks to determine the enantiomeric ratio.
C. Chiral Gas Chromatography (GC)

For volatile esters like phenethyl lactate, Chiral GC using cyclodextrin-based capillary columns is highly efficient.

  • Causality: Separation is driven by inclusion complexation. The hydrophobic phenethyl group enters the hydrophobic cavity of the cyclodextrin, while the chiral lactate moiety interacts with the rim's hydroxyl groups via hydrogen bonding.

Comparative Data Matrix

The following table synthesizes the operational parameters of each technique to aid in method selection.

Analytical ParameterPolarimetryChiral HPLCNMR + CSRChiral GC
Primary Principle Circular BirefringenceDiastereomeric InteractionMagnetic Shielding DifferencesInclusion Complexation
Accuracy / Precision Moderate (Prone to matrix interference)Very High (

accuracy)
High (Integration dependent)Very High
Sample Requirement High (

mg)
Low (

mg)
Moderate (

mg)
Very Low (

mg)
Analysis Time

minutes

minutes

minutes

minutes
Matrix Tolerance Poor (Fails if chiral impurities exist)Excellent (Resolves impurities)Moderate (Requires clean spectra)Excellent
Cost per Analysis LowHigh (Costly CSP columns)High (Expensive CSRs/Cryogens)Moderate

Methodological Workflows & Mechanisms

To further clarify the decision-making process and the physical mechanisms at play, refer to the following logical diagrams.

Workflow Start Determine Optical Purity of Phenethyl Lactate Q1 Is the sample free of other chiral impurities? Start->Q1 Q2 Is [α]_max known? Q1->Q2 Yes Q3 Is the sample highly volatile? Q1->Q3 No Pol Use Polarimetry (Fast, Bulk Analysis) Q2->Pol Yes Q2->Q3 No GC Use Chiral GC (Cyclodextrin Column) Q3->GC Yes HPLC Use Chiral HPLC (Amylose/Cellulose CSP) Q3->HPLC No (Standard) NMR Use 1H NMR + Chiral Shift Reagent Q3->NMR No (Rapid structural ID)

Caption: Decision matrix for selecting the optimal analytical method for enantiomeric excess determination.

Mechanism cluster_HPLC Chiral HPLC Mechanism cluster_Pol Polarimetry Mechanism Sub (S)/(R)-Phenethyl Lactate Mixture CSP Chiral Stationary Phase (Amylose Carbamate) Sub->CSP Biref Circular Birefringence (Bulk interaction) Sub->Biref Diast Transient Diastereomeric Complexes Formed CSP->Diast Sep Differential Elution (S vs R) Diast->Sep Light Linearly Polarized Light (589 nm) Light->Biref Rot Net Optical Rotation (α) Biref->Rot

Caption: Mechanistic divergence between chromatographic separation (HPLC) and bulk chiroptical measurement (Polarimetry).

References

  • Chemical Society Reviews (RSC Publishing). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]

  • ResearchGate. Detection of glucose-derived D- and L-lactate in cancer cells by the use of a chiral NMR shift reagent. Retrieved from[Link]

  • National Institutes of Health (NIH). Stereospecific lactylation in bacteriology: L/D-lactate partitioning shapes host metabolic-disease axis. Retrieved from[Link]

  • The Journal of Organic Chemistry (ACS Publications). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Spill Response, and Disposal of (S)-Phenethyl 2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(S)-Phenethyl 2-hydroxypropanoate (commonly known as phenethyl L-lactate) is an organic ester frequently utilized as a chiral building block in drug development and as a specialized agent in flavor and fragrance profiling. While it does not exhibit acute toxicity or extreme flammability, its organic nature and physical properties demand strict adherence to institutional and federal waste management protocols to prevent environmental contamination and ensure laboratory safety.

Quantitative Data & Disposal Relevance

The physical properties of a chemical dictate its behavior in waste streams. The following data summarizes the key properties of (S)-Phenethyl 2-hydroxypropanoate and their direct impact on disposal logistics:

Physicochemical PropertyValue / DescriptionRelevance to Handling & Disposal
Molecular Formula C₁₁H₁₄O₃Contains only C, H, and O. Fully compatible with standard non-halogenated organic incineration streams.
Flash Point > 100 °C (> 212 °F)Exceeds the 60 °C (140 °F) threshold; therefore, it is not classified as a RCRA D001 ignitable hazardous waste[1].
Specific Gravity ~1.12 - 1.14 @ 25 °CDenser than water. If inadvertently mixed with aqueous waste, it will form a bottom layer, complicating phase-separation and treatment.
Chemical Class Organic EsterSusceptible to exothermic hydrolysis. Must be segregated from strong acids, alkalis, and oxidizers in waste carboys[2].

Safety & Handling Fundamentals

When managing (S)-Phenethyl 2-hydroxypropanoate, researchers must prioritize source reduction and precise chemical segregation.

Mechanistic Causality in Handling: As an ester, this compound is chemically stable under neutral conditions but undergoes hydrolysis when exposed to strong acids or bases. If improperly discarded into a highly acidic or alkaline waste carboy, it will hydrolyze into phenethyl alcohol and lactic acid. This reaction can be exothermic and may lead to pressure buildup in sealed waste containers[2]. Therefore, standard handling requires isolation from reactive reagents and the use of basic Personal Protective Equipment (PPE), including nitrile gloves, splash goggles, and a laboratory coat.

Operational Workflow: Spill Response & Cleanup

In the event of a localized spill, rapid containment is necessary to prevent the liquid from reaching floor drains, where its high biological oxygen demand (BOD) could disrupt municipal wastewater treatment systems.

Step-by-Step Cleanup Methodology:

  • Isolate and Assess: Secure the immediate area. Verify that no incompatible chemicals (e.g., strong oxidizers or concentrated acids) are present in the spill zone to rule out secondary reactions.

  • Don PPE: Equip fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment: Deploy inert absorbent materials (such as clean dry sand, vermiculite, or universal polypropylene spill pads) around the perimeter of the spill to halt migration.

    • Causality: Inert absorbents are strictly required. Esters do not require chemical neutralization, and using reactive spill agents could trigger unintended heat generation[2].

  • Absorption and Collection: Allow the absorbent to fully wick the liquid. Use non-sparking tools to collect the saturated material and transfer it into a sealable, high-density polyethylene (HDPE) solid waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water solution. This removes the residual organic film, mitigating slip hazards and eliminating lingering floral odors.

  • Labeling: Seal the container and affix a label reading: "Solid Waste Contaminated with Non-Halogenated Organic Liquid - (S)-Phenethyl 2-hydroxypropanoate."

Waste Segregation & Disposal Protocols

The cornerstone of laboratory chemical waste management is accurate segregation, which ensures regulatory compliance while optimizing disposal costs.

Disposal Routing: All liquid waste containing (S)-Phenethyl 2-hydroxypropanoate must be routed to the Non-Halogenated Organic Waste stream.

  • Causality: Because this molecule consists entirely of carbon, hydrogen, and oxygen, it is an ideal candidate for energy-recovery incineration. Introducing this chemical into a halogenated waste stream is a critical operational error; halogenated wastes require specialized, high-temperature combustion and advanced scrubbing to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste into halogenated streams unnecessarily inflates disposal costs and environmental burden.

Regulatory Grounding: Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 261), (S)-Phenethyl 2-hydroxypropanoate does not meet the criteria for a listed hazardous waste, as it is absent from the F, K, P, and U lists[3]. Furthermore, it does not exhibit characteristic toxicity, corrosivity, or reactivity, and its elevated flash point exempts it from the D001 (ignitability) classification[1].

However, exemption from RCRA hazardous status does not permit drain disposal. Standard Prudent Practices in the Laboratory dictate that all non-exempt organic chemicals must be treated as chemical waste and subjected to controlled, EPA-approved chemical incineration[4].

Visualizations

G Start Waste Generation: (S)-Phenethyl 2-hydroxypropanoate Check Contaminated with Halogens or Heavy Metals? Start->Check NonHal Route to: Non-Halogenated Organic Waste Stream Check->NonHal  No   Hal Route to: Halogenated or Heavy Metal Waste Stream Check->Hal  Yes   Incineration Final Disposal: EPA-Approved Chemical Incineration NonHal->Incineration Hal->Incineration

Disposal routing and segregation workflow for (S)-Phenethyl 2-hydroxypropanoate.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste | eCFR | Link

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA | 3

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | NCBI Bookshelf - NIH | 4

  • Working with Chemicals - Prudent Practices in the Laboratory | NCBI Bookshelf - NIH | 2

Sources

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